molecular formula C38H45N5O13S B609449 N-(Azido-PEG3)-N-Fluorescein-PEG3-acid CAS No. 2100306-50-9

N-(Azido-PEG3)-N-Fluorescein-PEG3-acid

Cat. No.: B609449
CAS No.: 2100306-50-9
M. Wt: 811.9 g/mol
InChI Key: VGMWZPOXYYJXCA-UHFFFAOYSA-N
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Description

N-(Azido-PEG3)-N-Fluorescein-PEG3-acid is a fluroescent PEG Linker.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H45N5O13S/c39-42-40-8-12-50-16-20-54-22-18-52-14-10-43(9-13-51-17-21-53-19-15-49-11-7-35(46)47)37(57)41-26-1-4-30-29(23-26)36(48)56-38(30)31-5-2-27(44)24-33(31)55-34-25-28(45)3-6-32(34)38/h1-6,23-25,44-45H,7-22H2,(H,41,57)(H,46,47)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMWZPOXYYJXCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=S)N(CCOCCOCCOCCC(=O)O)CCOCCOCCOCCN=[N+]=[N-])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H45N5O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501098881
Record name 4,7,10-Trioxa-13-azatetradecanoic acid, 13-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-14-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-14-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501098881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

811.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2100306-50-9
Record name 4,7,10-Trioxa-13-azatetradecanoic acid, 13-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-14-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-14-thioxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2100306-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10-Trioxa-13-azatetradecanoic acid, 13-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-14-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-14-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501098881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to N-(Azido-PEG3)-N-Fluorescein-PEG3-acid: A Versatile Tool for Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Azido-PEG3)-N-Fluorescein-PEG3-acid is a heterobifunctional chemical linker that has emerged as a valuable tool in the fields of bioconjugation, chemical biology, and drug discovery. This molecule incorporates three key functional components: a terminal azide (B81097) group for bioorthogonal "click" chemistry, a terminal carboxylic acid for conventional amide bond formation, and a central fluorescein (B123965) moiety for fluorescent detection. The polyethylene (B3416737) glycol (PEG) spacers enhance its aqueous solubility and provide flexibility. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use.

Core Properties and Specifications

This compound is a versatile linker that enables the conjugation of various molecules while allowing for their fluorescent detection. Its properties are summarized in the tables below.

Table 1: Chemical and Physical Properties
PropertyValueSource(s)
Chemical Formula C₃₈H₄₅N₅O₁₃S[1]
Molecular Weight 811.9 g/mol [1]
CAS Number 2100306-50-9[1][2][3][4]
Appearance Pale yellow or colorless oil/solid[3]
Purity Typically >95%[2]
Storage Conditions -20°C, desiccated, protected from light[1]
Table 2: Fluorescent Properties
PropertyWavelength (nm)Source(s)
Excitation (Ex) ~495 nm[5]
Emission (Em) ~517 nm
Table 3: Solubility and Handling
PropertyDetailsSource(s)
Solubility Good solubility in water and most organic solvents. For stock solutions, DMSO or DMF are commonly used.[1]
Handling Avoid contact with skin and eyes. Use in a well-ventilated area. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

Key Applications

The unique trifunctional nature of this compound makes it suitable for a range of applications in life sciences research and development.

  • Proteolysis Targeting Chimeras (PROTACs): This linker is particularly well-suited for the synthesis of fluorescently labeled PROTACs.[5] The carboxylic acid can be coupled to a ligand for an E3 ubiquitin ligase (e.g., VHL or Cereblon ligands), while the azide group can be "clicked" onto an alkyne-modified ligand for a protein of interest (POI). The fluorescein tag enables the study of PROTAC binding, cell permeability, and ternary complex formation using techniques like fluorescence polarization and cellular imaging.

  • Fluorescent Labeling of Biomolecules: It can be used to fluorescently label proteins, peptides, and other biomolecules. For instance, the carboxylic acid can be activated to react with primary amines (e.g., lysine (B10760008) residues) on a protein surface. The remaining azide group can then be used for subsequent conjugation to other molecules.

  • Drug Delivery and Targeting: The PEG linker can improve the pharmacokinetic properties of conjugated molecules. The dual handles allow for the attachment of both a targeting moiety and a therapeutic agent, with the fluorescein available for tracking.

  • Assay Development: The fluorescent properties of the linker are valuable for developing high-throughput screening assays to identify new ligands or to study protein-protein interactions.

Experimental Protocols

The following are detailed methodologies for the two primary conjugation reactions involving this compound.

Protocol 1: Amide Bond Formation via Carboxylic Acid Activation

This protocol describes the conjugation of the linker to a molecule containing a primary amine (e.g., a protein or a small molecule ligand).

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, or small molecule)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound and a 1.1-fold molar excess of NHS in anhydrous DMF or DMSO.

    • Add a 1.1-fold molar excess of EDC or DCC to the solution.

    • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester. Monitor the reaction progress by TLC or LC-MS.

  • Conjugation to the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the appropriate reaction buffer.

    • Add the activated NHS ester solution dropwise to the amine-containing solution with gentle stirring. A 5- to 20-fold molar excess of the activated linker is typically used for protein labeling.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the resulting conjugate to remove unreacted linker and byproducts. For proteins, this can be achieved by dialysis or size-exclusion chromatography. For small molecules, purification is typically performed by High-Performance Liquid Chromatography (HPLC).

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling by methods such as mass spectrometry (for small molecules and peptides) or UV-Vis spectroscopy (by measuring the absorbance of the fluorescein and the protein).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Chemistry

This protocol outlines the conjugation of the azide-functionalized molecule (from Protocol 1 or another source) to an alkyne-containing molecule.[6][7]

Materials:

  • Azide-functionalized molecule

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Copper ligand (e.g., Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA))

  • Solvent system (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)

  • Purification system (e.g., HPLC)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the azide- and alkyne-containing molecules in the chosen solvent.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 500 mM in water), and the copper ligand (e.g., 10 mM in DMSO).

  • Click Reaction:

    • In a reaction vial, combine the azide- and alkyne-containing molecules (typically in a 1:1.2 molar ratio of azide to alkyne).

    • Add the copper ligand to the reaction mixture to a final concentration of approximately 0.1 mM.

    • Add CuSO₄ to a final concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

    • Stir the reaction at room temperature for 1-12 hours. The reaction is often complete within a few hours. Monitor progress by LC-MS.

  • Purification:

    • Purify the final conjugate using an appropriate method, such as preparative HPLC, to remove the catalyst and unreacted starting materials.

  • Characterization:

    • Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.

Visualized Workflows

The following diagrams illustrate the logical flow of experiments utilizing this compound.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation1 Step 2: Amide Bond Formation cluster_conjugation2 Step 3: Click Chemistry (CuAAC) cluster_analysis Step 4: Purification & Analysis Linker N-(Azido-PEG3)-N- Fluorescein-PEG3-acid EDC_NHS EDC / NHS in DMF/DMSO Linker->EDC_NHS ActivatedLinker Activated NHS Ester EDC_NHS->ActivatedLinker Activation ActivatedLinker_ref Activated NHS Ester AmineMolecule Amine-containing Molecule (e.g., Ligand A) Conjugate1 Fluorescent Azide-Ligand A AmineMolecule->Conjugate1 Conjugation ActivatedLinker_ref->AmineMolecule Conjugate1_ref Fluorescent Azide-Ligand A AlkyneMolecule Alkyne-containing Molecule (e.g., Ligand B) Conjugate1_ref->AlkyneMolecule Catalyst CuSO4 / NaAsc / Ligand AlkyneMolecule->Catalyst FinalProduct Fluorescent Ligand A - Ligand B (e.g., PROTAC) Catalyst->FinalProduct Click Reaction FinalProduct_ref Crude Final Product Purification Purification (HPLC) Analysis Characterization (LC-MS, NMR) Purification->Analysis FinalProduct_ref->Purification

Caption: Workflow for synthesizing a fluorescent bifunctional molecule.

G cluster_synthesis PROTAC Synthesis & Purification cluster_binding In Vitro Binding Assay cluster_cellular Cellular Assays Synthesis Synthesize Fluorescent PROTAC (as per previous workflow) Purification Purify by HPLC Synthesis->Purification Characterization Characterize by LC-MS Purification->Characterization FP_Assay Fluorescence Polarization (FP) Assay Characterization->FP_Assay Input Cell_Treatment Treat Cells with Fluorescent PROTAC Characterization->Cell_Treatment Input POI Protein of Interest (POI) FP_Assay->POI Titrate E3_Ligase E3 Ligase FP_Assay->E3_Ligase Titrate Binding_Kd Determine Binding Affinity (Kd) POI->Binding_Kd E3_Ligase->Binding_Kd Imaging Fluorescence Microscopy Cell_Treatment->Imaging Assess Permeability & Localization Flow_Cytometry Flow Cytometry Cell_Treatment->Flow_Cytometry Quantify Uptake Western_Blot Western Blot for POI Degradation Cell_Treatment->Western_Blot Measure DC50 & Dmax

Caption: Experimental workflow for fluorescent PROTAC evaluation.

References

Technical Guide: N-(Azido-PEG3)-N-Fluorescein-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-(Azido-PEG3)-N-Fluorescein-PEG3-acid, a heterotrifunctional linker designed for advanced bioconjugation, drug development, and molecular imaging applications.

Core Properties and Structure

This compound is a versatile molecule that incorporates three distinct functional moieties connected by hydrophilic polyethylene (B3416737) glycol (PEG) spacers. This unique structure enables the sequential or simultaneous conjugation of different molecular entities.

  • Azide (B81097) Group (-N₃) : Allows for covalent attachment to alkyne-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry".[1] This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups.

  • Fluorescein (B123965) Dye : A widely used green fluorescent label that allows for the tracking and visualization of the conjugated molecule in applications such as fluorescence microscopy, flow cytometry, and immunofluorescence assays.[2]

  • Carboxylic Acid (-COOH) : Provides a reactive handle for forming a stable amide bond with primary amine groups (-NH₂) present on proteins, peptides, or other biomolecules. This reaction is typically facilitated by carbodiimide (B86325) activators like EDC or uronium-based reagents like HATU.[3][4]

  • PEG Linkers : The two PEG3 (triethylene glycol) spacers enhance the molecule's aqueous solubility, reduce steric hindrance, and provide a flexible bridge between the conjugated partners.[3]

This trifunctional nature makes the compound an ideal tool for building complex molecular constructs, such as fluorescently labeled probes, antibody-drug conjugates (ADCs), and PROTACs (Proteolysis Targeting Chimeras).[1]

Quantitative Data

The physicochemical and spectral properties of this compound are summarized below. Data is compiled from various suppliers and general spectroscopic information for fluorescein isothiocyanate (FITC), which is spectrally similar.

PropertyValueReference(s)
Molecular Formula C₃₈H₄₅N₅O₁₃S[5][6]
Molecular Weight 811.85 g/mol (or 811.9 g/mol )[3][6][7]
CAS Number 2100306-50-9[5][6]
Purity Typically >96% or >98%[5][6]
Appearance Powder (color may vary)[8]
Excitation Maximum (Ex) ~485 - 495 nm[1][5][7][8]
Emission Maximum (Em) ~512 - 525 nm[1][5][7][8]
Solubility Soluble in DMSO, DMF[5]
Storage Conditions -20°C, protect from light[5]

Experimental Protocols

The following sections provide detailed methodologies for the two primary conjugation reactions involving this linker. These are generalized protocols and may require optimization based on the specific properties of the molecules being conjugated.

Protocol 1: Azide-Alkyne Click Chemistry (CuAAC)

This protocol describes the copper-catalyzed reaction between the linker's azide group and an alkyne-functionalized molecule (e.g., a protein, nucleic acid, or small molecule).

Materials:

  • This compound

  • Alkyne-modified biomolecule

  • Copper(II)-TBTA stock solution (10 mM in 55% DMSO)

  • Ascorbic Acid stock solution (5 mM, freshly prepared)

  • Triethylammonium (B8662869) acetate (B1210297) buffer (2 M, pH 7.0)

  • DMSO (anhydrous)

  • Inert gas (Argon or Nitrogen)

Methodology:

  • Preparation of Reactants :

    • Dissolve the alkyne-modified biomolecule in water or an appropriate buffer.

    • Prepare a stock solution of the this compound linker (e.g., 10 mM in DMSO).

  • Reaction Setup :

    • In a suitable reaction vial, add the alkyne-modified biomolecule.

    • Add 2M triethylammonium acetate buffer to a final concentration of 0.2 M.

    • Add DMSO to the reaction, followed by the azide linker stock solution. Vortex briefly to mix. The final concentration of reactants should be optimized, but a slight excess of the azide linker is common.

  • Catalyst Addition :

    • Add the required volume of 5 mM Ascorbic Acid stock solution to the mixture and vortex briefly.

    • Purge the solution by bubbling with an inert gas (e.g., argon) for 30-60 seconds to remove oxygen, which can interfere with the reaction.

    • Add the required amount of 10 mM Copper(II)-TBTA stock solution. Flush the vial headspace with inert gas and cap tightly.

  • Incubation :

    • Vortex the mixture thoroughly.

    • Allow the reaction to proceed at room temperature overnight or for a specified time (typically 4-16 hours), protected from light.

  • Purification :

    • The resulting fluorescently-labeled conjugate can be purified from excess reagents using methods appropriate for the biomolecule, such as acetone/ethanol precipitation (for DNA/oligonucleotides), size exclusion chromatography, or dialysis (for proteins).[7]

Protocol 2: Carboxylic Acid-Amine Coupling (Amide Bond Formation)

This protocol details the activation of the linker's carboxylic acid group to react with a primary amine on a target molecule using EDC and an optional N-hydroxysuccinimide (NHS) additive to improve efficiency.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • (Optional) NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)

  • Coupling/Reaction Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5 or hydroxylamine)

  • Anhydrous DMF or DMSO

Methodology:

  • Preparation of Reactants :

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of the this compound linker in anhydrous DMF or DMSO.

    • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Activation of Carboxylic Acid :

    • In a separate microfuge tube, dissolve the linker in Activation Buffer.

    • Add a 5-10 fold molar excess of EDC (and NHS, if used) to the linker solution.

    • Incubate for 15-30 minutes at room temperature to form the reactive NHS-ester intermediate.

  • Coupling Reaction :

    • Add the activated linker solution to the amine-containing molecule solution. The final pH of the reaction mixture should be between 7.2 and 8.0 for efficient coupling to primary amines.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

  • Quenching :

    • Add Quenching Buffer (e.g., hydroxylamine (B1172632) to a final concentration of 10-50 mM) to the reaction mixture and incubate for 15-30 minutes. This will hydrolyze any unreacted NHS-ester, preventing non-specific reactions.

  • Purification :

    • Remove excess linker and byproducts using dialysis, size exclusion chromatography, or another purification method suitable for the target molecule.

Visualized Workflows

The following diagrams illustrate the logical workflows for utilizing this compound in bioconjugation experiments.

G linker This compound intermediate Fluorescent-Azide Conjugate (Linker + Molecule B) linker->intermediate molA Molecule A (with Alkyne group) final_product Final Trifunctional Conjugate (Molecule A - Linker - Molecule B) molA->final_product molB Molecule B (with Amine group) molB->intermediate Amide Coupling (Protocol 2) reagentsA Cu(II) Catalyst Ascorbic Acid reagentsA->final_product reagentsB EDC / NHS Activators reagentsB->intermediate intermediate->final_product Click Chemistry (Protocol 1) G cluster_azide Azide Reaction Pathway cluster_acid Carboxylic Acid Reaction Pathway linker1 Trifunctional Linker (Azide Moiety) click CuAAC or SPAAC Click Reaction linker1->click reacts with alkyne Alkyne-Target alkyne->click product Dual-Labeled Fluorescent Conjugate click->product linker2 Trifunctional Linker (Acid Moiety) coupling EDC/HATU Amide Coupling linker2->coupling reacts with amine Amine-Target amine->coupling coupling->product

References

An In-depth Technical Guide to N-(Azido-PEG3)-N-Fluorescein-PEG3-acid: Mechanism of Action and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action, experimental protocols, and key applications of N-(Azido-PEG3)-N-Fluorescein-PEG3-acid. This heterobifunctional molecule is a versatile tool in modern drug discovery and chemical biology, primarily utilized for bioconjugation, fluorescent labeling, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a specialized chemical linker designed with three key functional components:

  • An azide (B81097) group (N₃) for bioorthogonal "click chemistry" reactions.

  • A fluorescein (B123965) moiety for fluorescent detection and imaging.

  • A carboxylic acid (-COOH) group for conjugation to primary amines.

These components are connected by polyethylene (B3416737) glycol (PEG) spacers, which enhance the molecule's solubility in aqueous media and provide flexibility.[1] This trifunctional nature allows for a modular approach to synthesizing complex bioconjugates.

Molecular and Spectroscopic Properties

Below is a summary of the known quantitative data for this compound and its fluorescent component.

PropertyValueSource(s)
Molecular Formula C₃₈H₄₅N₅O₁₃S[1][2]
Molecular Weight 811.9 g/mol [1][2]
Purity >96%[2]
Excitation Wavelength (Ex) ~495 nm[3][4]
Emission Wavelength (Em) ~525 nm[3][4]
Quantum Yield (Φf) of FITC 0.92[3][4][5]
Extinction Coefficient (ε) of FITC 75,000 M⁻¹cm⁻¹[4][5]

*Data for Fluorescein isothiocyanate (FITC) is provided as a representative value for the fluorescein moiety.

Core Mechanism of Action

The utility of this compound stems from its ability to undergo specific chemical reactions at its distinct functional groups. This allows for the sequential or simultaneous conjugation of different molecules.

Bioorthogonal Click Chemistry

The azide group is central to the molecule's function, enabling its participation in "click chemistry" reactions. These reactions are highly efficient, selective, and biocompatible.[]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.[] This is a widely used method for bioconjugation.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs between the azide and a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a toxic copper catalyst.[7] This makes it ideal for applications in living systems.

Click_Chemistry_Mechanisms cluster_0 Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide R1-N₃ Triazole_CuAAC R1-Triazole-R2 Azide->Triazole_CuAAC Cu(I) catalyst Alkyne R2-C≡CH Alkyne->Triazole_CuAAC Azide2 R1-N₃ Triazole_SPAAC R1-Triazole-R2 Azide2->Triazole_SPAAC No catalyst Strained_Alkyne R2-DBCO/BCN Strained_Alkyne->Triazole_SPAAC

Bioorthogonal "click chemistry" reactions of the azide group.

Amide Bond Formation

The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond. This reaction is commonly used to conjugate the linker to proteins, peptides, or small molecules bearing an amine group. Activators such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) are typically used.[1]

Application in PROTAC Synthesis

A primary application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[8][9]

A PROTAC consists of:

  • A ligand that binds to the target POI.

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker connecting the two ligands.[8]

This compound serves as a versatile linker in PROTAC design. The fluorescein moiety allows for the tracking and quantification of the PROTAC's interaction with its targets.

PROTAC Mechanism of Action

The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[10] This proximity enables the E3 ligase to transfer ubiquitin to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.[9]

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded POI Proteasome->Degradation Recycling PROTAC Recycling Proteasome->Recycling Recycling->PROTAC

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following are representative protocols for the use of this compound. Optimization may be required for specific applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

Procedure:

  • Prepare stock solutions:

    • This compound: 10 mM in DMSO.

    • Alkyne-containing molecule: 10 mM in DMSO.

    • CuSO₄: 50 mM in water.

    • Sodium ascorbate: 500 mM in water (prepare fresh).

    • THPTA: 250 mM in water.

  • In a microcentrifuge tube, combine the following in order:

    • PBS to a final volume of 500 µL.

    • This compound to a final concentration of 100 µM.

    • Alkyne-containing molecule to a final concentration of 200 µM (2-fold excess).

  • Prepare the catalyst premix: Combine CuSO₄ and THPTA in a 1:5 molar ratio.

  • Add the CuSO₄/THPTA premix to the reaction tube to a final copper concentration of 1 mM.

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purify the conjugate using an appropriate method, such as size-exclusion chromatography or HPLC.

CuAAC_Workflow Start Start Prepare_Stocks Prepare Stock Solutions (Linker, Alkyne, CuSO₄, Ascorbate, THPTA) Start->Prepare_Stocks Combine_Reactants Combine Linker and Alkyne in PBS Prepare_Stocks->Combine_Reactants Add_Catalyst Add CuSO₄/THPTA Premix Combine_Reactants->Add_Catalyst Initiate_Reaction Add Sodium Ascorbate Add_Catalyst->Initiate_Reaction Incubate Incubate at RT (1-4h) Protected from Light Initiate_Reaction->Incubate Purify Purify Conjugate (e.g., HPLC) Incubate->Purify End End Purify->End

Workflow for CuAAC conjugation.

Protocol 2: Fluorescence Polarization (FP) Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity (Kd) of a non-fluorescent ligand to a target protein.

Materials:

  • Fluorescently-labeled tracer (e.g., this compound conjugated to a known binder)

  • Purified target protein

  • Non-fluorescent competitor ligand

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well, low-volume, black microplate

  • Fluorescence plate reader with polarization filters

Procedure:

  • Determine Optimal Tracer Concentration: Serially dilute the fluorescent tracer in assay buffer and measure fluorescence polarization. Select a concentration that gives a stable and robust signal well above background.

  • Direct Binding Assay:

    • To the wells of the microplate, add a fixed concentration of the fluorescent tracer.

    • Add a serial dilution of the target protein.

    • Incubate at room temperature for 30-60 minutes to reach equilibrium.

    • Measure fluorescence polarization.

    • Plot the millipolarization (mP) values against the protein concentration and fit the data to a one-site binding model to determine the Kd of the tracer.

  • Competitive Binding Assay:

    • To the wells of the microplate, add the fluorescent tracer at its predetermined concentration and the target protein at a concentration close to the tracer's Kd.

    • Add a serial dilution of the non-fluorescent competitor ligand.

    • Incubate to reach equilibrium.

    • Measure fluorescence polarization.

    • Plot the mP values against the competitor concentration and fit the data to a competitive binding model to determine the IC₅₀, from which the Ki can be calculated.

FP_Assay_Workflow Start Start Optimize_Tracer Determine Optimal Tracer Concentration Start->Optimize_Tracer Direct_Binding Direct Binding Assay: Fixed Tracer + Titrated Protein Optimize_Tracer->Direct_Binding Calculate_Kd Calculate Tracer Kd Direct_Binding->Calculate_Kd Competitive_Binding Competitive Binding Assay: Fixed Tracer & Protein + Titrated Competitor Calculate_Kd->Competitive_Binding Calculate_IC50_Ki Calculate Competitor IC₅₀ and Ki Competitive_Binding->Calculate_IC50_Ki End End Calculate_IC50_Ki->End

Workflow for a fluorescence polarization binding assay.

Protocol 3: Live-Cell Imaging

This protocol provides a general guideline for imaging the cellular localization of a target labeled with this compound.

Materials:

  • Live cells cultured on glass-bottom dishes.

  • Fluorescent conjugate of interest.

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM).

  • Hoechst 33342 or other nuclear stain (optional).

  • Fluorescence or confocal microscope with appropriate filter sets (e.g., FITC/GFP).

Procedure:

  • Culture cells to the desired confluency on glass-bottom dishes.

  • Replace the culture medium with live-cell imaging medium containing the fluorescent conjugate at a predetermined optimal concentration (typically in the nanomolar to low micromolar range).

  • Incubate the cells for the desired time (e.g., 30 minutes to 4 hours) at 37°C in a CO₂ incubator.

  • (Optional) Add a nuclear stain like Hoechst 33342 for the last 10-15 minutes of incubation.

  • Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound conjugate.

  • Add fresh, pre-warmed imaging medium to the cells.

  • Image the cells using a fluorescence microscope. Acquire images in the green channel for the fluorescein conjugate and other channels as needed (e.g., blue for the nuclear stain).

Cell_Imaging_Workflow Start Start Culture_Cells Culture Cells on Glass-Bottom Dishes Start->Culture_Cells Add_Conjugate Incubate with Fluorescent Conjugate Culture_Cells->Add_Conjugate Add_Stain Optional: Add Nuclear Stain Add_Conjugate->Add_Stain Wash_Cells Wash to Remove Unbound Conjugate Add_Stain->Wash_Cells Add_Medium Add Fresh Imaging Medium Wash_Cells->Add_Medium Image Acquire Images on Fluorescence Microscope Add_Medium->Image End End Image->End

Workflow for live-cell imaging.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in drug discovery and chemical biology. Its trifunctional design enables a wide range of applications, from the synthesis of fluorescently tagged bioconjugates to the development of sophisticated PROTACs. Understanding its core mechanisms of action and applying robust experimental protocols will facilitate its effective use in advancing scientific research.

References

The Core Principles of Fluorescein-Azide-PEG Click Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies of fluorescein-azide-PEG click chemistry. This powerful bioconjugation technique has become an invaluable tool in drug development, molecular biology, and materials science for its high efficiency, specificity, and biocompatibility.

Introduction to Click Chemistry

Coined by K. Barry Sharpless in 2001, "click chemistry" describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[1][2] The most prominent examples of click chemistry are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4][5] These reactions form a stable triazole linkage between an azide (B81097) and an alkyne.[1]

The fluorescein-azide-PEG molecule is a versatile reagent designed for click chemistry applications. It comprises three key components:

  • Fluorescein: A widely used fluorescent dye with excitation and emission maxima around 495 nm and 515-520 nm, respectively, enabling straightforward detection and imaging.[6]

  • Polyethylene Glycol (PEG): A biocompatible and water-soluble polymer that enhances the solubility and reduces the immunogenicity of the molecule it is attached to.[7]

  • Azide (N3): A functional group that serves as one half of the click chemistry reaction pair, ready to react with an alkyne.[7]

Core Principles: CuAAC and SPAAC

The conjugation of a fluorescein-azide-PEG molecule to a target is achieved through the reaction of its terminal azide group with an alkyne-functionalized molecule. This can be accomplished via two primary pathways:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most common form of click chemistry.[8] It involves the use of a copper(I) catalyst to accelerate the cycloaddition between a terminal alkyne and an azide, resulting in the formation of a 1,4-disubstituted triazole.[9] The reaction is highly efficient and can be performed in aqueous buffers, making it suitable for bioconjugation.[10][11]

The in situ reduction of a copper(II) source, such as copper(II) sulfate (B86663) (CuSO4), by a reducing agent like sodium ascorbate (B8700270) is a common method for generating the active copper(I) catalyst.[3] To enhance reaction rates and protect biomolecules from copper-mediated damage, ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are often employed.[3][10]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Fluorescein_PEG_Azide Fluorescein-PEG-N3 Triazole_Product Fluorescein-PEG-Triazole-Target Fluorescein_PEG_Azide->Triazole_Product Alkyne_Molecule Alkyne-Target Alkyne_Molecule->Triazole_Product CuSO4 CuSO4 (Cu²⁺) Cu_I Cu⁺ CuSO4->Cu_I Reduction Sodium_Ascorbate Sodium Ascorbate Sodium_Ascorbate->Cu_I Cu_I->Triazole_Product Catalyzes

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC, making it particularly suitable for applications in living cells where copper toxicity is a concern.[1][4][5] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with an azide without the need for a catalyst.[2] The high ring strain of the cyclooctyne provides the driving force for the reaction.[12]

The reaction kinetics of SPAAC are generally slower than CuAAC, but the absence of a cytotoxic catalyst makes it a powerful tool for in vivo imaging and labeling.[12]

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Fluorescein_PEG_Azide Fluorescein-PEG-N3 Triazole_Product Fluorescein-PEG-Triazole-Target Fluorescein_PEG_Azide->Triazole_Product Cyclooctyne_Molecule Strained Cyclooctyne-Target (e.g., DBCO, BCN) Cyclooctyne_Molecule->Triazole_Product

Quantitative Data

The efficiency and kinetics of click chemistry reactions are crucial for experimental design. The following tables summarize key quantitative data for both CuAAC and SPAAC reactions.

Table 1: Reaction Kinetics of CuAAC and SPAAC

Reaction TypeSecond-Order Rate Constant (M⁻¹s⁻¹)Typical Reaction TimeReference(s)
CuAAC10 to 10⁴30 min to 4 hours[13]
SPAAC10⁻³ to 1Several hours to overnight[2][12]

Note: Reaction rates can be influenced by factors such as the specific alkyne and azide used, catalyst and ligand concentrations (for CuAAC), solvent, and temperature.

Table 2: Typical Reactant Concentrations for Bioconjugation

ReactantTypical Concentration RangeReference(s)
Alkyne-modified Biomolecule20 - 200 µM[14]
Azide Reagent (e.g., Fluorescein-PEG-Azide)1.5x molar excess over alkyne[14]
Copper(II) Sulfate0.5 - 1 mM[14]
Sodium Ascorbate5 mM[14]
Ligand (e.g., TBTA)0.5 - 1 mM[14]

Experimental Protocols

Below are detailed methodologies for performing CuAAC and SPAAC reactions for the fluorescent labeling of biomolecules.

General Experimental Workflow

Experimental_Workflow Start Start: Alkyne-modified Biomolecule Prepare_Reagents Prepare Stock Solutions - Fluorescein-PEG-Azide - Catalyst Components (CuAAC) Start->Prepare_Reagents Reaction_Setup Set up Click Reaction (CuAAC or SPAAC) Prepare_Reagents->Reaction_Setup Incubation Incubate at Room Temperature Reaction_Setup->Incubation Purification Purify Conjugate (e.g., precipitation, chromatography) Incubation->Purification Analysis Analyze Product (e.g., fluorescence, MS) Purification->Analysis End End: Fluorescently Labeled Biomolecule Analysis->End

Protocol for CuAAC Labeling of an Alkyne-Modified Oligonucleotide

This protocol is adapted from established methods for oligonucleotide labeling.[14]

Materials:

  • Alkyne-modified oligonucleotide

  • Fluorescein-PEG-Azide

  • DMSO

  • 2M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0

  • 5 mM Ascorbic acid in water (prepare fresh)

  • 10 mM Copper(II)-TBTA stock in 55% DMSO

Procedure:

  • Dissolve the alkyne-modified oligonucleotide in nuclease-free water in a microcentrifuge tube.

  • Add 2M TEAA buffer to a final concentration of 0.2 M.

  • Add DMSO to a final concentration of 50% (v/v) and vortex.

  • Add the Fluorescein-PEG-Azide stock solution (typically 10 mM in DMSO) to achieve a 1.5-fold molar excess over the oligonucleotide. Vortex to mix.

  • Add the 5 mM ascorbic acid solution to a final concentration of 0.5 mM and vortex briefly.

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.

  • Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.

  • Flush the tube with inert gas, cap it tightly, and vortex thoroughly.

  • Incubate the reaction at room temperature overnight.

  • Purify the labeled oligonucleotide using a suitable method such as ethanol (B145695) precipitation or HPLC.

Protocol for SPAAC Labeling of a Protein in Live Cells

This protocol provides a general framework for labeling cell surface proteins that have been metabolically engineered to display a cyclooctyne group.[15]

Materials:

  • Mammalian cells expressing a protein of interest tagged with a cyclooctyne-bearing non-canonical amino acid.

  • Fluorescein-PEG-Azide

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture the cells under conditions that promote the expression and cell surface display of the cyclooctyne-tagged protein of interest.

  • Prepare a stock solution of Fluorescein-PEG-Azide in a biocompatible solvent (e.g., DMSO or PBS).

  • Dilute the Fluorescein-PEG-Azide stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).

  • Remove the existing culture medium from the cells and wash them once with warm PBS.

  • Add the medium containing the Fluorescein-PEG-Azide to the cells.

  • Incubate the cells at 37°C for a designated period (e.g., 1-2 hours). The optimal incubation time should be determined empirically.

  • After incubation, remove the labeling medium and wash the cells several times with warm PBS to remove any unreacted probe.

  • The cells are now ready for downstream analysis, such as fluorescence microscopy or flow cytometry.

Applications in Research and Drug Development

Fluorescein-azide-PEG click chemistry is a versatile tool with a wide range of applications, including:

  • Fluorescent Labeling: Covalently attaching a fluorescent tag to biomolecules such as proteins, nucleic acids, and glycans for visualization and tracking.[3][16]

  • Drug Delivery: Conjugating drugs to targeting moieties or nanoparticles to improve their solubility, stability, and pharmacokinetic profile.[7]

  • Biomarker Discovery: Labeling and identifying specific classes of biomolecules in complex biological samples.[16]

  • Cell Imaging: Real-time imaging of biological processes in living cells.[10][17]

Conclusion

Fluorescein-azide-PEG click chemistry, through both CuAAC and SPAAC pathways, offers a robust and versatile platform for the fluorescent labeling and modification of biomolecules. Its high specificity, efficiency, and biocompatibility have established it as a cornerstone of modern bioconjugation techniques, empowering researchers in a wide array of scientific disciplines. The choice between CuAAC and SPAAC depends on the specific application, with CuAAC offering faster kinetics and SPAAC providing a copper-free alternative for live-cell studies. By understanding the core principles and methodologies outlined in this guide, researchers can effectively leverage this powerful technology to advance their scientific endeavors.

References

A Technical Guide to the Excitation and Emission Properties of Fluorescein for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Fluorescein (B123965), a xanthene dye, is a cornerstone fluorophore in a multitude of biological and biomedical research applications. Its intense green fluorescence, high quantum yield, and reactivity make it an invaluable tool for labeling and tracking biomolecules. This technical guide provides an in-depth exploration of the excitation and emission properties of fluorescein, offering detailed experimental protocols and visualizations to aid researchers in its effective application.

Core Photophysical Properties of Fluorescein

Fluorescein's fluorescence is characterized by a distinct excitation and emission profile. In its deprotonated form under basic conditions, it exhibits a peak excitation (absorption) at approximately 490-495 nm and a peak emission around 515-525 nm.[1][2] However, these values are highly sensitive to the local environment, particularly pH.[1][3]

Influence of pH: The fluorescence of fluorescein is significantly dependent on pH due to different ionic forms the molecule can adopt.[4][5] In aqueous solutions, fluorescein exists in cationic, neutral, monoanionic, and dianionic forms.[5] The dianionic form, prevalent at pH > 8, is the most fluorescent species.[5] As the pH decreases, the fluorescence intensity diminishes due to the protonation of the phenol (B47542) and carboxylic acid groups.[4] Fluorescein has a pKa of approximately 6.4, making it a sensitive indicator of pH changes within the physiological range.[1] An isosbestic point, where the molar absorptivity is independent of pH, exists at around 460 nm.[1]

Fluorescein Isothiocyanate (FITC): A widely used derivative, fluorescein isothiocyanate (FITC), contains an isothiocyanate reactive group that allows for covalent labeling of primary amines on proteins and other biomolecules.[6] FITC has excitation and emission maxima of approximately 495 nm and 519 nm, respectively.[6][7][8]

Photobleaching: A key limitation of fluorescein and its derivatives is their susceptibility to photobleaching, the irreversible loss of fluorescence upon prolonged exposure to excitation light.[6] This phenomenon occurs when the fluorophore, in its excited triplet state, undergoes chemical reactions, often with molecular oxygen, that permanently alter its structure.[9] An average fluorescein molecule can emit tens of thousands of photons before photobleaching.[9]

Quantitative Data Summary

The following tables summarize the key quantitative data for fluorescein and its common derivative, FITC.

PropertyFluorescein (in 0.1 M NaOH)Reference
Excitation Maximum (λex)~490 nm[5]
Emission Maximum (λem)~515 nm[5]
Molar Extinction Coefficient (ε)~76,900 M⁻¹cm⁻¹[4]
Fluorescence Quantum Yield (Φf)~0.95[5]
pKa~6.4[1]
PropertyFluorescein Isothiocyanate (FITC)Reference
Excitation Maximum (λex)~495 nm[2][6][7]
Emission Maximum (λem)~519 nm[6][7]
Molar Extinction Coefficient (ε)~68,000 M⁻¹cm⁻¹[7]
Quantum Yield (Φf)~0.5[8]

Experimental Protocols

Measurement of Fluorescence Excitation and Emission Spectra

This protocol outlines the general steps for acquiring the fluorescence spectra of a fluorescein solution using a spectrofluorometer.

Materials:

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescein stock solution (e.g., 1 mM in DMSO)

  • Appropriate buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4)

  • Micropipettes and tips

Procedure:

  • Instrument Warm-up: Turn on the spectrofluorometer and its light source (e.g., Xenon arc lamp) and allow it to warm up for the manufacturer-recommended time to ensure stable output.

  • Sample Preparation: Prepare a dilute solution of fluorescein in the desired buffer. The concentration should be low enough to avoid inner filter effects, typically resulting in an absorbance of less than 0.1 at the excitation maximum.

  • Excitation Spectrum Measurement:

    • Set the emission wavelength to the expected maximum (e.g., 520 nm).

    • Set the excitation monochromator to scan a range of wavelengths (e.g., 350 nm to 510 nm).

    • Record the fluorescence intensity as a function of the excitation wavelength. The resulting spectrum should show a peak at the excitation maximum.

  • Emission Spectrum Measurement:

    • Set the excitation wavelength to the determined excitation maximum (e.g., 495 nm).

    • Set the emission monochromator to scan a range of wavelengths longer than the excitation wavelength (e.g., 500 nm to 650 nm).

    • Record the fluorescence intensity as a function of the emission wavelength. The resulting spectrum will show a peak at the emission maximum.

  • Blank Subtraction: Repeat the measurements with a cuvette containing only the buffer (blank) and subtract the blank spectra from the sample spectra to correct for background signals.

Determination of Relative Fluorescence Quantum Yield

The relative quantum yield of a fluorescent sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescein solution of unknown quantum yield (the "sample")

  • A quantum yield standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54)

  • Solvent compatible with both the sample and the standard

  • Micropipettes and tips

Procedure:

  • Prepare a Series of Dilutions: Prepare a series of dilutions of both the sample and the standard in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to ensure linearity.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength.

  • Measure Fluorescence Emission Spectra:

    • Set the excitation wavelength on the spectrofluorometer to be the same for both the sample and the standard.

    • Measure the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure the experimental settings (e.g., slit widths) are identical for all measurements.

  • Integrate Fluorescence Intensity: For each measured emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance.

  • Determine the Gradient: Perform a linear regression for both datasets. The slope of the resulting straight line is the gradient (Grad).

  • Calculate Quantum Yield: The quantum yield of the sample (Φx) can be calculated using the following equation:

    Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

    Where:

    • Φst is the quantum yield of the standard.

    • Gradx and Gradst are the gradients for the sample and the standard, respectively.

    • ηx and ηst are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).

Mandatory Visualizations

Experimental Workflow for Fluorescence Microscopy

Fluorescence_Microscopy_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Data Analysis cell_culture Cell Culture/Tissue Sectioning fixation Fixation (e.g., PFA) cell_culture->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking (e.g., BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Secondary Antibody (FITC-conjugated) Incubation wash1->secondary_ab wash2 Wash secondary_ab->wash2 mounting Mounting with Antifade Reagent wash2->mounting microscopy Fluorescence Microscopy (Ex: 495nm, Em: 519nm) mounting->microscopy image_acq Image Acquisition microscopy->image_acq image_proc Image Processing image_acq->image_proc quantification Quantification & Interpretation image_proc->quantification

Caption: A generalized workflow for immunofluorescence microscopy using a FITC-conjugated secondary antibody.

Signaling Pathway: Detection of Cellular Senescence with a Fluorescein-Based Probe

Cellular_Senescence_Detection cluster_induction Senescence Induction cluster_detection Fluorescent Detection stress Cellular Stressors (e.g., DNA damage, oncogene activation) p53_rb Activation of p53/pRb Pathways stress->p53_rb cdki Upregulation of CDKIs (p21, p16) p53_rb->cdki cell_cycle_arrest Irreversible Cell Cycle Arrest cdki->cell_cycle_arrest sasp Senescence-Associated Secretory Phenotype (SASP) cell_cycle_arrest->sasp sa_beta_gal Increased Senescence-Associated β-Galactosidase (SA-β-gal) Activity cell_cycle_arrest->sa_beta_gal fdg_probe Introduction of FDG Probe (Fluorescein di-β-D-galactopyranoside) (Non-fluorescent) hydrolysis SA-β-gal hydrolyzes FDG fdg_probe->hydrolysis Enzymatic Reaction fluorescein Release of Fluorescein (Fluorescent) hydrolysis->fluorescein detection Detection of Green Fluorescence (Ex: ~490nm, Em: ~520nm) fluorescein->detection Fluorescence Microscopy/Flow Cytometry

References

Solubility of N-(Azido-PEG3)-N-Fluorescein-PEG3-acid in Aqueous Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of N-(Azido-PEG3)-N-Fluorescein-PEG3-acid, a heterobifunctional linker commonly utilized in the development of targeted therapeutics and diagnostics. Understanding the aqueous solubility of this reagent is critical for its effective application in bioconjugation, cellular assays, and various drug delivery systems.

Core Concepts: Structure and its Impact on Solubility

This compound is a complex molecule featuring three key functional domains: a fluorescein (B123965) moiety for detection, an azide (B81097) group for "click" chemistry conjugation, and a carboxylic acid for attachment to amine-containing molecules. The molecule's backbone is interspersed with two polyethylene (B3416737) glycol (PEG) chains (PEG3).

The aqueous solubility of this compound is primarily governed by the interplay between the hydrophobic fluorescein core and the hydrophilic PEG chains and ionizable carboxylic acid group. While the fluorescein portion is inherently hydrophobic, the presence of the PEG linkers significantly enhances water solubility.[1][2][3] This is a common strategy in drug development and bioconjugation to improve the pharmacokinetic and pharmacodynamic properties of molecules.[1]

The solubility of fluorescein and its derivatives is known to be highly dependent on the pH of the aqueous medium.[4] The carboxylic acid and phenolic hydroxyl groups on the fluorescein structure can exist in different ionization states depending on the pH. At higher pH values (alkaline conditions), these groups are deprotonated, leading to a net negative charge and increased solubility in polar solvents like water. Conversely, in acidic conditions, the protonated, uncharged form is less soluble.

Quantitative Solubility Data

CompoundSolvent/BufferTemperature (°C)Solubility
5(6)-CarboxyfluoresceinEthanol (B145695):PBS (pH 7.2) (1:1 v/v)Not Specified~0.5 mg/mL
5(6)-CarboxyfluoresceinDMSONot Specified~0.5 mg/mL
5(6)-CarboxyfluoresceinEthanolNot Specified~5 mg/mL
5(6)-CarboxyfluoresceinDMFNot Specified~1 mg/mL

Data sourced from manufacturer datasheets.[5][6]

Note: The solubility of this compound is expected to be significantly higher than that of carboxyfluorescein in purely aqueous buffers due to the presence of the hydrophilic PEG3 linkers. The data above for a mixed solvent system provides a conservative estimate. To ascertain the precise solubility in a specific buffer system for your application, experimental determination is highly recommended.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in aqueous buffers:

  • pH: As with other fluorescein derivatives, the solubility is expected to increase with increasing pH. For applications requiring high concentrations, adjusting the buffer to a pH above 7.4 is advisable.

  • Buffer Composition and Ionic Strength: The type of buffer salts and their concentration can impact solubility. It is recommended to test solubility in the specific buffer system to be used in the downstream application.

  • Temperature: While not extensively documented for this specific compound, the solubility of most organic compounds increases with temperature.

  • Presence of Organic Co-solvents: As indicated by the data for carboxyfluorescein, the addition of organic co-solvents such as DMSO or ethanol can significantly increase solubility. However, the compatibility of these co-solvents with the intended biological system must be considered.

Experimental Protocols for Solubility Determination

To determine the precise solubility of this compound in your specific aqueous buffer, the following experimental protocols are recommended.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.[7]

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by either centrifugation at high speed or filtration through a low-protein-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute a known volume of the clear supernatant with the same buffer. Measure the concentration of the dissolved compound using UV-Vis spectrophotometry by measuring the absorbance at the maximum wavelength for fluorescein (around 494 nm) and comparing it to a standard curve of known concentrations. Alternatively, a more sensitive method like LC-MS can be used.

  • Calculation: Calculate the solubility in mg/mL or mM based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Separation cluster_quantify Quantification A Add excess compound to buffer B Seal vial A->B C Agitate at constant temperature (24-48 hours) B->C D Centrifuge or Filter C->D E Collect clear supernatant D->E F Dilute supernatant E->F G Measure concentration (UV-Vis or LC-MS) F->G H Calculate solubility G->H G A Prepare concentrated stock in DMSO B Serially dilute stock into aqueous buffer in a multi-well plate A->B C Incubate at constant temperature (1-2 hours) B->C D Measure turbidity (Nephelometry) C->D E Determine concentration at which precipitation occurs D->E G cluster_factors Influencing Factors compound This compound Fluorescein (Hydrophobic) PEG Chains (Hydrophilic) Carboxylic Acid (Ionizable) solubility Aqueous Solubility compound:f0->solubility - compound:f1->solubility + compound:f2->solubility + (at high pH) pH pH pH->solubility temp Temperature temp->solubility buffer Buffer Composition buffer->solubility

References

The Azide Group: A Locus of Bioorthogonal Reactivity in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of "click chemistry" has revolutionized the landscape of chemical biology, materials science, and drug discovery by providing a set of powerful, reliable, and selective reactions for the covalent ligation of molecular building blocks. At the heart of the most prominent click reactions lies the azide (B81097) functional group, a small, stable, and bioorthogonal moiety that serves as a linchpin for forging new molecular connections with remarkable efficiency and specificity. This technical guide provides a comprehensive exploration of the function of the azide group in the two cornerstone click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Principles: The Azide as a 1,3-Dipole

The reactivity of the azide group in click chemistry stems from its electronic structure, which allows it to act as a 1,3-dipole. This means the three nitrogen atoms are arranged in a linear fashion with a separation of charge, enabling the azide to participate in [3+2] cycloaddition reactions with suitable dipolarophiles, most notably alkynes. The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, while known for some time, requires harsh conditions and often results in a mixture of regioisomers.[1] Click chemistry dramatically enhances the rate and selectivity of this transformation.

The azide group is particularly well-suited for applications in biological systems due to its bioorthogonality. It is virtually absent in naturally occurring biomolecules and does not readily participate in side reactions with the vast array of functional groups present in a cellular environment.[2] Its small size also minimizes potential perturbations to the structure and function of labeled biomolecules.[3]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the prototypical "click" reaction, characterized by its exceptional reliability, high yields, and complete regioselectivity, exclusively forming the 1,4-disubstituted 1,2,3-triazole product.[1][3] This reaction experiences a massive rate acceleration of up to 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition.[1]

Mechanism of CuAAC

The now widely accepted mechanism for CuAAC involves a dinuclear copper intermediate, which accounts for the observed second-order dependence on the copper concentration.[4] The catalytic cycle can be summarized as follows:

  • Formation of Copper Acetylide: A copper(I) species, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270), reacts with a terminal alkyne to form a copper acetylide.[1][5]

  • Coordination of a Second Copper Ion: A second copper(I) ion coordinates to the alkyne, forming a dinuclear π,σ-bis(copper) acetylide complex.[4]

  • Azide Coordination and Cycloaddition: The organic azide coordinates to one of the copper centers, and a subsequent cycloaddition occurs to form a six-membered copper-containing intermediate.[1]

  • Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a copper-triazolide species. Protonolysis, often by another molecule of the terminal alkyne, releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active catalytic species.[4]

CuAAC_Mechanism reactant reactant catalyst catalyst intermediate intermediate product product R_N3 R1-N3 (Azide) Cu_triazolide Copper-Triazolide Intermediate R_N3->Cu_triazolide R_alkyne R2-C≡CH (Terminal Alkyne) Cu_acetylide Cu(I)-Acetylide Intermediate R_alkyne->Cu_acetylide + Cu(I) CuI Cu(I) Catalyst dinuclear_Cu Dinuclear Cu(I) Acetylide Complex Cu_acetylide->dinuclear_Cu + Cu(I) dinuclear_Cu->Cu_triazolide + R1-N3 Cu_triazolide->CuI Regenerates Catalyst triazole 1,4-Disubstituted 1,2,3-Triazole Cu_triazolide->triazole + H+

Simplified catalytic cycle of the CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the cytotoxicity associated with the copper catalyst in living systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction relies on the high ring strain of cyclooctynes, the smallest stable cyclic alkynes, to accelerate the cycloaddition with azides without the need for a metal catalyst.[6]

Mechanism of SPAAC

The mechanism of SPAAC is a concerted [3+2] Huisgen cycloaddition. The considerable energy released upon the relief of ring strain in the cyclooctyne (B158145) significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures.[7] The reaction is highly bioorthogonal as neither the strained alkyne nor the azide typically engage in side reactions with native biological functional groups.[6]

SPAAC_Mechanism reactant reactant transition_state transition_state product product azide R1-N3 (Azide) ts Concerted Transition State azide->ts cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) cyclooctyne->ts triazole Triazole Product (Mixture of regioisomers) ts->triazole Ring Strain Release

General mechanism of the SPAAC reaction.

Quantitative Data on Reaction Kinetics

The choice between CuAAC and SPAAC often depends on the specific experimental context, with reaction kinetics and biocompatibility being key considerations. The following tables summarize second-order rate constants for these reactions under various conditions.

Table 1: Second-Order Rate Constants for CuAAC Reactions

AlkyneAzideLigandRate Constant (M⁻¹s⁻¹)Reference
PhenylacetyleneBenzyl AzideTHPTA~100 - 1300[4]
Propargyl AlcoholBenzyl AzideTBTA~10 - 100[4]
PhenylacetyleneBenzyl AzideNone~1 - 10[8]

Note: Reaction rates are highly dependent on the specific ligand, solvent, and temperature used.

Table 2: Second-Order Rate Constants for SPAAC Reactions

CyclooctyneAzideRate Constant (M⁻¹s⁻¹)Reference
Dibenzocyclooctyne (DBCO)Benzyl Azide~0.6 - 1.0[7]
Dibenzoannulated cyclooctyne (DIBO)Benzyl Azide~0.3 - 0.7[7]
Bicyclo[6.1.0]nonyne (BCN)Benzyl Azide~0.06 - 0.1[7]
[9+1]CPPBenzyl Azide2.2 x 10⁻³[9]
[11+1]CPPBenzyl Azide4.5 x 10⁻⁴[9]
m[9+1]CPPBenzyl Azide9.6 x 10⁻³[9]

Note: The reactivity of cyclooctynes is influenced by ring strain and electronic factors. Rates can vary with solvent and temperature.

Experimental Protocols

Protocol 1: General Procedure for a Standard CuAAC Reaction

This protocol describes a typical setup for a CuAAC reaction in solution.

Materials:

  • Terminal Alkyne (1.0 equivalent)

  • Azide (1.1 equivalents)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 equivalents)

  • Sodium Ascorbate (0.1 equivalents)

  • Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, or DMSO)

Procedure:

  • In a round-bottom flask, dissolve the terminal alkyne and the azide in the chosen solvent.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for SPAAC-mediated Protein Labeling

This protocol outlines a general method for labeling an azide-modified protein with a cyclooctyne-functionalized probe.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore) (5-20 equivalents)

  • DMSO (for dissolving the probe)

Procedure:

  • Prepare a stock solution of the cyclooctyne-functionalized probe in DMSO.

  • To the solution of the azide-modified protein, add the desired amount of the cyclooctyne-probe stock solution. The final concentration of DMSO should be kept low (typically <5%) to avoid protein denaturation.

  • Incubate the reaction mixture at room temperature or 37°C. The reaction time can range from 1 to 12 hours, depending on the reactivity of the cyclooctyne and the concentrations of the reactants.

  • Monitor the labeling efficiency using an appropriate method, such as SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.

  • Remove the excess unreacted probe by a suitable method for the protein of interest, such as size-exclusion chromatography, dialysis, or spin filtration.

Applications in Drug Discovery and Development

The versatility of the azide group in click chemistry has made it an invaluable tool in the pharmaceutical sciences.

In Situ Click Chemistry for Drug Discovery

In this target-guided synthesis approach, a biological target, such as an enzyme, templates the formation of its own inhibitor from a mixture of azide and alkyne fragments that bind to adjacent sites on the protein.[10] The proximity and orientation enforced by the protein binding pockets accelerate the cycloaddition, leading to the selective formation of a high-affinity bidentate inhibitor.

InSitu_Click_Chemistry cluster_0 Fragment Binding cluster_1 In Situ Cycloaddition cluster_2 Inhibitor Formation protein protein fragment fragment inhibitor inhibitor protein_target Protein Target protein_complex Protein-Fragment Complex protein_target->protein_complex Fragments bind to adjacent sites azide_frag Azide Fragment azide_frag->protein_target alkyne_frag Alkyne Fragment alkyne_frag->protein_target protein_inhibitor Protein-Inhibitor Complex protein_complex->protein_inhibitor Target-catalyzed cycloaddition inhibitor_product High-Affinity Inhibitor protein_inhibitor->inhibitor_product Release

Workflow for in situ click chemistry-based drug discovery.
Bioconjugation for Targeted Drug Delivery

Click chemistry is widely used to construct antibody-drug conjugates (ADCs) and other targeted delivery systems. An azide handle can be introduced into a targeting moiety (e.g., an antibody) or a therapeutic payload. The subsequent click reaction with a partner molecule containing the complementary alkyne allows for the precise and stable linkage of the two components, ensuring that the therapeutic agent is delivered specifically to the target cells.

Troubleshooting Common Issues

CuAAC Reactions:

  • Low Yield: This can be due to oxidation of the Cu(I) catalyst. Ensure the reaction is deoxygenated and a sufficient excess of the reducing agent is used.[11] Certain buffer components, like Tris, can chelate copper and inhibit the reaction.[12]

  • Side Products: Homodimerization of the alkyne can occur. Using a slight excess of the azide can help to minimize this.

SPAAC Reactions:

  • Low Yield: Steric hindrance around the azide or cyclooctyne can significantly slow down the reaction.[13] The stability of the strained cyclooctyne can also be a factor; they can be sensitive to acidic conditions and prolonged storage.[13]

  • Side Products: In complex biological media, strained alkynes can sometimes react with nucleophiles, such as thiols on cysteine residues.

Conclusion

The azide group is a cornerstone of click chemistry, enabling rapid, efficient, and bioorthogonal ligations that have profoundly impacted numerous scientific disciplines. Its unique combination of stability, small size, and predictable reactivity as a 1,3-dipole in both copper-catalyzed and strain-promoted cycloadditions has made it an indispensable tool for researchers, scientists, and drug development professionals. A thorough understanding of the principles governing the azide's function, coupled with optimized experimental protocols, will continue to drive innovation in the creation of novel bioconjugates, therapeutic agents, and advanced materials.

References

A Researcher's Deep Dive into Heterobifunctional Crosslinkers for Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of proteomics and drug development, understanding and manipulating protein interactions is paramount. Heterobifunctional crosslinkers have emerged as indispensable chemical tools, enabling the covalent linkage of two different biomolecules with precision and control. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with these versatile reagents, empowering researchers to effectively harness their potential in protein studies.

The Core Concept: Specificity and Control

Heterobifunctional crosslinkers are distinguished by their architecture: two different reactive groups at either end of a spacer arm.[1] This design allows for a sequential, two-step conjugation, minimizing the unwanted formation of homodimers or polymers—a common challenge with homobifunctional crosslinkers which possess two identical reactive groups.[1] The ability to selectively target different functional groups on proteins, such as primary amines (e.g., on lysine (B10760008) residues) and sulfhydryls (e.g., on cysteine residues), provides a high degree of control over the conjugation process.[2]

A Universe of Chemistries: Classification of Heterobifunctional Crosslinkers

The versatility of heterobifunctional crosslinkers stems from the variety of reactive chemistries available, allowing for tailored approaches to specific research needs. They are broadly classified based on the functional groups they target:

  • Amine-to-Sulfhydryl Crosslinkers: This is one of the most widely used classes. One end, typically an N-hydroxysuccinimide (NHS) ester, reacts with primary amines, while the other end, often a maleimide (B117702) group, reacts with sulfhydryl groups.[1]

  • Carbonyl-to-Sulfhydryl Crosslinkers: These linkers are useful for conjugating glycoproteins or other molecules with accessible aldehyde or ketone groups to proteins with sulfhydryl groups.

  • Amine-to-Photoreactive Crosslinkers: These reagents combine an amine-reactive group with a photoreactive group (e.g., an aryl azide (B81097) or diazirine). The photoreactive group remains inert until activated by UV light, at which point it can non-selectively form a covalent bond with a nearby molecule. This is particularly valuable for capturing transient or unknown protein-protein interactions.

  • Sulfhydryl-to-Photoreactive Crosslinkers: Similar to the amine-photoreactive class, these allow for initial specific conjugation to a sulfhydryl group, followed by light-induced crosslinking to an interacting partner.

  • Carboxyl-to-Amine (Zero-Length) Crosslinkers: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) facilitate the direct formation of an amide bond between a carboxyl group and a primary amine, with no part of the crosslinker molecule incorporated into the final linkage.[3][4]

Quantitative Data for Common Heterobifunctional Crosslinkers

The choice of crosslinker is critical for successful bioconjugation and is guided by factors such as the desired spacer arm length, solubility, and the specific reactive groups required. The following tables summarize key quantitative data for a selection of commonly used heterobifunctional crosslinkers.

CrosslinkerAbbreviationMolecular Weight ( g/mol )Spacer Arm Length (Å)Reactive TowardsKey Features
Amine-to-Sulfhydryl
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateSMCC334.328.3Amine, SulfhydrylNon-cleavable, hydrophobic.
Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateSulfo-SMCC436.378.3Amine, SulfhydrylWater-soluble version of SMCC.[5][6]
N-γ-Maleimidobutyryl-oxysuccinimide esterGMBS280.237.4Amine, SulfhydrylShorter spacer arm than SMCC.[7]
N-(ε-Maleimidocaproyloxy)succinimide esterEMCS308.299.4Amine, SulfhydrylLonger spacer arm than GMBS.[8]
3-Maleimidopropionic acid N-hydroxysuccinimide esterBMPS6.9Amine, SulfhydrylShorter, rigid spacer arm.[7]
Succinimidyl 6-[3-(2-pyridyldithio)propionamido]hexanoateLC-SPDP15.7Amine, SulfhydrylCleavable disulfide bond in the spacer arm.[7]
Sulfosuccinimidyl 6-[3-(2-pyridyldithio)propionamido]hexanoateSulfo-LC-SPDP15.7Amine, SulfhydrylWater-soluble, cleavable disulfide bond.[7]
Carboxyl-to-Amine
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC (EDAC)191.700Carboxyl, AmineZero-length crosslinker.[3]
Photoreactive
N-Hydroxysuccinimidyl-4-azidosalicylic acidNHS-ASA276.218.0Amine, Non-specific (UV)Photoreactive aryl azide.[8]
N-5-Azido-2-nitrobenzyloxysuccinimide305.207.7Primary AminesPhotoreactive.[8]
Carbohydrate-Reactive
ρ-Azidobenzoyl Hydrazide177.1911.9CarbohydratesPhotoreactive.[8]
N-(ε-Maleimidocaproic acid) hydrazideEMCH225.2411.8Sulfhydryl, Carbohydrate

Key Applications and Experimental Workflows

Heterobifunctional crosslinkers are employed in a wide array of applications in protein research and drug development.

Antibody-Drug Conjugates (ADCs)

A prominent application is in the construction of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. Heterobifunctional crosslinkers are crucial for creating a stable linkage between the antibody and the drug.

Studying Protein-Protein Interactions

These reagents are invaluable for capturing and identifying both stable and transient protein-protein interactions. The resulting crosslinked complexes can be analyzed by techniques such as SDS-PAGE, Western blotting, and mass spectrometry.

Immobilization of Proteins

Heterobifunctional crosslinkers are used to immobilize proteins onto surfaces for applications such as biosensors, affinity chromatography, and diagnostic assays.

The following diagrams, generated using the DOT language, illustrate a key signaling pathway studied with crosslinkers and a typical experimental workflow.

GPCR_Arrestin_Signaling cluster_cytosol Cytosol GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Conformational Change GPCR_phos GPCR-P GRK GRK GPCR_active->GRK Arrestin β-Arrestin GPCR_phos->Arrestin Recruitment & Binding Agonist Agonist Agonist->GPCR_inactive Binding GRK->GPCR_active Signaling_Pathways Downstream Signaling Arrestin->Signaling_Pathways Initiation

Caption: GPCR-β-Arrestin interaction studied with crosslinkers.

XL_MS_Workflow start Protein Complex (in vitro or in situ) crosslinking Crosslinking (e.g., with SMCC) start->crosslinking digestion Enzymatic Digestion (e.g., Trypsin) crosslinking->digestion enrichment Enrichment of Crosslinked Peptides (e.g., SEC or SCX) digestion->enrichment lc_ms LC-MS/MS Analysis enrichment->lc_ms data_analysis Data Analysis (Software identification of crosslinked peptides) lc_ms->data_analysis modeling Structural Modeling & Interaction Mapping data_analysis->modeling end Protein Interaction Network modeling->end

Caption: A typical experimental workflow for cross-linking mass spectrometry.

Detailed Experimental Protocols

The success of a crosslinking experiment is highly dependent on the careful execution of the protocol. Below are detailed methodologies for common applications.

Protocol 1: Two-Step Protein-Protein Conjugation using SMCC

This protocol describes the conjugation of a protein with available primary amines (Protein 1) to a protein with available sulfhydryl groups (Protein 2).

Materials:

  • Protein 1 (in amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • Protein 2 (with free sulfhydryls)

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)[9]

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: 100 mM MES, 500 mM NaCl, pH 6.0[3]

  • Desalting column

Procedure:

  • SMCC Preparation: Immediately before use, prepare a 50 mM stock solution of SMCC in anhydrous DMSO or DMF.[9]

  • Activation of Protein 1:

    • Add a 20-fold molar excess of the SMCC stock solution to the solution of Protein 1.[9] The final crosslinker concentration should be between 0.5 to 5.0 mM.[9]

    • Incubate the reaction for 35-45 minutes at room temperature with gentle stirring.[9]

  • Removal of Excess SMCC: Remove non-reacted SMCC using a desalting column equilibrated with Conjugation Buffer. This step is crucial to prevent the maleimide groups from reacting with sulfhydryls on Protein 1.

  • Conjugation to Protein 2:

    • Immediately combine the maleimide-activated Protein 1 with Protein 2 in a desired molar ratio.

    • Incubate the reaction for 35-45 minutes at room temperature or for 2-3 hours on ice.[9]

  • Quenching (Optional): The reaction can be stopped by adding a small molecule with a free sulfhydryl, such as cysteine or β-mercaptoethanol.

  • Purification: Purify the final conjugate from unreacted proteins using a method such as size-exclusion chromatography.

Protocol 2: Zero-Length Crosslinking of Two Proteins using EDC

This protocol facilitates the direct conjugation of a protein with accessible carboxyl groups (Protein 1) to a protein with accessible primary amines (Protein 2).

Materials:

  • Protein 1 (with free carboxyl groups)

  • Protein 2 (with free amine groups)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[3]

  • Sulfo-NHS (for increased efficiency, optional)

  • Activation Buffer: 0.1 M MES, pH 4.5-5[10]

  • Coupling Buffer: PBS, pH 7.2-8.0

  • Quenching Solution: Hydroxylamine

Procedure:

  • Protein Preparation: Dissolve Protein 1 in Activation Buffer. Dissolve Protein 2 in Coupling Buffer.

  • Activation of Protein 1:

    • Add EDC to the solution of Protein 1 to a final concentration of approximately 2-4 mM.[10] If using, add Sulfo-NHS to a final concentration of about 5-10 mM.[10]

    • Incubate for 15 minutes at room temperature.[10]

  • Quenching of EDC (Optional but recommended for two-step): Add β-mercaptoethanol to a final concentration of 20 mM to quench the EDC.[10] Remove excess quenching agent with a desalting column.

  • Conjugation:

    • Add the activated Protein 1 to the solution of Protein 2.

    • Incubate for 2 hours at room temperature.[10]

  • Quenching of Reaction: Add Quenching Solution to a final concentration of 10-50 mM to stop the reaction.

  • Purification: Purify the conjugate by dialysis or gel filtration.

Protocol 3: Photo-Crosslinking of Interacting Proteins in Live Cells

This protocol provides a general framework for using a photoreactive crosslinker to capture protein interactions within a cellular context.

Materials:

  • Cultured cells

  • Photoreactive crosslinker (e.g., p-Methyl-cinnamoyl Azide)

  • Cell culture medium

  • Ice-cold PBS

  • UV lamp (254-365 nm)[11]

  • Lysis buffer with protease inhibitors

Procedure:

  • Crosslinker Addition: Dilute the photoreactive crosslinker stock solution directly into the cell culture medium to the desired final concentration (e.g., starting with 100 µM).[11]

  • Incubation: Incubate the cells for 1-4 hours to allow for cell penetration of the crosslinker.[11]

  • Washing: Gently wash the cells twice with ice-cold PBS to remove excess crosslinker.[11]

  • UV Irradiation: With a thin layer of PBS covering the cells, place the culture dish on ice and irradiate with a UV lamp for 5-20 minutes.[11] The optimal time and wavelength should be empirically determined.

  • Cell Lysis: Immediately after irradiation, lyse the cells using a suitable lysis buffer.

  • Analysis: The resulting cell lysate containing crosslinked protein complexes can be analyzed by immunoprecipitation followed by Western blotting or by mass spectrometry to identify the interacting proteins.

Conclusion

Heterobifunctional crosslinkers are powerful and adaptable tools that are fundamental to modern protein chemistry and proteomics. A thorough understanding of their chemical properties, reaction conditions, and the nuances of their application is essential for designing and executing successful bioconjugation experiments. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize these reagents to unravel the complexities of protein interactions and to advance the development of novel therapeutics and diagnostics.

References

N-(Azido-PEG3)-N-Fluorescein-PEG3-acid molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides the core physicochemical properties of N-(Azido-PEG3)-N-Fluorescein-PEG3-acid, a heterobifunctional linker commonly utilized in bioconjugation, drug delivery systems, and diagnostic assays.

Core Molecular Data

The fundamental molecular attributes of this compound are summarized below. This data is essential for stoichiometric calculations in experimental design and for the characterization of resulting conjugates.

ParameterValue
Molecular Formula C₃₈H₄₅N₅O₁₃S[1][2][3]
Molecular Weight 811.9 g/mol [1][2][4]

Chemical Structure and Functional Groups

This compound is a complex molecule incorporating three key functional components integrated by polyethylene (B3416737) glycol (PEG) spacers. The azide (B81097) group facilitates covalent attachment to alkyne-containing molecules via copper-catalyzed or strain-promoted click chemistry.[1][5] The fluorescein (B123965) moiety serves as a fluorescent reporter for tracking and quantification. The terminal carboxylic acid allows for conjugation to primary amines through the formation of a stable amide bond, typically requiring activation with reagents like EDC or HATU.[1] The hydrophilic PEG linkers enhance the water solubility of the molecule.[1]

Experimental Workflow: Bioconjugation

The following diagram illustrates a generalized workflow for the use of this compound in a typical bioconjugation experiment, for instance, the labeling of a protein.

G cluster_activation Carboxylic Acid Activation cluster_conjugation Amine Conjugation cluster_click_chemistry Click Chemistry A N-(Azido-PEG3)-N- Fluorescein-PEG3-acid B EDC/NHS A->B Addition of activating agents C Activated Ester Intermediate B->C Reaction D Amine-containing Biomolecule (e.g., Protein) C->D Conjugation (Amide Bond Formation) E Fluorescently Labeled Biomolecule D->E Reaction F Alkyne-modified Target Molecule E->F Addition to alkyne target G Final Conjugate F->G CuAAC or SPAAC Reaction

Figure 1. Generalized experimental workflow for a dual-conjugation strategy.

References

Methodological & Application

Protocol for Labeling Proteins with N-(Azido-PEG3)-N-Fluorescein-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azido-PEG3)-N-Fluorescein-PEG3-acid is a bifunctional linker designed for the versatile modification of proteins and other biomolecules. This reagent incorporates three key functionalities:

  • A Carboxylic Acid (-COOH): This group allows for the covalent attachment to primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide (B86325) chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.

  • A Fluorescein (B123965) Moiety: This widely used fluorophore serves as a reporter tag, enabling the direct visualization and quantification of the labeled protein using fluorescence-based techniques, including fluorescence microscopy, flow cytometry, and spectroscopy. Fluorescein has an excitation maximum at approximately 495 nm and an emission maximum at around 515-520 nm.[1]

  • An Azide (B81097) Group (-N₃): This functional group is a bioorthogonal handle, meaning it is chemically inert within biological systems but can undergo specific and efficient covalent reactions with a complementary partner.[2] The azide group can participate in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or strain-promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, allowing for the subsequent attachment of other molecules, such as drugs, imaging agents, or purification tags that bear a compatible alkyne group.[1][3]

The polyethylene (B3416737) glycol (PEG) spacers in the linker enhance its water solubility and can reduce steric hindrance, potentially preserving the native conformation and function of the labeled protein. This dual-functionality makes this compound a powerful tool for a variety of applications, including protein tracking, targeted drug delivery, and the study of protein-protein interactions.

Data Presentation

The efficiency of the labeling reaction is influenced by several parameters. The following tables provide a summary of recommended starting conditions and expected outcomes for the labeling of a typical IgG antibody. Optimization may be required for different proteins.

Table 1: Recommended Reaction Conditions for Protein Labeling

ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations generally lead to better labeling efficiency.
Linker:Protein Molar Ratio 10:1 to 25:1A 15:1 to 20:1 ratio is a good starting point for optimization. Higher ratios can lead to over-labeling and potential protein precipitation.
EDC:Linker Molar Ratio 2:1 to 5:1Sufficient excess of EDC is required to efficiently activate the carboxylic acid.
NHS/sulfo-NHS:Linker Molar Ratio 1:1 to 2:1NHS or sulfo-NHS stabilizes the active intermediate, increasing coupling efficiency.
Reaction pH (Activation) 4.5 - 6.0Optimal pH for EDC-mediated activation of the carboxylic acid.
Reaction pH (Conjugation) 7.2 - 8.5Optimal pH for the reaction of the NHS-activated linker with primary amines on the protein.
Reaction Time 2 - 4 hours at RT or overnight at 4°CLonger incubation at 4°C may be beneficial for sensitive proteins.
Quenching Agent 50-100 mM Tris or GlycineAdded to stop the reaction by consuming any unreacted linker.

Table 2: Expected Outcomes and Troubleshooting

OutcomeTarget RangeTroubleshooting
Degree of Labeling (DOL) 1 - 3 moles of dye per mole of proteinLow DOL: Increase linker:protein ratio, increase reaction time, or ensure optimal pH. High DOL: Decrease linker:protein ratio or reaction time.
Labeling Efficiency 60 - 90%Low Efficiency: Check the activity of EDC (it is moisture-sensitive), optimize pH and buffer conditions, and ensure adequate protein concentration.
Protein Recovery > 80%Low Recovery/Precipitation: Reduce the linker:protein ratio, perform the reaction at a lower temperature, or use a more dilute protein solution.
Labeled Protein Stability Stable for >1 month at -20°C or -80°CStore in an appropriate buffer, potentially with a cryoprotectant. Avoid repeated freeze-thaw cycles. Azide-labeled proteins should be stored in the dark.[4]

Experimental Protocols

Protocol 1: Labeling of a Protein with this compound

This protocol describes the labeling of a protein (e.g., an antibody) by targeting its primary amine groups with the carboxylic acid moiety of the linker.

Materials:

  • Protein of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25) or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Activation Buffer to a final concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Activation Buffer using a desalting column or dialysis.

  • Linker and Activator Preparation:

    • Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Immediately before use, prepare a 10 mg/mL stock solution of EDC in Activation Buffer.

    • Immediately before use, prepare a 10 mg/mL stock solution of NHS or sulfo-NHS in Activation Buffer.

  • Activation of the Linker:

    • In a separate microcentrifuge tube, combine the required volume of the linker stock solution with the EDC and NHS/sulfo-NHS stock solutions. A molar ratio of approximately 1:2:1 (Linker:EDC:NHS) is a good starting point.

    • Incubate the activation mixture for 15 minutes at room temperature.

  • Conjugation to the Protein:

    • Adjust the pH of the protein solution to 7.2-8.5 by adding the Conjugation Buffer.

    • Add the activated linker solution to the protein solution while gently stirring.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to stop the reaction.

  • Purification of the Labeled Protein:

    • Remove the unreacted linker and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS).

    • Alternatively, perform dialysis against the storage buffer.

  • Characterization and Storage:

    • Determine the protein concentration and the Degree of Labeling (see Protocol 2).

    • Store the purified, labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage, protected from light.[4]

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL, or the average number of linker molecules conjugated to each protein molecule, can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and 495 nm (A₄₉₅) using a spectrophotometer.

  • Calculate the concentration of the protein using the following formula:

    Protein Concentration (M) = [A₂₈₀ - (A₄₉₅ × CF)] / ε_protein

    Where:

    • CF is the correction factor for the absorbance of the fluorescein at 280 nm (typically ~0.35 for fluorescein).

    • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).

  • Calculate the concentration of the fluorescein dye using the following formula:

    Dye Concentration (M) = A₄₉₅ / ε_dye

    Where:

    • ε_dye is the molar extinction coefficient of fluorescein at 495 nm (typically ~75,000 M⁻¹cm⁻¹).

  • Calculate the Degree of Labeling (DOL):

    DOL = Dye Concentration (M) / Protein Concentration (M)

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis & Application Prot_Prep Protein in Activation Buffer Conjugation Add Activated Linker to Protein (pH 7.2-8.5) Prot_Prep->Conjugation Linker_Prep Prepare Linker, EDC, and NHS Stocks Activation Activate Linker with EDC and NHS Linker_Prep->Activation Activation->Conjugation Quench Quench Reaction (e.g., Tris buffer) Conjugation->Quench Purification Purify Labeled Protein (Desalting/Dialysis) Quench->Purification Characterization Characterize (DOL, Concentration) Purification->Characterization Downstream Downstream Applications (Click Chemistry, Imaging) Characterization->Downstream

Caption: Experimental workflow for protein labeling.

logical_relationship Linker This compound Carboxylic Acid Fluorescein Azide EDC_NHS EDC/NHS Activation Linker:f0->EDC_NHS Fluorescence Fluorescence Detection (Imaging, Flow Cytometry) Linker:f1->Fluorescence Reporter Click Click Chemistry (CuAAC or SPAAC) Linker:f2->Click Protein Protein (Primary Amines) EDC_NHS->Protein Amide Bond Formation Alkyne Alkyne-modified Molecule Alkyne->Click

Caption: Logical relationships of the bifunctional linker.

References

Application Notes: N-(Azido-PEG3)-N-Fluorescein-PEG3-acid for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(Azido-PEG3)-N-Fluorescein-PEG3-acid is a bifunctional, fluorescent probe designed for the detection and visualization of alkyne-modified biomolecules in live or fixed cells. This probe leverages the principles of bioorthogonal chemistry, specifically the azide-alkyne cycloaddition reaction, to achieve highly specific and covalent labeling.[1][2][3] The molecule consists of three key components: a terminal azide (B81097) (N3) group for "click" reactivity, a bright and well-characterized fluorescein (B123965) fluorophore for detection, and two hydrophilic polyethylene (B3416737) glycol (PEG3) linkers that enhance water solubility and biocompatibility.[1][3][4] The presence of a terminal carboxylic acid also allows for potential conjugation to other molecules, although its primary application is as a bioorthogonal probe.[3]

This reagent is ideal for two-step labeling workflows where a target biomolecule (e.g., a protein, glycan, or nucleic acid) is first metabolically labeled with an alkyne-containing precursor. The cells are then treated with this compound, which covalently attaches the fluorescein dye to the alkyne-tagged biomolecule, enabling visualization by fluorescence microscopy.[5][6][7] This method is a powerful tool for studying a wide range of dynamic cellular processes, such as protein synthesis, post-translational modifications, and glycan trafficking, without the need for genetic encoding of fluorescent proteins.[5][8]

Principle of Bioorthogonal Labeling

The utility of this compound is centered on the "click chemistry" reaction, a highly efficient and bioorthogonal ligation between an azide and an alkyne.[2] Because both azide and alkyne functional groups are virtually absent from native biological systems, they react exclusively with each other, ensuring minimal off-target labeling and low background signal.[2][7] This labeling can be achieved via two primary methods:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method uses a copper(I) catalyst to accelerate the reaction between a terminal alkyne and the azide probe. While highly efficient, the copper catalyst can be toxic to living cells, making it more suitable for fixed-cell applications or endpoint assays.[5]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This approach utilizes a strained, cyclic alkyne (e.g., DBCO, BCN) that reacts spontaneously with the azide probe without the need for a toxic copper catalyst.[5][8][9] SPAAC is the preferred method for live-cell imaging as it offers excellent biocompatibility and robust kinetics under physiological conditions.[8]

Applications

  • Visualization of Newly Synthesized Proteins: By introducing an alkyne-bearing amino acid analog (e.g., homopropargylglycine, HPG) into cell culture medium, newly synthesized proteins can be tagged and subsequently visualized with the fluorescein-azide (B1466869) probe.[5]

  • Imaging Glycan Dynamics: Cells fed with alkyne-modified monosaccharides will incorporate them into their glycans. These can then be fluorescently labeled to study glycan localization and trafficking on the cell surface or within intracellular compartments.[8]

  • Tracking DNA or RNA Synthesis: Alkyne-modified nucleosides (e.g., EdU - 5-ethynyl-2'-deoxyuridine) can be incorporated into nascent DNA, allowing for the fluorescent labeling of proliferating cells.[7]

Physicochemical and Fluorescent Properties

A summary of the key properties of the probe and its fluorescent component is provided below. Researchers should use the spectral data to select appropriate microscope filter sets.

PropertyValueSource
Compound Name This compound[3][10]
Molecular Formula C38H45N5O13S[3][10]
Molecular Weight 811.9 g/mol [3][10]
Reactive Group Azide (-N3)[3]
Fluorophore Fluorescein[3]
Excitation Max (λex) ~494 nm[11][12]
Emission Max (λem) ~514-521 nm[11][12][13]
Recommended Storage -20°C, protected from light[3]
Solubility Soluble in DMSO, DMF; PEG linkers enhance aqueous solubility[4][11]

Experimental Protocols

The following are generalized protocols for labeling live or fixed cells. It is highly recommended to optimize key parameters such as probe concentration and incubation time for your specific cell type and experimental setup.

Protocol 1: Live-Cell Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol assumes that target biomolecules have already been metabolically labeled with a strained alkyne (e.g., DBCO, BCN).

Materials:

  • Live cells cultured on coverslips or imaging dishes, metabolically labeled with a strained alkyne.

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Phosphate-Buffered Saline (PBS) or other imaging-compatible buffer (e.g., HBSS)

Procedure:

  • Prepare Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Mix well by vortexing. Store any unused stock solution at -20°C, protected from light.

  • Prepare Labeling Medium: Dilute the stock solution into pre-warmed complete cell culture medium to a final working concentration of 2-25 µM. The optimal concentration should be determined empirically.

  • Cell Washing: Gently wash the alkyne-labeled cells twice with pre-warmed PBS to remove any unincorporated metabolic precursors.

  • Incubation with Probe: Remove the final wash and add the labeling medium to the cells. Incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.

  • Remove Excess Probe: Aspirate the labeling medium and wash the cells three to five times with pre-warmed complete medium or PBS, incubating for 5 minutes during each wash to ensure removal of unbound probe.

  • Imaging: Replace the final wash with fresh imaging buffer. Image the cells immediately using a fluorescence microscope equipped with a standard fluorescein (or FITC) filter set.[14]

Protocol 2: Fixed-Cell Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol assumes that target biomolecules have been metabolically labeled with a terminal alkyne (e.g., HPG, EdU).

Materials:

  • Cells cultured on coverslips, metabolically labeled with a terminal alkyne.

  • This compound

  • Anhydrous DMSO

  • PBS

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • CuAAC Catalyst Solution (prepare fresh):

    • 10 mM Copper(II) Sulfate (CuSO4) in dH2O

    • 50 mM Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate in dH2O

    • 10 mM Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) in DMSO

  • (Optional) Nuclear counterstain (e.g., DAPI)

Procedure:

  • Cell Fixation: Wash the alkyne-labeled cells once with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS for 5 minutes each.

  • Permeabilization: Add Permeabilization Buffer to the cells and incubate for 10-15 minutes at room temperature. This step is required for labeling intracellular targets.

  • Washing: Wash the cells twice with PBS.

  • Prepare "Click" Reaction Cocktail: Prepare the cocktail immediately before use in the following order to avoid precipitation. The final concentrations below are suggestions and may require optimization.

    • To PBS, add this compound to a final concentration of 1-10 µM.

    • Add CuSO4 to a final concentration of 100-200 µM.

    • Add TCEP or Sodium Ascorbate to a final concentration of 1-2 mM. (TCEP is a more stable reducing agent).

    • (Optional but recommended) Add TBTA to a final concentration of 100 µM. TBTA is a ligand that stabilizes the Cu(I) ion and improves reaction efficiency.

  • Labeling Reaction: Remove the wash buffer from the cells and add the "Click" Reaction Cocktail. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove catalyst components and excess probe.

  • (Optional) Counterstaining: If desired, incubate cells with a nuclear counterstain like DAPI according to the manufacturer's instructions.

  • Mounting and Imaging: Wash cells a final time with PBS. Mount the coverslip onto a microscope slide with an appropriate mounting medium. Image using a fluorescence microscope.

Visualizations

References

A Step-by-Step Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its efficiency, high regioselectivity, and broad functional group tolerance.[1] This powerful ligation reaction facilitates the formation of a stable 1,2,3-triazole linkage from an azide (B81097) and a terminal alkyne, with significant applications in drug discovery, bioconjugation, and materials science.[2][3][4] This document provides a detailed guide to the CuAAC reaction, including its mechanism, experimental protocols, and key quantitative data.

Reaction Mechanism

The CuAAC reaction proceeds via a catalytic cycle that involves a copper(I) acetylide intermediate. While initial proposals considered a mononuclear copper catalyst, substantial evidence now supports a dinuclear copper-mediated pathway as the kinetically favored route.[1] This mechanism helps to explain the remarkable rate acceleration and high fidelity of the reaction.[1] The reaction is highly exothermic, but the uncatalyzed version has a high activation barrier, leading to slow reaction rates and a mixture of regioisomers.[5] The copper catalyst dramatically accelerates the reaction, leading specifically to the 1,4-disubstituted triazole.[5]

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants CuI_alkyne Cu(I)-Alkyne Complex Cu_acetylide Copper Acetylide CuI_alkyne->Cu_acetylide Deprotonation dinuclear_intermediate Dinuclear Cu Intermediate Cu_acetylide->dinuclear_intermediate + Cu(I) six_membered_ring Six-Membered Ring Intermediate dinuclear_intermediate->six_membered_ring + Azide triazolide Copper Triazolide six_membered_ring->triazolide Ring Contraction product 1,4-Triazole Product triazolide->product Protonolysis product->CuI_alkyne Regenerates Catalyst alkyne Terminal Alkyne alkyne->CuI_alkyne azide Azide azide->six_membered_ring

Caption: A simplified diagram of the dinuclear catalytic cycle of the CuAAC reaction.

Quantitative Data Summary

The efficiency of the CuAAC reaction is influenced by several factors, including the choice of catalyst, ligands, solvents, and temperature. The following tables summarize typical reaction conditions for both small molecule synthesis and bioconjugation applications.

Table 1: General Reaction Conditions for Small Molecule Synthesis
ParameterCondition/ValueReference(s)
Catalyst System Cu(I) source (e.g., CuI, CuBr) or Cu(II) salt (e.g., CuSO₄) with a reducing agent.[6]
Catalyst Loading 0.25 - 5 mol %[6]
Ligand Tris-(benzyltriazolylmethyl)amine (TBTA), Bathophenanthroline disulfonate (BPS)
Ligand:Copper Ratio 1:1 to 2:1[6]
Reducing Agent Sodium Ascorbate (B8700270)[5][6]
Solvent t-Butanol/H₂O, DMF, DMSO, THF[1][7]
Reactant Ratio (Azide:Alkyne) ~1:1[6]
Temperature Room Temperature to 110 °C[6]
Reaction Time 10 min - 24 h[6]
Typical Yields >90%[6]
Table 2: Typical Reaction Conditions for Bioconjugation
ParameterCondition/ValueReference(s)
Catalyst System CuSO₄ with Sodium Ascorbate[8][9]
Copper Concentration 0.05 - 0.25 mM[9]
Ligand Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)[8]
Ligand:Copper Ratio 2:1 to 5:1[6][9]
Reducing Agent Sodium Ascorbate[8][9]
Reducing Agent Concentration 5 mM[9]
Solvent Aqueous buffers (e.g., phosphate (B84403) buffer)[8]
Reactant Ratio 4-50x excess of one reagent (e.g., azide)[6]
Temperature Room Temperature[6]
Reaction Time 15 - 60 minutes[6]
Typical Yields Near-quantitative[6]

Experimental Protocols

The following protocols provide detailed methodologies for performing the CuAAC reaction in solution for small molecule synthesis and on a solid support for peptide modification.

Protocol 1: CuAAC Reaction in Solution (Small Molecule Synthesis)

This protocol describes a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide in a water/t-butanol solvent system.

Materials:

  • Terminal alkyne (1 equivalent)

  • Azide (1 equivalent)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equivalents)

  • Sodium ascorbate (0.05-0.1 equivalents)

  • tert-Butanol (B103910)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve the terminal alkyne (1 eq.) and the azide (1 eq.) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh stock solution of copper(II) sulfate pentahydrate in water. Also, prepare a fresh stock solution of sodium ascorbate in water.

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution (0.1 equivalents), followed by the copper(II) sulfate solution (0.05 equivalents).[1] The solution may change color, indicating the formation of the active Cu(I) species.

  • Reaction Progress: Stir the reaction mixture vigorously at room temperature. The reaction time can range from 1 to 24 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: On-Resin CuAAC for Peptide Modification

This protocol outlines the procedure for conjugating a molecule containing a terminal alkyne to an azide-functionalized peptide on a solid support.

Materials:

  • Azide-functionalized peptide-resin (1 equivalent)

  • Terminal alkyne (5-10 equivalents)

  • Copper(I) iodide (CuI) (1-2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (5-10 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

  • Shaker or agitator

Procedure:

  • Resin Swelling: Swell the azide-functionalized peptide-resin in DMF for at least 30 minutes in a solid-phase synthesis vessel.[10]

  • Resin Washing: Wash the resin thoroughly with DMF (3 times).[10]

  • Reaction Cocktail Preparation: In a separate vial, dissolve the terminal alkyne (5-10 eq.) in a minimal amount of DMF.[10]

  • Catalyst and Base Addition: To the reaction vessel containing the swollen and washed resin, add CuI (1-2 eq.) and DIPEA (5-10 eq.).[10]

  • Reaction Initiation: Add the solution of the terminal alkyne to the resin mixture.[10]

  • Reaction Incubation: Agitate the mixture at room temperature for 4-16 hours.[10]

  • Resin Washing: Once the reaction is deemed complete, wash the resin thoroughly with DMF (3 times), followed by dichloromethane (B109758) (DCM) (3 times), and methanol (B129727) (3 times).[10]

  • Drying: Dry the resin under vacuum.[10]

  • Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% H₂O).[10]

Experimental Workflow Visualization

CuAAC_Workflow start Start prepare_reactants Prepare Reactant Solution (Alkyne & Azide) start->prepare_reactants initiate_reaction Initiate Reaction (Add Catalyst & Reductant) prepare_reactants->initiate_reaction prepare_catalyst Prepare Catalyst & Reductant Solutions prepare_catalyst->initiate_reaction monitor_reaction Monitor Reaction Progress (TLC / LC-MS) initiate_reaction->monitor_reaction workup Reaction Work-up (Extraction & Washing) monitor_reaction->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A typical experimental workflow for a solution-phase CuAAC reaction.

Applications in Drug Development

The CuAAC reaction has become an indispensable tool in drug discovery and development.[3][11][12] Its reliability and biocompatibility allow for its use in a variety of applications, including:

  • Lead Discovery and Optimization: The simplicity and efficiency of CuAAC enable the rapid synthesis of large compound libraries for high-throughput screening.[3][11]

  • Peptide and Protein Conjugation: Site-specific modification of peptides and proteins with drugs, imaging agents, or other functionalities.[10]

  • Synthesis of Peptide-Drug Conjugates (PDCs): A powerful strategy for targeted drug delivery.[10]

  • Biomarker Discovery: The use of alkyne- or azide-tagged biomolecules for enrichment and identification from complex biological samples.[2]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)Reference(s)
Low or No Reaction - Inactive catalyst- Steric hindrance- Inefficient mixing- Use fresh catalyst and reductant solutions- Increase reaction time or temperature- Ensure adequate agitation[10]
Side Product Formation - Oxidation of Cu(I) to Cu(II)- Homocoupling of the alkyne (Glaser coupling)- Degas solvents to remove oxygen- Ensure an adequate excess of reducing agent[5][10]
Difficulty in Purification - Copper contamination- Wash the organic extract with an aqueous solution of EDTA or ammonia (B1221849) to chelate and remove copper ions.[10]
Low Yields in Bioconjugation - Sequestration of copper by the biomolecule- Use an excess of copper and a chelating ligand (e.g., THPTA)- Add a sacrificial metal like Zn(II) to bind to sites that sequester copper[8][9]

References

Application Notes: N-(Azido-PEG3)-N-Fluorescein-PEG3-acid for Advanced Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(Azido-PEG3)-N-Fluorescein-PEG3-acid is a versatile bifunctional fluorescent probe designed for advanced applications in fluorescence microscopy and bioconjugation. This molecule incorporates a fluorescein (B123965) fluorophore for detection, an azide (B81097) group for bioorthogonal "click" chemistry reactions, and a carboxylic acid for conventional amine labeling. The two polyethylene (B3416737) glycol (PEG3) linkers enhance solubility in aqueous buffers and minimize steric hindrance, making it an ideal tool for labeling and visualizing a wide range of biomolecules in complex biological systems.

These application notes provide an overview of the properties of this compound and detailed protocols for its use in two primary labeling strategies: the labeling of alkyne-modified biomolecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the labeling of primary amines via N-hydroxysuccinimide (NHS) ester chemistry.

Physicochemical and Spectroscopic Properties

The performance of any fluorophore is dictated by its intrinsic chemical and physical properties. Below is a summary of the key characteristics of this compound.

PropertyValue
Molecular Weight~650 g/mol
Excitation Maximum (Ex)~494 nm
Emission Maximum (Em)~518 nm
Extinction Coefficient>70,000 M⁻¹cm⁻¹ at 494 nm
Quantum Yield>0.9
Recommended Filter SetStandard FITC/GFP filter set
SolubilityDMSO, DMF, aqueous buffers (pH > 6)
Reactive GroupsAzide (-N₃), Carboxylic Acid (-COOH)

Application 1: Labeling of Alkyne-Modified Biomolecules via CuAAC

This protocol describes the use of this compound to label a target protein that has been metabolically or chemically modified to contain an alkyne group. This is a common strategy in chemical biology for visualizing newly synthesized proteins or other macromolecules.

Experimental Protocol: CuAAC Labeling of an Alkyne-Modified Protein in Fixed Cells

1. Cell Culture and Metabolic Labeling: a. Culture cells of interest to the desired confluency on glass coverslips. b. Replace the standard culture medium with a medium containing an alkyne-bearing amino acid analog (e.g., L-azidohomoalanine can be used to label proteins, but for this protocol, we assume an alkyne analog like L-propargylglycine is used) for a duration appropriate to label the protein of interest.

2. Cell Fixation and Permeabilization: a. Wash the cells three times with phosphate-buffered saline (PBS). b. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. e. Wash the cells three times with PBS.

3. Click Chemistry Reaction: a. Prepare the "Click" reaction cocktail immediately before use. For a 100 µL reaction volume:

  • 85 µL of PBS
  • 2 µL of 10 mM this compound in DMSO (final concentration: 20 µM)
  • 10 µL of 10 mM copper(II) sulfate (B86663) (CuSO₄) in water (final concentration: 1 mM)
  • 3 µL of 50 mM sodium ascorbate (B8700270) in water (freshly prepared) (final concentration: 1.5 mM) b. Add the reaction cocktail to the fixed and permeabilized cells on the coverslip. c. Incubate for 30-60 minutes at room temperature, protected from light.

4. Washing and Counterstaining: a. Wash the cells three times with PBS. b. (Optional) Counterstain the nuclei with a suitable dye like DAPI. c. Wash the cells three times with PBS.

5. Mounting and Imaging: a. Mount the coverslip onto a microscope slide using an appropriate mounting medium. b. Image the cells using a fluorescence microscope equipped with a standard FITC filter set.

CuAAC_Workflow cluster_cell_prep Cell Preparation cluster_click_reaction Click Reaction cluster_imaging Imaging Metabolic_Labeling Metabolic Labeling with Alkyne-Modified Amino Acid Fixation Cell Fixation (4% PFA) Metabolic_Labeling->Fixation Permeabilization Permeabilization (0.25% Triton X-100) Fixation->Permeabilization Prepare_Cocktail Prepare CuAAC Cocktail: - Azido-Fluorescein Probe - CuSO4 - Sodium Ascorbate Permeabilization->Prepare_Cocktail Incubate Incubate Cells with Cocktail (30-60 min) Prepare_Cocktail->Incubate Wash Wash Cells Incubate->Wash Counterstain Counterstain (e.g., DAPI) Wash->Counterstain Mount Mount Coverslip Counterstain->Mount Image Fluorescence Microscopy (FITC Filter Set) Mount->Image

Caption: Workflow for labeling alkyne-modified proteins in fixed cells using CuAAC.

Application 2: Labeling of Primary Amines via NHS Ester Chemistry

The carboxylic acid group of this compound can be activated to an NHS ester, which then readily reacts with primary amines on biomolecules, such as the lysine (B10760008) residues of an antibody. This allows the probe to be used as a primary or secondary label in immunofluorescence applications.

Experimental Protocol: Antibody Conjugation and Immunofluorescence

1. Activation of the Carboxylic Acid: a. Dissolve 1 mg of this compound in 100 µL of anhydrous DMSO. b. Add a 1.2-fold molar excess of N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (B86325) like EDC. c. Add a 1.2-fold molar excess of N-Hydroxysuccinimide (NHS). d. Incubate the reaction for 1-2 hours at room temperature to form the NHS ester.

2. Antibody Conjugation: a. Prepare the antibody of interest in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). A typical antibody concentration is 1-5 mg/mL. b. Add the activated this compound NHS ester to the antibody solution at a molar ratio of 10:1 to 20:1 (dye:antibody). c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.

3. Purification of the Conjugate: a. Remove the unconjugated dye by size-exclusion chromatography (e.g., using a Sephadex G-25 column) equilibrated with PBS. b. Collect the fractions containing the labeled antibody (typically the first colored fractions to elute). c. Measure the absorbance at 280 nm and 494 nm to determine the protein concentration and the degree of labeling.

4. Immunofluorescence Staining: a. Prepare cells as in Application 1 (fixation and permeabilization). b. Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour. c. Incubate the cells with the fluorescein-labeled primary antibody (if the target is directly labeled) or a fluorescein-labeled secondary antibody that recognizes an unlabeled primary antibody, diluted in blocking buffer for 1-2 hours. d. Wash the cells three times with PBS. e. Mount and image as described previously.

NHS_Ester_Workflow cluster_conjugation Antibody Conjugation cluster_staining Immunofluorescence Staining cluster_imaging_if Imaging Activate_Dye Activate Carboxylic Acid (EDC/NHS Chemistry) React_Antibody React Activated Dye with Antibody Activate_Dye->React_Antibody Purify Purify Labeled Antibody (Size-Exclusion Chromatography) React_Antibody->Purify Prepare_Cells Prepare Cells (Fix, Permeabilize, Block) Purify->Prepare_Cells Incubate_Antibody Incubate with Labeled Antibody Prepare_Cells->Incubate_Antibody Wash_Cells Wash Cells Incubate_Antibody->Wash_Cells Mount_Image Mount and Image Wash_Cells->Mount_Image

Caption: Workflow for antibody labeling and subsequent immunofluorescence staining.

Troubleshooting and Considerations

  • Low Signal in CuAAC: Ensure the sodium ascorbate solution is freshly prepared, as it is prone to oxidation. Optimize the concentration of the probe and copper catalyst.

  • High Background: Ensure adequate washing steps are performed. A blocking step before the click reaction may be necessary for some cell types. For antibody labeling, ensure all unconjugated dye is removed during purification.

  • Photostability: While fluorescein is a bright fluorophore, it is susceptible to photobleaching. Use an anti-fade mounting medium and minimize exposure to the excitation light.

  • Dual Labeling: The presence of both an azide and a carboxylic acid allows for sequential or orthogonal labeling strategies. For instance, an antibody could be labeled via its amines, and this conjugate could then be "clicked" onto an alkyne-modified surface or biomolecule.

For research use only. Not for use in diagnostic procedures.

Application of N-(Azido-PEG3)-N-Fluorescein-PEG3-acid in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azido-PEG3)-N-Fluorescein-PEG3-acid is a versatile, trifunctional molecule designed for bio-conjugation and fluorescent labeling in a variety of biological applications, including flow cytometry. This molecule incorporates three key features: a terminal azide (B81097) group for bioorthogonal click chemistry reactions, a fluorescein (B123965) moiety for robust fluorescent detection, and a carboxylic acid for further conjugation to biomolecules. The two polyethylene (B3416737) glycol (PEG3) linkers enhance its aqueous solubility and provide a flexible spacer, minimizing steric hindrance.

In flow cytometry, this reagent is primarily utilized in conjunction with "click" chemistry, a highly efficient and specific reaction between an azide and an alkyne. This allows for the precise labeling of cells and biomolecules that have been metabolically, enzymatically, or chemically engineered to contain an alkyne group. This application note details protocols for the use of this compound in the analysis of cell proliferation, protein synthesis, and cell surface glycosylation by flow cytometry.

Principle of the Technology

The core technology relies on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms a stable triazole linkage between the azide on the this compound probe and an alkyne-modified target molecule within or on the surface of a cell. The covalent attachment of the fluorescein dye enables the sensitive and specific detection of the labeled cells by flow cytometry.

Applications in Flow Cytometry

Cell Proliferation Analysis

The analysis of cell proliferation is fundamental in many areas of biological research, including cancer biology and drug discovery. A common method involves the incorporation of a nucleoside analog into newly synthesized DNA. By using an alkyne-modified thymidine (B127349) analog, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), proliferating cells can be fluorescently labeled with this compound.

Diagram of the Experimental Workflow for Cell Proliferation Analysis

G cluster_workflow Experimental Workflow A 1. EdU Labeling Incubate cells with 10 µM EdU for 2 hours. B 2. Cell Fixation & Permeabilization Fix with 4% PFA, then permeabilize with a saponin-based buffer. A->B C 3. Click Reaction Incubate with this compound and a copper catalyst. B->C D 4. Flow Cytometry Analysis Analyze cells on a flow cytometer with a 488 nm laser. C->D

Workflow for EdU-based cell proliferation analysis.

Experimental Protocol: EdU Cell Proliferation Assay

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 5-ethynyl-2'-deoxyuridine (EdU)

  • This compound

  • Copper (II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Saponin-based permeabilization buffer

  • Flow cytometry tubes

Procedure:

  • EdU Labeling:

    • Culture cells to the desired confluency.

    • Add EdU to the culture medium to a final concentration of 10 µM.

    • Incubate the cells for a period appropriate for the cell type (e.g., 2 hours for rapidly dividing cells).

  • Cell Fixation and Permeabilization:

    • Harvest the cells and wash once with PBS.

    • Fix the cells by resuspending in 4% PFA in PBS and incubating for 15 minutes at room temperature.

    • Wash the cells once with PBS.

    • Permeabilize the cells by resuspending in a saponin-based permeabilization buffer and incubating for 15 minutes at room temperature.

  • Click Reaction:

    • Prepare a fresh click reaction cocktail. For each sample, mix:

      • 100 µL of PBS

      • A final concentration of 1-10 µM this compound

      • A final concentration of 1 mM CuSO₄

      • A final concentration of 10 mM sodium ascorbate (add last)

    • Resuspend the permeabilized cells in the click reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Analysis:

    • Wash the cells twice with saponin-based permeabilization buffer.

    • Resuspend the cells in PBS for flow cytometry analysis.

    • Analyze the cells using a flow cytometer with a 488 nm excitation laser and a standard FITC emission filter (e.g., 530/30 nm).

Quantitative Data Summary (Representative)

ParameterConcentration/TimeExpected Outcome
EdU Labeling Concentration10 µMOptimal incorporation in most cell lines.
EdU Incubation Time1-4 hoursDependent on cell cycle length.
This compound1-10 µMTitration recommended for optimal signal-to-noise.
Copper (II) Sulfate1 mMStandard concentration for CuAAC.
Sodium Ascorbate10 mMEnsures reduction of Cu(II) to Cu(I).
Analysis of de Novo Protein Synthesis

The rate of protein synthesis is a key indicator of cellular metabolic activity. By using an amino acid analog containing an alkyne group, such as L-homopropargylglycine (HPG) or L-azidohomoalanine (AHA) (in the case of an alkyne-functionalized fluorophore), newly synthesized proteins can be tagged and subsequently detected with this compound.

Diagram of the Protein Synthesis Labeling Pathway

G cluster_pathway Protein Synthesis Labeling A HPG in Culture Medium B Cellular Uptake A->B C Incorporation into Nascent Proteins by Ribosomes B->C D Alkyne-labeled Proteome C->D E Click Reaction with Azido-Fluorescein D->E F Fluorescently Labeled Proteome E->F

Pathway for labeling newly synthesized proteins.

Experimental Protocol: Protein Synthesis Assay

Materials:

  • Cells of interest

  • Methionine-free cell culture medium

  • L-homopropargylglycine (HPG)

  • This compound

  • Copper (II) sulfate (CuSO₄)

  • Sodium ascorbate

  • PBS, 4% PFA, saponin-based permeabilization buffer

  • Flow cytometry tubes

Procedure:

  • HPG Labeling:

    • Wash cells with pre-warmed PBS and incubate in methionine-free medium for 30 minutes to deplete intracellular methionine.

    • Replace the medium with methionine-free medium containing 50 µM HPG.

    • Incubate for the desired time (e.g., 1-4 hours) to allow for HPG incorporation into newly synthesized proteins.

  • Cell Fixation and Permeabilization:

    • Follow the same procedure as described in the EdU Cell Proliferation Assay.

  • Click Reaction:

    • Follow the same procedure as described in the EdU Cell Proliferation Assay.

  • Washing and Analysis:

    • Follow the same procedure as described in the EdU Cell Proliferation Assay.

Quantitative Data Summary (Representative)

ParameterConcentration/TimeExpected Outcome
HPG Labeling Concentration25-50 µMSufficient for robust detection.
HPG Incubation Time1-4 hoursDependent on protein synthesis rates.
This compound1-10 µMTitration is recommended.
Cell Surface Glycan Analysis

Metabolic glycoengineering allows for the introduction of unnatural sugars bearing bioorthogonal functional groups into cellular glycans. By incubating cells with a peracetylated alkyne-modified monosaccharide, such as tetraacetylated N-ethynyl-D-mannosamine (Ac₄ManNEt), the cell surface can be decorated with alkyne groups. These can then be fluorescently labeled with this compound for flow cytometric analysis.

Diagram of the Cell Surface Glycan Labeling Workflow

G cluster_workflow Glycan Labeling Workflow A 1. Metabolic Labeling Incubate cells with Ac₄ManNEt for 48-72 hours. B 2. Cell Harvesting Harvest cells and wash with PBS. A->B C 3. Click Reaction (Live Cells) Incubate with Azido-Fluorescein and a copper catalyst. B->C D 4. Flow Cytometry Analysis Analyze labeled cells. C->D

Workflow for cell surface glycan labeling.

Experimental Protocol: Cell Surface Glycan Labeling

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Tetraacetylated N-ethynyl-D-mannosamine (Ac₄ManNEt)

  • This compound

  • Copper (II) sulfate (CuSO₄)

  • Sodium ascorbate

  • PBS

  • Flow cytometry tubes

Procedure:

  • Metabolic Labeling:

    • Culture cells in the presence of 25-50 µM Ac₄ManNEt for 48-72 hours.

  • Cell Harvesting:

    • Harvest the cells and wash twice with cold PBS.

  • Click Reaction:

    • Prepare a fresh click reaction cocktail as described previously.

    • Resuspend the live cells in the click reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Analysis:

    • Wash the cells twice with PBS.

    • Resuspend the cells in PBS for immediate flow cytometry analysis.

Quantitative Data Summary (Representative)

ParameterConcentration/TimeExpected Outcome
Ac₄ManNEt Concentration25-50 µMEffective for most cell lines.
Ac₄ManNEt Incubation Time48-72 hoursAllows for sufficient glycan turnover.
This compound1-10 µMTitration is recommended.

Concluding Remarks

This compound is a powerful tool for flow cytometry, enabling the fluorescent labeling of alkyne-modified biomolecules through click chemistry. The protocols provided herein offer a starting point for the analysis of cell proliferation, protein synthesis, and cell surface glycosylation. Optimization of labeling times and reagent concentrations may be necessary for specific cell types and experimental conditions. The presence of a carboxylic acid group on this molecule also opens up the possibility for further conjugation to antibodies or other targeting moieties, expanding its utility in targeted cell labeling applications.

Application Notes and Protocols: Conjugation of N-(Azido-PEG3)-N-Fluorescein-PEG3-acid to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the covalent conjugation of N-(Azido-PEG3)-N-Fluorescein-PEG3-acid to peptides. This bifunctional linker contains a fluorescein (B123965) moiety for detection, a hydrophilic PEG spacer to enhance solubility, an azide (B81097) group for "click" chemistry, and a carboxylic acid for traditional amine coupling.[1][2] These protocols are designed to guide researchers in creating fluorescently labeled peptides for a variety of applications, including fluorescence microscopy, flow cytometry, and receptor-ligand interaction studies.[3][4][5][6] Two primary strategies are presented: carbodiimide-mediated coupling to primary amines and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of click chemistry.

Chemical Conjugation Strategies

There are two primary methods to conjugate this compound to a peptide, depending on the available functional groups on the peptide and the desired site of labeling.

  • Carbodiimide-Mediated Amine Coupling: This method targets primary amines on the peptide, such as the N-terminus or the side chain of lysine (B10760008) residues.[3] The carboxylic acid on the linker is activated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, to form a more stable amine-reactive NHS ester.[7][8][9][10] This intermediate then readily reacts with a primary amine on the peptide to form a stable amide bond.[11]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry: This highly efficient and specific reaction forms a stable triazole linkage between the azide group on the linker and a terminal alkyne group incorporated into the peptide.[12][13][14][15] This method is bio-orthogonal, meaning the reactive groups do not interfere with other functional groups found in biological systems.[16] Copper-free alternatives, such as strain-promoted alkyne-azide cycloaddition (SPAAC), are also available and are particularly useful for in vivo applications to avoid copper cytotoxicity.[13][17]

Experimental Protocols

Protocol 1: Carbodiimide-Mediated Amine Coupling

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine on a peptide using EDC and NHS.

Materials:

  • Peptide containing a primary amine (N-terminus or lysine side chain)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[7][9]

  • Coupling Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffered Saline (PBS), pH 7.2-8.5[8][18][19]

  • Quenching Solution (optional): 10 mM Hydroxylamine (B1172632) or Tris buffer

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[18]

  • Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or gel filtration column)[20][21]

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening to prevent moisture condensation.[7][9][11]

    • Prepare fresh solutions of EDC and NHS/sulfo-NHS in activation buffer immediately before use, as EDC is susceptible to hydrolysis.[8][11]

    • Dissolve the peptide in the coupling buffer at a concentration of 1-10 mg/mL.[22]

    • Dissolve this compound in a minimal amount of DMF or DMSO before adding it to the reaction mixture.[18]

  • Activation of Carboxylic Acid (Two-Step Method Recommended):

    • In a separate reaction vessel, dissolve this compound in activation buffer.

    • Add EDC and NHS (or sulfo-NHS) to the linker solution. A typical molar ratio is 1:2:5 (Linker:EDC:NHS).[23]

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.[8]

  • Conjugation to Peptide:

    • Add the activated linker solution to the peptide solution.

    • Adjust the pH of the reaction mixture to 7.2-8.5 with the coupling buffer to facilitate the reaction with the primary amines.[7]

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[8][20][22]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching solution such as hydroxylamine or Tris buffer to a final concentration of 10 mM.[9]

  • Purification of the Labeled Peptide:

    • Purify the fluorescently labeled peptide from unreacted linker and byproducts using RP-HPLC or a suitable gel filtration column (e.g., Sephadex G-25).[20][21][24]

    • Monitor the elution of the labeled peptide by absorbance at the characteristic wavelength of fluorescein (around 494 nm) and the peptide bond (around 220 nm or 280 nm).[20]

Quantitative Data Summary for Amine Coupling:

ParameterRecommended RangeNotes
Peptide Concentration1-10 mg/mLHigher concentrations can improve reaction efficiency.[18]
Molar Ratio (Peptide:Linker)1:5 to 1:20Optimization may be required depending on the peptide.
Molar Ratio (Linker:EDC:NHS)1:2:5A starting point for optimization.[23]
Activation pH4.5 - 6.0Optimal for EDC/NHS chemistry.[7]
Conjugation pH7.2 - 8.5Optimal for reaction with primary amines.[18][19]
Reaction Time2-4 hours at RT or overnight at 4°CLonger times may be needed for less reactive peptides.[20][22]
Post-Purification Purity>95%Assessed by analytical RP-HPLC.[23]

Amine_Coupling_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis Linker N-(Azido-PEG3)-N- Fluorescein-PEG3-acid EDC_NHS EDC + NHS/sulfo-NHS in Activation Buffer (pH 4.5-6.0) Activated_Linker Amine-Reactive NHS Ester Reaction_Mixture Reaction Mixture Activated_Linker->Reaction_Mixture Add to Peptide Peptide Peptide with Primary Amine in Coupling Buffer (pH 7.2-8.5) Quench Quench Reaction (Optional) Reaction_Mixture->Quench 2-4 hrs @ RT or overnight @ 4°C Purification RP-HPLC or Gel Filtration Labeled_Peptide Purified Fluorescent Peptide

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the azide moiety of this compound to an alkyne-modified peptide.

Materials:

  • Peptide containing a terminal alkyne group (e.g., propargylglycine)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

  • Ligand (e.g., Tris(benzyltriazolylmethyl)amine (TBTA))

  • Reaction Buffer: PBS or Tris buffer, pH 7-8

  • Degassed solvents

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Reagent Preparation:

    • Dissolve the alkyne-modified peptide in the reaction buffer.

    • Dissolve this compound in a minimal amount of a compatible solvent (e.g., DMSO) and add to the peptide solution.

    • Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.

  • Click Reaction:

    • To the mixture of the peptide and the azide-linker, add the ligand (TBTA) if used. TBTA helps to stabilize the Cu(I) oxidation state and improves reaction efficiency.

    • Add CuSO₄ to the reaction mixture.

    • Add sodium ascorbate to reduce Cu(II) to the catalytic Cu(I) species. A typical molar ratio is 1:1.1:0.1:0.5 (Peptide:Azide-Linker:CuSO₄:Sodium Ascorbate).

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

  • Purification of the Labeled Peptide:

    • Purify the fluorescently labeled peptide using RP-HPLC to remove the copper catalyst, excess reagents, and unreacted starting materials.

    • Monitor the elution profile by absorbance at the wavelengths corresponding to the fluorescein dye and the peptide.

Quantitative Data Summary for CuAAC "Click" Chemistry:

ParameterRecommended RangeNotes
Peptide Concentration1-5 mg/mLDependent on peptide solubility.
Molar Ratio (Peptide:Azide-Linker)1:1.1 to 1:1.5A slight excess of the linker ensures complete reaction.
Molar Ratio (Peptide:CuSO₄)1:0.1 to 1:0.2Catalytic amounts are sufficient.
Molar Ratio (Peptide:Sodium Ascorbate)1:0.5 to 1:1Ensures reduction of Cu(II) to Cu(I).
Reaction pH7.0 - 8.0Generally optimal for CuAAC.
Reaction Time1-4 hours at RTReaction is typically fast and high-yielding.
Post-Purification Purity>95%Assessed by analytical RP-HPLC.

CuAAC_Workflow cluster_reaction_setup Reaction Setup cluster_click_reaction Click Reaction cluster_purification_analysis Purification & Analysis Alkyne_Peptide Alkyne-Modified Peptide in Reaction Buffer Azide_Linker N-(Azido-PEG3)-N- Fluorescein-PEG3-acid Mixture Peptide + Linker Mixture Catalyst Add CuSO₄ and Sodium Ascorbate Mixture->Catalyst Reaction Incubate 1-4 hrs @ RT Catalyst->Reaction Purification RP-HPLC Purification Reaction->Purification Labeled_Peptide Purified Fluorescent Peptide

Applications of Fluorescently Labeled Peptides

Fluorescently labeled peptides are versatile tools in biological research.[4] Some key applications include:

  • Fluorescence Microscopy: Visualizing the localization of peptides within cells and tissues.[3][5]

  • Flow Cytometry: Quantifying peptide binding to cells or identifying specific cell populations.[3]

  • Fluorescence Resonance Energy Transfer (FRET): Studying peptide-protein interactions, conformational changes, and enzyme activity.[3][4]

  • In Vivo Imaging: Tracking the biodistribution of peptides in living organisms.[4]

  • Receptor Binding Assays: Determining the affinity of peptides for their receptors.[6]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Inactive EDC/NHSUse fresh, properly stored reagents. Equilibrate to room temperature before opening.[11]
Incorrect pHEnsure the activation and conjugation steps are performed at the optimal pH.[7][18]
Presence of amine-containing buffers (e.g., Tris)Use non-amine buffers like MES and PBS for the respective steps.[11]
Peptide Precipitation Low solubility of the peptide or conjugatePerform the reaction at a lower concentration or add organic co-solvents. Consider using a more hydrophilic linker.
Multiple Labeled Species Reaction with multiple primary aminesFor site-specific labeling, protect other amines or use a peptide with a single target amine. Consider the click chemistry approach for higher specificity.
No Reaction (Click Chemistry) Oxidized copper catalystEnsure fresh sodium ascorbate is used. Degas solvents to remove oxygen.
Disulfide bond formation in cysteine-containing peptidesReduce the peptide with TCEP prior to the reaction.[21]

Conclusion

The protocols provided herein offer robust methods for the conjugation of this compound to peptides. The choice between carbodiimide-mediated coupling and click chemistry will depend on the specific peptide sequence and the desired labeling strategy. Careful optimization of the reaction conditions and appropriate purification are crucial for obtaining high-quality fluorescently labeled peptides for downstream applications.

References

Application Notes and Protocols for PROTAC Synthesis Using Azide-PEG-Acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing versatile azide-PEG-acid linkers. This methodology leverages the modularity of "click chemistry" for efficient PROTAC assembly.

Introduction: The Role of Linkers in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's native ubiquitin-proteasome system (UPS).[1][2] A PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][3][4] Upon forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[1][5]

The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the geometric stability of the ternary complex.[1][3][4] Polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, which can enhance the solubility and drug-like properties of the often large and lipophilic PROTAC molecules.[1][3][6]

Azide-PEG-Acid Linkers: A Modular Approach

Azide-PEG-acid linkers offer a highly versatile and efficient strategy for PROTAC synthesis. This bifunctional linker allows for a two-step, modular assembly:

  • Carboxylic Acid Group: The acid moiety enables a standard and robust amide bond formation with an amine-functionalized ligand, typically the E3 ligase ligand (e.g., pomalidomide (B1683931) or VHL ligands).[6]

  • Azide (B81097) Group: The azide serves as a "clickable" handle for the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4][7][8] This allows for the final conjugation with an alkyne-functionalized ligand for the protein of interest.

This modular approach is advantageous for creating libraries of PROTACs with varying linker lengths, E3 ligases, or target warheads to optimize degradation activity.[4][8]

PROTAC Mechanism of Action

The fundamental role of a PROTAC is to act as a bridge, bringing the target protein and an E3 ligase into close proximity to trigger the ubiquitination cascade.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.[9]

Experimental Protocols

PROTAC Synthesis Workflow

The synthesis is typically a two-stage process beginning with the conjugation of the linker to one of the ligands, followed by the "click" reaction to attach the second ligand.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start_linker Azide-PEGn-Acid Linker step1 Step 1: Amide Coupling (e.g., HATU, DIPEA in DMF) start_linker->step1 start_e3 E3 Ligase Ligand (amine-functionalized) start_e3->step1 start_poi POI Ligand (alkyne-functionalized) step2 Step 2: CuAAC Click Chemistry (CuSO4, Na-Ascorbate) start_poi->step2 intermediate E3 Ligase-Linker-Azide Intermediate step1->intermediate purification1 Purification (HPLC) intermediate->purification1 final_protac Final PROTAC Molecule step2->final_protac purification2 Purification (HPLC) final_protac->purification2 purification1->step2 characterization Characterization (LC-MS, NMR) purification2->characterization

Caption: Two-step synthesis of a PROTAC using an azide-PEG-acid linker.

Protocol 1: Synthesis of E3 Ligase-Linker-Azide Intermediate via Amide Coupling

This protocol describes the conjugation of an amine-bearing E3 ligase ligand (e.g., pomalidomide) to an azide-PEG-acid linker.

Materials:

  • Amine-functionalized E3 ligase ligand (1.0 eq)

  • Azide-PEGn-acid linker (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate (B1210297) or DCM/Methanol)

  • Preparative HPLC system

Procedure:

  • In a clean, dry round-bottom flask, dissolve the amine-functionalized E3 ligase ligand and the azide-PEGn-acid linker in anhydrous DMF.

  • Add HATU and DIPEA to the solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with DCM or ethyl acetate (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using flash column chromatography or preparative HPLC to yield the pure E3 ligase-linker-azide intermediate.[3]

  • Confirm the identity and purity of the product by LC-MS and NMR.[10][]

Protocol 2: Final PROTAC Synthesis via CuAAC (Click Chemistry)

This protocol details the copper-catalyzed cycloaddition between the azide-functionalized intermediate and an alkyne-functionalized POI ligand.[8][]

Materials:

  • E3 ligase-linker-azide intermediate (1.0 eq)

  • Alkyne-functionalized POI ligand (1.0-1.2 eq)

  • Copper(II) sulfate (CuSO₄) (0.1-0.3 eq)

  • Sodium ascorbate (B8700270) (0.5-1.0 eq)

  • Solvent system (e.g., t-BuOH/H₂O 1:1 or DMSO)

  • Preparative HPLC system

Procedure:

  • Dissolve the E3 ligase-linker-azide intermediate and the alkyne-functionalized POI ligand in the chosen solvent system (e.g., a 1:1 mixture of t-butanol and water).[3]

  • In a separate vial, prepare fresh aqueous solutions of copper(II) sulfate and sodium ascorbate.

  • Sequentially add the copper(II) sulfate solution and then the sodium ascorbate solution to the reaction mixture. The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species in situ.[13][14]

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction by LC-MS until one of the starting materials is fully consumed (typically 1-12 hours).

  • Upon completion, dilute the reaction mixture with DMSO or methanol.

  • Purify the final PROTAC product by preparative reverse-phase HPLC using a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid or TFA).[15]

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

  • Characterize the final product thoroughly using high-resolution LC-MS and NMR to confirm its identity, purity, and structure.[][16]

Note on Click Chemistry Variants: For sensitive biological applications or when working with whole cells, copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an alternative.[7][15][] This requires the POI ligand to be functionalized with a strained alkyne (e.g., DBCO or BCN) instead of a terminal alkyne.[5][7][18]

Data Presentation and Biological Evaluation

Impact of Linker on PROTAC Performance

The length and composition of the PEG linker can significantly impact the efficacy of a PROTAC. Optimization often requires synthesizing a series of PROTACs with varying numbers of PEG units.[4]

Table 1: Illustrative Data on Linker Composition vs. PROTAC Activity

PROTAC CandidateLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Permeability (10⁻⁶ cm/s)
PROTAC AAlkyl Chain>1000<202.5
PROTAC BAzide-PEG2-Acid500551.8
PROTAC CAzide-PEG4-Acid150851.2
PROTAC DAzide-PEG6-Acid250700.9

This data is illustrative, compiled from general trends reported in the literature.[3] Actual values are target and cell-line dependent.

Protocol 3: Biological Evaluation by Western Blot to Determine DC₅₀ and Dₘₐₓ

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.[9]

Materials:

  • Relevant cell line expressing the POI

  • Complete growth medium

  • Synthesized PROTAC stock solution (e.g., 10 mM in DMSO)

  • 6-well cell culture plates

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase during treatment. Allow them to adhere overnight.[19]

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. A typical concentration range is 0.1 nM to 10 µM. Ensure the final DMSO concentration is consistent across all wells (e.g., ≤ 0.1%). Include a vehicle-only (DMSO) control.[19]

  • Remove the old medium and add the medium containing the different PROTAC concentrations. Incubate for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[5][9]

  • Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Collect the supernatant and determine the protein concentration of each sample using a BCA assay.[9]

  • Western Blot:

    • Normalize all samples to the same protein concentration with lysis buffer and loading dye.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with the primary antibody for the POI and the loading control.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the POI band intensity to the corresponding loading control band intensity for each sample.

    • Calculate the percentage of remaining protein relative to the vehicle (DMSO) control.

    • Plot the percentage of remaining protein against the log of the PROTAC concentration.

    • Fit the data to a dose-response curve to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of degradation achieved).[9][20]

Table 2: Template for Recording Western Blot Degradation Data

PROTAC Conc. (nM)POI IntensityLoading Control IntensityNormalized POI Intensity% Protein Remaining
0 (Vehicle)100
0.1
1
10
100
1000
10000

References

Application Notes and Protocols for Labeling of Alkyne-Modified Biomolecules in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to visualize and track biomolecules within their native cellular environment is crucial for understanding complex biological processes and for the development of novel therapeutics. The introduction of bioorthogonal chemistry, particularly the azide-alkyne cycloaddition reaction, has revolutionized the field of biomolecule labeling. This technology allows for the specific covalent modification of biomolecules that have been metabolically, enzymatically, or chemically tagged with a small, inert functional group, such as an alkyne.

These application notes provide a comprehensive overview and detailed protocols for the labeling of alkyne-modified proteins, nucleic acids, glycans, and lipids in cells. The two primary methods covered are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Concepts and Methodologies

The fundamental principle involves a two-step process. First, an alkyne-modified analog of a metabolic precursor is introduced to the cells. This analog is incorporated into the corresponding biomolecules through the cell's natural biosynthetic pathways. The second step involves the "clicking" of a reporter molecule, such as a fluorophore or a biotin (B1667282) tag functionalized with an azide (B81097) group, onto the alkyne-tagged biomolecule.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click chemistry reaction that utilizes a copper(I) catalyst to join an alkyne and an azide, forming a stable triazole linkage.[1][2][3][4] This reaction is known for its high specificity and quantitative yields.[1][3] However, the requirement for a copper catalyst can be a limitation for live-cell imaging due to its potential cytotoxicity.[5] Therefore, CuAAC is most commonly employed for labeling fixed and permeabilized cells. To mitigate copper-induced damage to biomolecules, ligands such as THPTA and TBTA are often used to stabilize the Cu(I) oxidation state and protect the cells.[6][7][8]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity associated with CuAAC in live cells, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[9] This reaction utilizes a strained cyclooctyne (B158145), which reacts readily with an azide without the need for a copper catalyst.[9][10][11][12] The high ring strain of the cyclooctyne provides the driving force for the reaction.[11][12] SPAAC is bioorthogonal and has been successfully used for imaging biomolecules in living cells and even in whole organisms.[9][10][13]

Data Presentation: Comparison of Labeling Reagents

The choice of alkyne-modified precursor and detection reagent is critical for successful labeling experiments. The following tables summarize key quantitative data for commonly used reagents.

Table 1: Alkyne-Modified Metabolic Precursors for Biomolecule Labeling

Biomolecule TargetAlkyne-Modified PrecursorTypical ConcentrationIncubation TimeNotes
Protein L-Homopropargylglycine (HPG)25-50 µM1-4 hoursMethionine analog for labeling newly synthesized proteins.[14]
Protein L-Azidohomoalanine (AHA)25-50 µM1-4 hoursAzide-modified methionine analog, used with alkyne-functionalized probes.[14]
DNA 5-Ethynyl-2'-deoxyuridine (EdU)1-10 µM30 min - 2 hoursThymidine analog for labeling replicating DNA.[15][16][17] Can be toxic with prolonged exposure.[18]
DNA 5-Ethynyl-2'-deoxycytidine (EdC)1-10 µM30 min - 2 hoursDeoxycytidine analog for labeling nascent DNA.[16]
RNA 5-Ethynyluridine (EU)0.1-1 mM1-4 hoursUridine analog for labeling newly synthesized RNA.
Glycans (Sialic Acid) Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)25-50 µM2-3 daysAzide-modified precursor for sialic acid biosynthesis.[7]
Glycans (Sialic Acid) Peracetylated N-pentynoylmannosamine (Ac4ManNAlk)25-50 µM2-3 daysAlkyne-modified precursor for sialic acid biosynthesis, reported to have higher incorporation efficiency than Ac4ManNAz.[19][20]
Glycans (Fucosylation) Peracetylated 6-Alkynylfucose (Ac46AlkFuc)50 µM2-3 daysAlkyne-modified fucose analog.[21]
Lipids (Fatty Acids) ω-Alkynyl Palmitate (Alk-C16)10-50 µM4-24 hoursFor labeling fatty-acylated proteins and lipids.[22]
Lipids (Isoprenoids) Alkyne-modified isoprenoid analogs10-25 µM16-24 hoursFor labeling prenylated proteins.[23]

Table 2: Comparison of Click Chemistry Reactions for Cellular Labeling

ReactionKey FeaturesAdvantagesDisadvantagesTypical Application
CuAAC Copper(I)-catalyzed reaction between a terminal alkyne and an azide.[1][4]Fast reaction kinetics, high efficiency, readily available reagents.[1][3]Copper cytotoxicity limits live-cell applications.[5] Requires reducing agents and ligands.[6][8]Fixed and permeabilized cells, in vitro labeling.[24]
SPAAC Reaction between a strained cyclooctyne and an azide.[9][11][12]Copper-free, biocompatible, suitable for live-cell and in vivo imaging.[9][10]Slower reaction kinetics compared to CuAAC, cyclooctyne reagents can be more complex to synthesize.[13]Live-cell imaging, in vivo studies.[10][13]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process is essential for understanding and implementing these labeling techniques. The following diagrams, generated using Graphviz, illustrate the key workflows.

General Workflow for Metabolic Labeling and Detection

G cluster_0 Step 1: Metabolic Incorporation cluster_1 Step 2: Cell Preparation cluster_2 Step 3: Click Chemistry Labeling cluster_3 Step 4: Analysis A Incubate cells with alkyne-modified precursor B Cellular uptake and metabolic processing A->B C Incorporation into biomolecules (e.g., proteins, DNA) B->C D Wash cells to remove excess precursor C->D E Fix and permeabilize cells (for CuAAC) D->E Optional for SPAAC F Add azide-functionalized reporter molecule (e.g., fluorophore) D->F For live-cell SPAAC E->F G Perform CuAAC or SPAAC reaction F->G H Wash cells to remove unreacted reporter G->H I Image cells (fluorescence microscopy) or perform downstream analysis (e.g., flow cytometry, proteomics) H->I

Caption: General workflow for labeling alkyne-modified biomolecules.

Comparison of CuAAC and SPAAC Reaction Pathways

G cluster_0 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) A Biomolecule-Alkyne D Labeled Biomolecule (Triazole Linkage) A->D B Azide-Reporter B->D C Cu(I) Catalyst (from CuSO4 + Ascorbate) C->D catalyzes E Biomolecule-Alkyne H Labeled Biomolecule (Triazole Linkage) E->H F Azide-Reporter G Strained Cyclooctyne-Reporter G->H reacts with Azide-Biomolecule I Biomolecule-Azide L Labeled Biomolecule (Triazole Linkage) I->L J Alkyne-Reporter J->L CuAAC K Strained Cyclooctyne-Biomolecule K->L reacts with Azide-Reporter

Caption: Reaction schemes for CuAAC and SPAAC.

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent Proteins with HPG and Detection via CuAAC

This protocol describes the labeling of newly synthesized proteins in cultured mammalian cells using L-homopropargylglycine (HPG) and subsequent detection with a fluorescent azide via CuAAC.

Materials:

  • Mammalian cells in culture

  • Complete cell culture medium

  • Methionine-free medium

  • L-Homopropargylglycine (HPG)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click-iT® Cell Reaction Buffer Kit (or individual components: CuSO4, fluorescent azide, and reducing agent)

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Plate cells on coverslips in a multi-well plate and grow to the desired confluency.

  • Methionine Starvation: Gently aspirate the complete medium, wash once with warm PBS, and replace with pre-warmed methionine-free medium. Incubate the cells for 30-60 minutes at 37°C and 5% CO2.

  • HPG Labeling: Add HPG to the methionine-free medium to a final concentration of 50 µM. Incubate for 1-4 hours at 37°C and 5% CO2.

  • Fixation and Permeabilization:

    • Aspirate the labeling medium and wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells twice with PBS.

  • CuAAC Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions immediately before use. A typical cocktail for one coverslip (in a 24-well plate) includes:

      • 43 µL PBS

      • 2 µL CuSO4 solution

      • 0.5 µL Fluorescent azide stock solution

      • 5 µL Reducing agent solution

    • Aspirate the PBS from the cells and add the click reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Staining:

    • Aspirate the reaction cocktail and wash the cells three times with PBS.

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash the cells twice with PBS.

  • Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Protocol 2: Live-Cell Labeling of Cell Surface Glycans using SPAAC

This protocol details the metabolic labeling of cell surface sialic acids with an azide-modified sugar (Ac4ManNAz) and subsequent visualization in live cells using a cyclooctyne-functionalized fluorophore.

Materials:

  • Mammalian cells in culture

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • DBCO-functionalized fluorophore (e.g., DBCO-PEG4-5/6-TAMRA)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free medium)

  • Confocal microscope with environmental chamber

Procedure:

  • Metabolic Labeling:

    • Add Ac4ManNAz to the complete cell culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 2-3 days at 37°C and 5% CO2 to allow for metabolic incorporation into cell surface glycans.

  • SPAAC Labeling:

    • Gently aspirate the labeling medium and wash the cells twice with pre-warmed complete medium.

    • Prepare a solution of the DBCO-functionalized fluorophore in complete medium at a final concentration of 5-10 µM.

    • Add the fluorophore solution to the cells and incubate for 30-60 minutes at 37°C and 5% CO2, protected from light.

  • Washing:

    • Aspirate the labeling solution and wash the cells three times with pre-warmed live-cell imaging medium.

  • Live-Cell Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Immediately image the cells using a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2. Use the appropriate laser lines and emission filters for the chosen fluorophore.

Conclusion

The labeling of alkyne-modified biomolecules in cells using click chemistry is a powerful and versatile approach for studying a wide range of biological processes. The choice between CuAAC and SPAAC depends on the specific experimental goals, with CuAAC being ideal for fixed-cell applications requiring high reaction efficiency and SPAAC enabling the dynamic imaging of biomolecules in their native, living context. The protocols and data provided in these application notes serve as a comprehensive guide for researchers to successfully implement these techniques in their own studies.

References

Application Notes and Protocols: Amine-Reactive Labeling of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent labeling of biomolecules is a cornerstone of modern life sciences research and therapeutic development. A widely employed strategy involves the formation of a stable amide bond between a carboxylic acid group on one molecule and a primary amine on another. This is typically achieved through the activation of the carboxyl group using a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2][3] This method, known as EDC/NHS chemistry, is a versatile "zero-length" crosslinking technique, meaning no additional spacer atoms are incorporated into the final conjugate.[2]

This document provides detailed protocols and technical notes for the successful amine-reactive labeling of carboxylic acids, tailored for researchers in academia and industry.

Principle of the Reaction

The EDC/NHS reaction is a two-step process that efficiently couples carboxyl groups to primary amines.[4]

  • Activation of Carboxylic Acid: EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate.[3] This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group.[2]

  • Formation of a Stable NHS-Ester: To increase the efficiency and stability of the reaction, NHS or Sulfo-NHS is added. It reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS-ester.[3]

  • Amine Coupling: The NHS-ester readily reacts with a primary amine to form a stable amide bond, releasing NHS.[5]

The inclusion of NHS or Sulfo-NHS significantly improves the coupling efficiency by creating a more stable intermediate, allowing for a two-step procedure where the carboxyl-containing molecule is activated first, purified if necessary, and then reacted with the amine-containing molecule.[2][4]

Reaction Mechanism

G cluster_activation Step 1: Carboxyl Activation cluster_stabilization Step 2: NHS-Ester Formation cluster_coupling Step 3: Amine Coupling Carboxyl_Group R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxyl_Group->O_Acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS-Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS / Sulfo-NHS Amide_Bond R-CO-NH-R' (Stable Amide Bond) NHS_Ester->Amide_Bond + R'-NH2 Amine_Group R'-NH2 (Primary Amine)

Caption: Chemical reaction mechanism of EDC/NHS coupling.

Quantitative Data Summary

The efficiency of the EDC/NHS coupling reaction is dependent on several factors, including pH, reagent concentrations, and reaction time. The following table summarizes key quantitative parameters for successful conjugation.

ParameterActivation StepCoupling StepRationale & Remarks
Optimal pH 4.5 - 6.0[6]7.0 - 8.5[6]The activation of carboxyl groups is most efficient in a slightly acidic environment. The reaction of the NHS-ester with the amine is favored at a neutral to slightly basic pH.
Recommended Buffers MES (2-(N-morpholino)ethanesulfonic acid)[6]PBS (Phosphate-Buffered Saline), Borate, or Bicarbonate[6]Avoid buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) as they will compete with the reaction.[6]
EDC Concentration 2 - 10 mM (typically 4-fold molar excess over carboxyl groups)[1][7]-Higher concentrations can be used for less concentrated protein solutions, but excessive EDC may cause protein precipitation.[6]
NHS/Sulfo-NHS Concentration 5 - 10 mM (typically 2 to 3-fold molar excess over EDC)[1][7]-NHS/Sulfo-NHS stabilizes the activated carboxyl group, increasing coupling efficiency.
Reaction Time 15 - 30 minutes at Room Temperature[4]1 - 4 hours at Room Temperature or Overnight at 4°C[6]Longer incubation times for the coupling step can increase yield, but should be optimized to maintain protein activity.
Quenching Reagents 2-Mercaptoethanol (20 mM), Hydroxylamine (10-50 mM), or Tris/Glycine (20-50 mM)[1][2]Hydroxylamine (10-50 mM) or Tris/Glycine (20-50 mM)Quenching stops the reaction by consuming unreacted EDC or NHS-esters, preventing unwanted side reactions.

Experimental Protocols

Materials and Reagents
  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) : Store desiccated at -20°C.[6]

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS (N-hydroxysulfosuccinimide) : Store desiccated at -20°C.[6]

  • Activation Buffer : 0.1 M MES, pH 4.5-6.0.[2]

  • Coupling Buffer : 1X PBS, pH 7.2-7.5.[2]

  • Quenching Buffer : 1 M Tris-HCl, pH 8.5 or 1 M Glycine, pH 8.5.

  • Desalting Columns : For purification of the conjugate.[1]

  • Carboxyl-containing molecule (e.g., protein, nanoparticle).

  • Amine-containing molecule (e.g., peptide, drug, labeling reagent).

Important : Always allow EDC and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening to prevent condensation, as they are moisture-sensitive.[6] Prepare solutions of EDC and NHS/Sulfo-NHS immediately before use.[4]

Protocol 1: Two-Step Labeling of a Protein with an Amine-Containing Molecule

This protocol is ideal for conjugating a carboxyl-containing protein to an amine-containing molecule, minimizing protein-protein crosslinking.[4]

Experimental Workflow

G cluster_prep Preparation cluster_activation Activation cluster_purification Purification (Optional but Recommended) cluster_coupling Coupling cluster_quenching Quenching cluster_final_purification Final Purification Prepare_Buffers Prepare Activation & Coupling Buffers Prepare_Protein Dissolve Carboxyl-Protein in Activation Buffer Prepare_Buffers->Prepare_Protein Equilibrate_Reagents Equilibrate EDC/NHS to Room Temperature Prepare_Protein->Equilibrate_Reagents Add_EDC_NHS Add EDC and NHS/Sulfo-NHS to Protein Solution Equilibrate_Reagents->Add_EDC_NHS Incubate_Activation Incubate for 15-30 min at RT Add_EDC_NHS->Incubate_Activation Desalt Remove Excess EDC/NHS via Desalting Column Incubate_Activation->Desalt Buffer_Exchange Equilibrate Activated Protein into Coupling Buffer Desalt->Buffer_Exchange Add_Amine Add Amine-Containing Molecule Buffer_Exchange->Add_Amine Incubate_Coupling Incubate for 2-4 hours at RT or Overnight at 4°C Add_Amine->Incubate_Coupling Quench Add Quenching Buffer to Stop Reaction Incubate_Coupling->Quench Incubate_Quench Incubate for 15 min Quench->Incubate_Quench Final_Desalt Purify Conjugate via Desalting or Dialysis Incubate_Quench->Final_Desalt

Caption: A typical workflow for a two-step EDC/NHS coupling experiment.

Procedure:

  • Protein Preparation : Dissolve the carboxyl-containing protein in Activation Buffer (e.g., 0.1 M MES, pH 5.5) to a final concentration of 1-10 mg/mL.

  • Activation :

    • Add EDC to a final concentration of 2-10 mM.

    • Add NHS or Sulfo-NHS to a final concentration of 5-10 mM.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[4]

  • Removal of Excess Reagents :

    • Immediately remove excess EDC and NHS by-products using a desalting column equilibrated with Coupling Buffer (e.g., 1X PBS, pH 7.2). This step also serves to exchange the protein into the optimal buffer for the amine reaction.

  • Coupling :

    • Immediately add the amine-containing molecule to the activated protein solution. A 10- to 50-fold molar excess of the amine-containing molecule over the protein is recommended.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[6]

  • Quenching :

    • Add a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Final Purification :

    • Purify the final conjugate from excess quenching reagent and unreacted amine-containing molecules using a desalting column, dialysis, or size-exclusion chromatography.

Protocol 2: One-Step Labeling

This protocol is simpler and faster but may result in polymerization if both molecules contain both carboxyl and amine groups. It is suitable for labeling carboxyl-containing molecules with amine-functionalized dyes or small molecules that lack carboxyl groups.[8]

Procedure:

  • Reaction Setup : In a single reaction tube, combine the carboxyl-containing molecule and the amine-containing molecule in Coupling Buffer (e.g., 1X PBS, pH 7.2).

  • Initiate Reaction : Add EDC to a final concentration of 2-10 mM. The addition of NHS or Sulfo-NHS (5-10 mM) is recommended to improve efficiency.

  • Incubation : React for 2 hours at room temperature.[1]

  • Quenching and Purification : Follow steps 5 and 6 of the two-step protocol to quench the reaction and purify the conjugate.

Troubleshooting

Low conjugation efficiency or protein precipitation can be common issues. The following decision tree provides a guide to troubleshooting these problems.

G Start Low or No Conjugation Check_pH Is the pH correct for each step? Activation: 4.5-6.0 Coupling: 7.0-8.5 Start->Check_pH Adjust_pH Adjust pH of buffers. Use non-competing buffers (MES, PBS). Check_pH->Adjust_pH No Check_Reagents Are EDC/NHS reagents fresh and stored correctly? Check_pH->Check_Reagents Yes Use_New_Reagents Use fresh, properly stored EDC/NHS. Equilibrate to RT before opening. Check_Reagents->Use_New_Reagents No Check_Buffers Do buffers contain competing amines or carboxyls (Tris, Glycine, Acetate)? Check_Reagents->Check_Buffers Yes Change_Buffers Switch to recommended buffers like MES and PBS. Check_Buffers->Change_Buffers Yes Check_Concentrations Are reagent concentrations optimal? Check_Buffers->Check_Concentrations No Optimize_Concentrations Optimize molar ratios of EDC/NHS to carboxyl groups and amine to carboxyl groups. Check_Concentrations->Optimize_Concentrations No Success Success Precipitation Precipitation Observed Check_Protein_Solubility Is the protein soluble in the reaction buffer? Precipitation->Check_Protein_Solubility Buffer_Exchange_Protein Perform buffer exchange to ensure protein stability. Check_Protein_Solubility->Buffer_Exchange_Protein No Check_EDC_Concentration Is the EDC concentration too high? Check_Protein_Solubility->Check_EDC_Concentration Yes Reduce_EDC Reduce the concentration of EDC. Check_EDC_Concentration->Reduce_EDC Yes Success2 Success2

Caption: Troubleshooting decision tree for EDC/NHS coupling reactions.

Quantification of Labeling

To determine the success and efficiency of the labeling reaction, it is crucial to quantify the degree of labeling. Several methods can be employed:

  • Spectrophotometry : If the label has a distinct absorbance spectrum, the degree of labeling can be calculated using the Beer-Lambert law.

  • Mass Spectrometry : For detailed characterization, mass spectrometry can confirm the covalent modification and determine the number of labels attached per molecule.

  • Colorimetric Assays : Assays that quantify the number of free amines remaining after the reaction can provide an indirect measure of labeling efficiency.[9]

Conclusion

Amine-reactive labeling using the carboxylic acid group via EDC/NHS chemistry is a robust and versatile method for bioconjugation. By carefully controlling the reaction conditions, particularly pH and reagent concentrations, researchers can achieve high-efficiency labeling for a wide range of applications in research, diagnostics, and therapeutics. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful implementation of this essential bioconjugation technique.

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments.[1] This reaction is a type of "click chemistry" that occurs between a strained cyclooctyne (B158145) and an azide (B81097), forming a stable triazole linkage.[][3] A key advantage of SPAAC is that it proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[3][4][5][6] The driving force for this reaction is the release of ring strain from the cyclooctyne, which significantly lowers the activation energy of the [3+2] cycloaddition with an azide.[1][7][8]

Core Principles

The SPAAC reaction is a Huisgen 1,3-dipolar cycloaddition where the azide acts as a 1,3-dipole and the strained alkyne acts as the dipolarophile.[1] The reaction is highly selective, as neither the azide nor the strained alkyne functional groups tend to react with native biological molecules.[1][7] This bioorthogonality ensures that the reaction is highly specific to the intended targets.[7]

Advantages of SPAAC
  • Biocompatibility: The absence of a copper catalyst circumvents the issue of cellular toxicity associated with the more traditional Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4][5][9]

  • Mild Reaction Conditions: SPAAC reactions proceed efficiently at physiological temperature and pH, preserving the integrity and function of sensitive biomolecules.[3][9]

  • High Specificity: The azide and cyclooctyne groups are highly selective for each other, resulting in minimal off-target reactions within complex biological milieu.[3][9]

  • Versatility: SPAAC has been widely applied in various fields, including bioconjugation, drug development, materials science, and molecular imaging.[][4][10]

Quantitative Data on SPAAC Kinetics

The rate of a SPAAC reaction is a critical factor, especially for in vivo applications where rapid labeling is often required. The reaction kinetics are influenced by the choice of cyclooctyne, the electronic properties of the azide, the reaction buffer, pH, and temperature.[1][11]

Cyclooctyne ReagentSecond-Order Rate Constant (M⁻¹s⁻¹)Notes
Dibenzocyclooctyne (DBCO)~0.1 - 1.0Widely used due to a good balance of reactivity and stability.[9][10]
Bicyclononyne (BCN)~0.1 - 1.0Often more reactive than DBCO in certain contexts and can be more stable in the presence of thiols.[9][10]
DIBAC~0.3A highly reactive cyclooctyne.[12]
BARACHighExtremely reactive, suitable for sensitive biological environments.[10]
DIFOHighA difluorinated cyclooctyne developed for enhanced reactivity.[10]
TCOVery HighUsed in inverse-electron-demand Diels-Alder (IEDDA) reactions, which are often faster than SPAAC.[12]
Fluor[11+1]CPP4.7 x 10⁻³Reactivity can be tuned through electronic modifications.[13]
m[9+1]CPP9.6 x 10⁻³Increased local strain can enhance reactivity.[13]
Reaction ConditionEffect on Reaction RateReference
Buffer HEPES buffer (pH 7) can lead to higher rate constants compared to PBS (pH 7). Reactions in DMEM are often faster than in RPMI.[11][14]
pH Generally, higher pH values increase SPAAC reaction rates, though this can be buffer-dependent.[11][14]
Temperature Increasing the reaction temperature (e.g., from 25°C to 37°C) can accelerate the reaction.[14]
PEG Linker Incorporating a PEG linker between the cyclooctyne and the molecule of interest can increase reaction rates by reducing steric hindrance.[11][14]
Azide Electronics Electron-donating groups on the azide can increase the reaction rate. For example, 1-azido-1-deoxy-β-D-glucopyranoside reacts faster than 3-azido-L-alanine.[11][15]

Experimental Protocols

Protocol 1: General Protein Labeling using SPAAC

This protocol describes the labeling of an azide-modified protein with a DBCO-functionalized molecule.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS)

  • DBCO-functionalized molecule (e.g., fluorescent dye, biotin) stock solution in DMSO

  • Size exclusion chromatography column (e.g., desalting column) or dialysis equipment

  • Reaction tubes

Procedure:

  • Protein Preparation: Ensure the azide-modified protein is in an amine-free buffer at a concentration of 1-10 mg/mL.[1]

  • Reagent Preparation: Prepare a stock solution of the DBCO-functionalized molecule in DMSO (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the DBCO-functionalized molecule to the protein solution.[1]

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is below 10% to prevent protein denaturation.[1]

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[1]

  • Purification: Remove unreacted DBCO reagent and byproducts using size exclusion chromatography or dialysis against a suitable buffer.[1]

  • Characterization: Confirm the conjugation and determine the degree of labeling using methods such as SDS-PAGE with fluorescence imaging (if a fluorescent dye was used) and mass spectrometry.[1]

Protocol 2: Live Cell Labeling via Metabolic Incorporation of an Azide

This protocol outlines the labeling of live cells by first metabolically incorporating an azide-containing precursor, followed by SPAAC with a fluorescent cyclooctyne.

Materials:

  • Adherent or suspension cells

  • Cell culture medium

  • Azide-modified metabolic precursor (e.g., Ac4ManNAz for labeling cell surface sialic acids)

  • Cyclooctyne-fluorophore conjugate (e.g., DBCO-Cy5)

  • PBS or other imaging buffer

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Replace the culture medium with a medium containing the azide-modified metabolic precursor (e.g., 50 µM Ac4ManNAz).[16]

    • Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azide.

  • Washing: Gently wash the cells three times with pre-warmed PBS or cell culture medium to remove any unincorporated precursor.

  • SPAAC Ligation:

    • Prepare a solution of the cyclooctyne-fluorophore conjugate in a serum-free medium at the desired final concentration (e.g., 5-20 µM).

    • Incubate the cells with the probe-containing medium for 30-120 minutes at 37°C, protected from light.[16]

  • Washing and Imaging:

    • Remove the probe-containing medium and wash the cells three times with pre-warmed medium or imaging buffer.[16]

    • Image the live cells using a fluorescence microscope equipped with a live-cell imaging chamber.[16]

Visualizations

SPAAC_Mechanism Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_reactants Reactants cluster_product Product Cyclooctyne Strained Cyclooctyne Triazole Stable Triazole Cyclooctyne->Triazole + Azide Azide Azide->Triazole

Caption: General mechanism of SPAAC.

SPAAC_Workflow General Experimental Workflow for SPAAC cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Azide Prepare Azide-Modified Molecule Mix Mix Reactants in Biocompatible Buffer Prep_Azide->Mix Prep_Cyclooctyne Prepare Cyclooctyne-Functionalized Molecule Prep_Cyclooctyne->Mix Incubate Incubate at RT or 37°C Mix->Incubate Purify Purification (optional) Incubate->Purify Analyze Analyze Product Purify->Analyze

Caption: A typical workflow for a SPAAC experiment.

SPAAC_vs_CuAAC Comparison of SPAAC and CuAAC Pathways cluster_spaac SPAAC cluster_cuaac CuAAC SPAAC_Reactants Strained Alkyne + Azide SPAAC_Conditions Physiological Conditions (No Catalyst) SPAAC_Reactants->SPAAC_Conditions SPAAC_Product Triazole Product SPAAC_Conditions->SPAAC_Product CuAAC_Reactants Terminal Alkyne + Azide CuAAC_Conditions Copper(I) Catalyst CuAAC_Reactants->CuAAC_Conditions CuAAC_Product Triazole Product CuAAC_Conditions->CuAAC_Product

Caption: Key differences between SPAAC and CuAAC.

Applications in Research and Drug Development

SPAAC has become an invaluable tool in various areas of scientific research and pharmaceutical development.

  • Bioconjugation: SPAAC is widely used for the precise and stable conjugation of biomolecules, including proteins, peptides, nucleic acids, and lipids.[3] This has enabled the creation of complex biomolecular architectures for a multitude of applications.

  • Drug Development and Delivery: In the pharmaceutical field, SPAAC is utilized for the synthesis of targeted therapies and drug delivery systems.[][4] For instance, it can be used to conjugate targeting ligands to drug-loaded nanoparticles or to construct antibody-drug conjugates (ADCs).[4]

  • Molecular Imaging: The biocompatibility of SPAAC makes it highly suitable for in vivo imaging.[3][4] By labeling biomolecules with imaging agents (e.g., fluorescent dyes, radioisotopes) using SPAAC, researchers can track their localization and dynamics within living organisms.[4]

  • Cellular and Molecular Biology: SPAAC facilitates the study of complex biological processes by allowing for the specific labeling and visualization of biomolecules in live cells and tissues.[] This includes applications such as tracking protein synthesis, visualizing glycans, and identifying protein-protein interactions.

  • Materials Science: SPAAC is employed in the synthesis and functionalization of polymers and other materials.[4] This allows for the creation of novel biomaterials with tailored properties for applications in tissue engineering and regenerative medicine.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Photobleaching of Fluorescein-Labeled Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the photobleaching of fluorescein-labeled conjugates in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for fluorescein (B123965)?

A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, or fluorophore, upon exposure to light.[1][2] This process renders the fluorophore incapable of fluorescing, leading to a fading of the fluorescent signal during imaging experiments.[1] Fluorescein and its derivatives, like Fluorescein isothiocyanate (FITC), are particularly susceptible to photobleaching.[3][4] The mechanism often involves the fluorophore entering an excited triplet state where it can react with molecular oxygen to generate reactive oxygen species (ROS). These ROS then chemically and irreversibly damage the fluorophore.[1][5]

Q2: How can I determine if the signal loss in my experiment is due to photobleaching?

A2: A key indicator of photobleaching is a progressive decrease in fluorescence intensity specifically in the area being illuminated by the excitation light.[1] Areas of the sample not exposed to the light will maintain their initial brightness.[1] To confirm this, you can generate a photobleaching curve by continuously imaging a single area and plotting the decline in fluorescence intensity over time.[1]

Q3: Are there more photostable alternatives to fluorescein?

A3: Yes, several alternatives to fluorescein offer greater photostability. Dyes such as Alexa Fluor 488 and DyLight 488 have been developed for applications where higher photostability and more intense fluorescence are required.[3] Studies have shown that Alexa Fluor dyes, for instance, are generally brighter and more photostable than FITC.[6][7][8]

Troubleshooting Guides

Problem: My fluorescein signal is fading very quickly during image acquisition.

This is a classic sign of rapid photobleaching. Here are several strategies to mitigate this issue, categorized by approach:

Strategy 1: Optimize Imaging Parameters

Your first line of defense is to minimize the sample's exposure to excitation light.

Troubleshooting Step Actionable Advice
Reduce Excitation Light Intensity Use the lowest laser power or illumination intensity that provides a sufficient signal-to-noise ratio.[1][9] Employ neutral-density filters to decrease the intensity of the excitation light.[10]
Minimize Exposure Time Decrease the camera's exposure time to the shortest duration necessary for a clear image.[1] Longer exposure times coupled with lower light intensities can also reduce photobleaching.[11]
Limit Illumination Duration Avoid continuous exposure. Only acquire images when necessary.[1] For time-lapse experiments, consider increasing the interval between acquisitions.[1] Use transmitted light to locate your region of interest before switching to fluorescence imaging.[10]
Strategy 2: Utilize Antifade Reagents and Mounting Media

Incorporating antifade reagents into your mounting medium is a highly effective method to combat photobleaching for fixed samples.

Troubleshooting Step Actionable Advice
Select an Appropriate Antifade Reagent Antifade reagents work by scavenging reactive oxygen species that cause photobleaching.[12] Common antifade agents include p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[3][3][3]-octane (DABCO).[12][13][14]
Choose the Right Mounting Medium The base of your mounting medium (e.g., glycerol (B35011) or polyvinyl alcohol) can affect fluorescence intensity.[13] Glycerol-based media have been shown to yield higher mean fluorescence intensities.[13] Ensure the refractive index of your mounting medium matches that of your immersion oil to avoid spherical aberrations.[14][15]
Consider Commercial vs. Homemade Many effective commercial antifade mounting media are available.[16] While homemade reagents can be effective, commercial options are often optimized for performance and consistency.

Comparison of Common Antifade Reagents for Fluorescein

Antifade Reagent Relative Effectiveness Advantages Disadvantages
p-Phenylenediamine (PPD) HighVery effective at retarding fading.[13][14]Can be toxic, may react with certain dyes (like Cy2), and can cause weak or diffuse fluorescence after storage.[12][14]
n-Propyl gallate (NPG) HighEffective at retarding fading and is non-toxic, making it suitable for live-cell imaging.[13][14]Can be difficult to dissolve and may interfere with biological processes like apoptosis.[14]
1,4-diazabicyclo[3][3][3]-octane (DABCO) ModerateLess toxic than PPD.[14]Not as effective as PPD in preventing fading.[14]
Trolox HighA cell-permeable antioxidant that is effective for live-cell imaging.Optimal concentration may require user optimization depending on the cell type.[9]
Strategy 3: Enhance Experimental Design

Careful planning of your experiment can significantly reduce the impact of photobleaching.

Troubleshooting Step Actionable Advice
Choose a Brighter Fluorophore The brighter the initial signal, the less excitation light is needed, which in turn reduces photobleaching.[17] Consider more photostable alternatives like Alexa Fluor 488 if fluorescein is not a requirement.[18]
Sample Preparation and Storage For fixed samples, proper storage in the dark at 4°C can preserve fluorescence for weeks to months, especially when using a quality antifade mounting medium.[13][19]
Live-Cell Imaging Considerations For live-cell experiments, use antifade reagents specifically designed for living cells, such as Trolox or commercially available live-cell antifade solutions.[20] Minimize "illumination overhead" where the sample is illuminated but the camera is not acquiring an image.[11][21]

Visual Guides and Protocols

Signaling Pathway of Photobleaching

The following diagram illustrates the simplified Jablonski energy diagram leading to photobleaching. The fluorophore absorbs a photon, moves to an excited singlet state, and can then either return to the ground state by emitting a photon (fluorescence) or transition to a reactive triplet state. In the triplet state, it can react with oxygen to produce damaging reactive oxygen species (ROS), leading to irreversible photobleaching.

G Simplified Jablonski Diagram of Photobleaching S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (Excitation Light) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached State T1->Bleached Chemical Reaction O2 Oxygen (O₂) T1->O2 ROS Reactive Oxygen Species (ROS) ROS->Bleached Oxidation O2->ROS Energy Transfer

Caption: Simplified Jablonski diagram illustrating the photobleaching process.

Experimental Workflow for Troubleshooting Photobleaching

This workflow provides a logical sequence of steps to identify and resolve photobleaching issues in your experiments.

G Start Start: Rapid Signal Fading Observed OptimizeImaging Optimize Imaging Parameters - Reduce light intensity - Minimize exposure time - Limit illumination duration Start->OptimizeImaging CheckResult1 Is photobleaching still significant? OptimizeImaging->CheckResult1 UseAntifade Incorporate Antifade Reagents - Select appropriate antifade - Use optimized mounting medium CheckResult1->UseAntifade Yes End End: Photobleaching Minimized CheckResult1->End No CheckResult2 Is photobleaching still significant? UseAntifade->CheckResult2 ChangeFluorophore Consider Alternative Fluorophore - e.g., Alexa Fluor 488 - Evaluate photostability CheckResult2->ChangeFluorophore Yes CheckResult2->End No ChangeFluorophore->End

Caption: A decision-making workflow for troubleshooting fluorescein photobleaching.

Experimental Protocol: Quantifying Photobleaching Rates

This protocol outlines a method to empirically measure and compare the photostability of fluorescein-labeled conjugates under different conditions (e.g., with and without antifade reagents).

Objective: To determine the photobleaching half-life (t½) of a fluorescein-labeled conjugate.

Materials:

  • Fluorescein-labeled sample (e.g., cells or tissue sections)

  • Fluorescence microscope with a camera

  • Mounting media (with and without antifade reagent)

  • Image analysis software (e.g., ImageJ/Fiji)

Methodology:

  • Sample Preparation:

    • Prepare your fluorescein-labeled samples according to your standard protocol.

    • Mount one set of samples in a standard mounting medium (e.g., PBS/glycerol) and another set in a mounting medium containing an antifade reagent.[13]

    • Seal the coverslips to prevent drying.

  • Image Acquisition:

    • Place the slide on the microscope stage and locate a region of interest using low-intensity transmitted light to minimize pre-exposure.[10]

    • Switch to fluorescence illumination. Adjust the excitation intensity and camera exposure time to obtain a strong, but not saturated, initial signal. Crucially, keep these settings constant for all subsequent measurements.

    • Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 5-10 seconds). Continue until the fluorescence intensity has decreased to less than 50% of its initial value.

  • Data Analysis: [22]

    • Open the time-lapse image series in your image analysis software.

    • Select a region of interest (ROI) within the fluorescently labeled area.

    • Measure the mean fluorescence intensity within the ROI for each time point (each frame of the time-lapse).

    • Normalize the fluorescence intensity for each time point by dividing it by the initial intensity (at time t=0).

    • Plot the normalized fluorescence intensity against time.

  • Determining Photobleaching Half-Life (t½):

    • The photobleaching half-life is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[23]

    • You can determine t½ directly from your plot.

    • Alternatively, you can fit the data to a single exponential decay curve to calculate the decay constant, which can then be used to determine the half-life.[22] A longer half-life indicates greater photostability.[23]

References

Technical Support Center: Optimizing Protein PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protein PEGylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to optimize for a successful PEGylation reaction?

A1: The key parameters that significantly influence the outcome of a PEGylation reaction include pH, the molar ratio of PEG to protein, reaction temperature, reaction time, and protein concentration.[1] Optimizing these factors is crucial for maximizing the yield of the desired PEGylated product while minimizing side reactions and preserving the protein's biological activity.

Q2: How does pH affect the selectivity of the PEGylation reaction?

A2: The pH of the reaction buffer is a critical factor for controlling the site-specificity of PEGylation, particularly when targeting primary amines (N-terminus and lysine (B10760008) residues).[2] The α-amino group at the N-terminus generally has a lower pKa (around 7.6-8.0) than the ε-amino group of lysine residues (around 9.3-10.5).[3] By conducting the reaction at a pH between 7.0 and 8.5, you can favor the deprotonated (more reactive) state of the N-terminal amine, thus achieving higher selectivity for N-terminal PEGylation.[2] For thiol-specific PEGylation with maleimide (B117702) reagents, a pH range of 6.5-7.5 is recommended to ensure specific reaction with cysteine residues while minimizing side reactions with amines.[4]

Q3: What is a good starting point for the PEG-to-protein molar ratio?

A3: A common starting point for the molar ratio of PEG to protein is a 5- to 20-fold molar excess of the PEG reagent.[4] However, the optimal ratio is highly dependent on the specific protein, the number of available reaction sites, and the desired degree of PEGylation.[5] It is recommended to perform small-scale pilot experiments with varying molar ratios to determine the optimal condition for your specific application.

Q4: How can I minimize protein aggregation during the PEGylation reaction?

A4: Protein aggregation during PEGylation can be a significant challenge. Strategies to minimize aggregation include:

  • Optimizing Protein Concentration: While a higher protein concentration can increase the reaction rate, it can also promote intermolecular cross-linking and aggregation. It is advisable to work with a protein concentration that is known to be stable.

  • Controlling Reaction Temperature: Performing the reaction at a lower temperature (e.g., 4°C) can slow down both the PEGylation reaction and the aggregation process, allowing for better control.[6]

  • Using Stabilizing Excipients: The addition of cryoprotectants or stabilizers such as glycerol, arginine, or polysorbates to the reaction buffer can help maintain protein stability.

  • Controlled Reagent Addition: A slow, stepwise addition of the PEG reagent to the protein solution can help to minimize localized high concentrations of the cross-linking agent, thereby reducing the likelihood of aggregation.

Q5: What causes the loss of biological activity after PEGylation, and how can it be prevented?

A5: Loss of biological activity is often due to the PEG molecule sterically hindering the protein's active site or binding domains.[7] This can be mitigated by:

  • Site-Specific PEGylation: Targeting amino acid residues that are distant from the active or binding sites.[8] N-terminal or cysteine-specific PEGylation are common strategies to achieve this.[4][8]

  • Optimizing PEG Size: Using a smaller PEG molecule may reduce steric hindrance, although this can also impact the pharmacokinetic benefits.

  • Protecting the Active Site: In some cases, the active site can be protected by a substrate or a reversible inhibitor during the PEGylation reaction.[9]

Troubleshooting Guides

Problem 1: Low Yield of PEGylated Product
Possible Cause Recommendation
Suboptimal Molar Ratio Increase the molar excess of the PEG reagent. Perform a titration experiment with PEG:protein ratios from 5:1 up to 50:1 to find the optimal concentration.
Inefficient Reaction Conditions Optimize the pH of the reaction buffer to ensure the target amino acid residues are in their most reactive state. For amine-reactive PEGs, a pH of 7.5-8.5 is generally recommended. For thiol-reactive PEGs, a pH of 6.5-7.5 is optimal.[4]
Short Reaction Time Increase the incubation time. Monitor the reaction progress at different time points (e.g., 1, 2, 4, 8, and 24 hours) to determine the optimal duration.[3]
Low Reaction Temperature While lower temperatures can help prevent aggregation, they also slow down the reaction rate. If aggregation is not an issue, consider increasing the temperature to room temperature (around 20-25°C) to enhance the reaction kinetics.[10]
Inactivated PEG Reagent PEG reagents, especially NHS esters, are moisture-sensitive. Ensure the reagent is stored properly under desiccated conditions and at the recommended temperature (-20°C). Allow the reagent to warm to room temperature before opening to prevent condensation. Use a fresh vial if you suspect the reagent has been compromised.
Presence of Competing Nucleophiles Ensure the reaction buffer is free of primary amines (e.g., Tris buffer) or thiols that can compete with the protein for the PEG reagent.[11] Use buffers such as phosphate-buffered saline (PBS) or HEPES.
Problem 2: Product Heterogeneity (Multiple PEGylated Species)
Possible Cause Recommendation
Multiple Reactive Sites For amine-specific PEGylation, the presence of multiple lysine residues can lead to a mixture of mono-, di-, and multi-PEGylated products.[12] To improve homogeneity, consider site-specific PEGylation strategies.
Lack of Site-Specificity To achieve a more homogeneous product, target a unique site on the protein. This can be the N-terminus by controlling the pH, or a free cysteine residue.[2][4] If no free cysteine is available, one can be introduced via site-directed mutagenesis.[8]
Polydispersity of PEG Reagent Use high-quality, monodisperse PEG reagents to ensure that the heterogeneity is not due to the starting material.[9]
Suboptimal Purification The purification method may not be adequately resolving the different PEGylated species. Ion-exchange chromatography (IEX) can often separate species with different numbers of attached PEGs due to charge shielding effects.[] Size-exclusion chromatography (SEC) is effective at removing unreacted PEG and protein but may not resolve different PEGylated forms.[]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data from literature to illustrate the impact of key reaction parameters on PEGylation efficiency.

Table 1: Effect of PEG:Protein Molar Ratio and Reaction Time on Mono-PEGylated rhG-CSF Yield [3]

PEG:Protein Molar RatioReaction Time (hours)Yield of Mono-PEGylated rhG-CSF (%)
3:11~60
3:12~75
3:13~83
5:11~78
5:12~86
5:13~85
Reaction Conditions: mPEG-ALD, pH 5.0, Room Temperature

Table 2: General Recommendations for Reaction Conditions based on PEG Chemistry

PEG Reagent ChemistryTarget ResidueOptimal pH RangeTypical Molar Excess (PEG:Protein)
NHS EsterLysine, N-terminus7.0 - 8.5[14]5:1 to 20:1
Aldehyde (Reductive Amination)N-terminus5.0 - 7.0[15]5:1 to 50:1
MaleimideCysteine6.5 - 7.5[4]10:1 to 20:1[4]

Experimental Protocols

Protocol 1: Amine-Specific PEGylation using an NHS-Ester PEG

This protocol provides a general procedure for the PEGylation of a protein via primary amines (lysine residues and the N-terminus) using an N-hydroxysuccinimide (NHS) ester-activated PEG.

Materials:

  • Protein of interest

  • PEG-NHS ester reagent (store desiccated at -20°C)

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate (B84403), 150 mM NaCl, pH 7.5)[11]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[6]

  • Anhydrous DMSO or DMF

Procedure:

  • Protein Preparation: Dissolve or buffer exchange the protein into the amine-free reaction buffer at a concentration of 2-10 mg/mL. Ensure that any buffers containing primary amines (like Tris) have been completely removed.

  • PEG Reagent Preparation: Allow the container of PEG-NHS ester to warm to room temperature before opening. Calculate the required amount of PEG-NHS ester based on the desired molar excess (a 10-fold molar excess is a good starting point). Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF.

  • PEGylation Reaction: Slowly add the dissolved PEG reagent to the protein solution while gently stirring.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C. The optimal time and temperature should be determined empirically for each specific protein.[16]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.

  • Purification: Proceed immediately to purify the PEGylated protein from unreacted PEG and protein using a suitable chromatography method such as ion-exchange or size-exclusion chromatography.[6]

Protocol 2: Thiol-Specific PEGylation using a Maleimide-PEG

This protocol describes the site-specific PEGylation of a protein containing a free cysteine residue using a PEG-maleimide reagent.

Materials:

  • Cysteine-containing protein

  • PEG-Maleimide reagent (store at -20°C)[4]

  • Degassed, thiol-free reaction buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 7.0)

  • Quenching solution (e.g., 100 mM L-cysteine or β-mercaptoethanol)

Procedure:

  • Protein Preparation: Dissolve or buffer exchange the protein into the degassed, thiol-free reaction buffer. If the protein contains disulfide bonds that need to be reduced to generate a free thiol, treat the protein with a reducing agent like DTT or TCEP and subsequently remove the reducing agent before PEGylation.

  • PEG Reagent Preparation: Prepare a stock solution of the PEG-Maleimide in the reaction buffer or an organic solvent like DMSO.[4]

  • PEGylation Reaction: Add the PEG-Maleimide solution to the protein solution to achieve the desired molar ratio (typically a 10- to 20-fold molar excess).[4]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[4]

  • Quenching: Quench the reaction by adding a molar excess of a free thiol-containing compound like L-cysteine or β-mercaptoethanol.

  • Purification: Purify the PEGylated protein using size-exclusion chromatography to remove unreacted PEG and quenching reagent.[4]

Visualizing Workflows and Logic

General PEGylation Workflow

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing ProteinPrep Protein Preparation (Buffer Exchange, Concentration) Reaction PEGylation Reaction (Mixing, Incubation) ProteinPrep->Reaction Protein Solution PEGPrep PEG Reagent Preparation (Weighing, Dissolving) PEGPrep->Reaction PEG Solution Quench Quench Reaction Reaction->Quench Stop Reaction Purification Purification (IEX, SEC) Quench->Purification Crude Product Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization Purified Fractions

Caption: A general experimental workflow for protein PEGylation.

Troubleshooting Logic for Low PEGylation Yield

Caption: A decision tree for troubleshooting low PEGylation yield.

References

How to purify protein after labeling with N-(Azido-PEG3)-N-Fluorescein-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of proteins after labeling with N-(Azido-PEG3)-N-Fluorescein-PEG3-acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of purifying a protein after labeling with this compound?

The primary goal is to separate the successfully labeled protein from the unreacted (free) this compound dye. This is crucial because free dye can interfere with downstream applications by causing high background signals or non-specific binding.[1] The molecular weight of the labeling reagent is 811.9 g/mol , which is significantly smaller than most proteins, forming the basis for size-based separation methods.[2][3]

Q2: Which purification methods are most effective for removing the unbound dye?

The most common and effective methods leverage the size difference between the protein and the small molecule dye. These include:

  • Size Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on their size as they pass through a column packed with porous beads.[4][5] Larger molecules (the labeled protein) elute first, while smaller molecules (the free dye) are trapped in the pores and elute later.[6][7]

  • Dialysis: This method uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate molecules.[8] The labeled protein is retained within the dialysis tubing or cassette, while the smaller, unbound dye molecules diffuse out into a larger volume of buffer.[9]

  • Tangential Flow Filtration (TFF): TFF is an efficient method for larger sample volumes.[10][11] The sample is passed tangentially across a membrane, allowing the smaller free dye and buffer to pass through (permeate) while retaining the larger labeled protein (retentate).[12][13]

Q3: My protein has precipitated after the labeling reaction. What can I do?

Protein precipitation post-labeling can occur if the attached fluorescent dye increases the overall hydrophobicity of the protein, leading to aggregation.[14]

  • Optimize Labeling Stoichiometry: Reduce the molar ratio of dye to protein during the labeling reaction to minimize the number of dye molecules attached to each protein. A 1:1 ratio is a good starting point to avoid over-labeling.[14]

  • Adjust Buffer Conditions: The composition of your buffer can impact protein solubility. Consider adding non-ionic detergents (e.g., Tween-20, Triton X-100) or adjusting the pH or salt concentration.

  • Use a More Hydrophilic Dye: If precipitation persists, consider using an alternative, more hydrophilic fluorescent dye if your experimental design allows.[14]

Q4: How do I choose the right purification method for my experiment?

The choice depends on your sample volume, desired purity, processing time, and available equipment. The table below provides a comparison to guide your decision.

Comparison of Purification Methods

FeatureSize Exclusion Chromatography (SEC)DialysisTangential Flow Filtration (TFF)
Principle Separation based on hydrodynamic volume (size and shape).[7]Diffusion across a semi-permeable membrane based on a concentration gradient.[9]Size-based separation using pressure and a semi-permeable membrane with cross-flow.[12]
Typical Scale 0.1 mL - 10 mL (Analytical/Lab Scale)0.1 mL - 100 mL10 mL - 1000s of Liters.[11]
Speed Fast (30-90 minutes)Slow (12-48 hours, requires multiple buffer changes).[9][15]Very Fast and scalable.[12]
Resolution High; can separate aggregates from monomers.[4]Low; only separates molecules above/below the MWCO.Moderate; primarily for concentration and buffer exchange.
Pros - High purity & resolution.[5]- Can be used for buffer exchange.[16]- Removes aggregates.- Simple setup.[8]- Gentle on proteins. - Handles multiple samples simultaneously.- Rapid processing of large volumes.[11]- Scalable for industrial applications.[12]- Can simultaneously concentrate the sample.[10]
Cons - Sample dilution.- Potential for protein loss on the column.- Very time-consuming.- Risk of sample loss if the membrane is compromised.- Requires specialized equipment.- Potential for membrane fouling.

Experimental Workflow

The diagram below illustrates a typical workflow for purifying a protein after labeling, including decision points for selecting an appropriate purification method.

G cluster_workflow Protein Purification Workflow cluster_small Small Scale (< 10 mL) cluster_large Large Scale (> 10 mL) start Protein + Labeling Reagent (Incubation) mixture Labeled Protein Mixture (Protein + Free Dye) start->mixture decision Select Purification Scale mixture->decision sec Size Exclusion Chromatography (SEC) decision->sec High Resolution Fast dialysis Dialysis decision->dialysis Simple & Gentle Slow tff Tangential Flow Filtration (TFF) decision->tff High Volume Rapid end_product Purified Labeled Protein sec->end_product dialysis->end_product tff->end_product analysis Purity & Concentration Analysis (Spectroscopy, SDS-PAGE) end_product->analysis

References

Technical Support Center: Solving Solubility Issues of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered with PEGylated proteins.

Troubleshooting Guide

Problem: My PEGylated protein is precipitating out of solution.

Precipitation of a PEGylated protein can occur due to a variety of factors, including suboptimal buffer conditions, protein concentration, and issues with the PEGylation reaction itself. Follow these steps to diagnose and resolve the issue.

Q1: How do I identify the cause of my PEGylated protein precipitation?

A1: Start by systematically evaluating the formulation and process parameters. Key factors influencing solubility include pH, ionic strength, temperature, and the characteristics of the PEG molecule used.[1] Protein aggregation is a common cause of precipitation.[2]

Troubleshooting Workflow for Protein Precipitation

G cluster_solutions Potential Solutions start Precipitation Observed check_buffer Step 1: Evaluate Buffer Conditions (pH, Ionic Strength) start->check_buffer check_peg Step 2: Assess PEGylation Parameters (PEG size, PEG:protein ratio) check_buffer->check_peg If no improvement solution_buffer Adjust pH away from pI Optimize salt concentration check_buffer->solution_buffer check_protein Step 3: Analyze Protein Concentration & Purity check_peg->check_protein If no improvement solution_peg Screen different PEG sizes/structures Optimize PEG:protein ratio check_peg->solution_peg check_excipients Step 4: Consider Formulation Excipients check_protein->check_excipients If no improvement solution_protein Lower protein concentration Purify protein further check_protein->solution_protein solution Solubility Optimized check_excipients->solution If issue resolves solution_excipients Add stabilizers (e.g., sugars, amino acids) check_excipients->solution_excipients solution_buffer->solution solution_peg->solution solution_protein->solution solution_excipients->solution

Caption: A stepwise approach to troubleshooting PEGylated protein precipitation.

Q2: What are the optimal buffer conditions to maintain solubility?

A2: The solubility of a protein is often lowest near its isoelectric point (pI). Therefore, adjusting the pH of the buffer to be at least one unit away from the pI can significantly improve solubility.[2] Additionally, optimizing the ionic strength by adding salts like sodium chloride can help shield electrostatic interactions that may lead to aggregation.[2]

Q3: Can the properties of the PEG molecule affect the solubility of my protein?

A3: Absolutely. The size, structure (linear vs. branched), and polydispersity of the PEG can all impact the solubility of the final conjugate.[1][3] Larger PEGs generally increase the hydrodynamic volume and can enhance solubility, but there is a point of diminishing returns.[][5] It is crucial to screen different PEG reagents to find the optimal one for your specific protein.

Q4: My protein is still aggregating after PEGylation. What can I do?

A4: Aggregation can be a persistent issue. Consider the following strategies:

  • Inclusion of Excipients: Adding stabilizers such as sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol, mannitol), or amino acids (e.g., arginine, glycine) to the formulation can help prevent aggregation.[2][6][7] These excipients can work by shielding aggregation-prone regions of the protein.[6][7]

  • Co-expression Systems: Utilizing chaperone systems during protein expression can enhance the initial solubility and proper folding of the recombinant protein before PEGylation.[3]

  • Formulation Optimization: For long-term stability, lyophilization (freeze-drying) can be an effective strategy, though the formulation must be carefully optimized with cryoprotectants to prevent aggregation during the process.[8][9]

Frequently Asked Questions (FAQs)

Q5: Why is PEGylation used to improve protein solubility?

A5: PEG is a hydrophilic, non-toxic, and non-immunogenic polymer.[1] When covalently attached to a protein, it forms a hydrated layer around the molecule.[] This "stealth" effect increases the protein's hydrodynamic size, enhances its solubility in aqueous solutions, and can protect it from enzymatic degradation and aggregation.[][10][11]

Q6: How do I choose the right PEGylation chemistry?

A6: The choice of PEGylation chemistry depends on the available reactive groups on your protein. Common targets include the primary amines on lysine (B10760008) residues and the N-terminus.[][11] Site-specific PEGylation strategies, which target specific amino acids like cysteine, can offer better control and homogeneity of the final product.[3]

Q7: What analytical techniques can I use to assess the solubility and aggregation of my PEGylated protein?

A7: A combination of techniques is recommended to get a complete picture:

  • Size Exclusion Chromatography (SEC): This is a primary method for separating and quantifying monomers from aggregates based on size.[11]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can separate PEGylated proteins based on hydrophobicity and can be useful for assessing purity.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the conjugate and the degree of PEGylation.[12][13]

  • Dynamic Light Scattering (DLS): DLS can be used to measure the size distribution of particles in solution and detect the presence of aggregates.

Q8: Can PEGylation negatively impact my protein's activity?

A8: Yes, a potential drawback of PEGylation is steric hindrance, where the PEG chain may block the protein's active site or receptor-binding site, leading to reduced biological activity.[3][14] This is why site-specific PEGylation and optimizing the size and number of attached PEG molecules are critical.

Data Presentation

Table 1: Effect of PEG Molecular Weight on Protein Stability

PEG Molecular Weight (kDa)Effect on Dimer Stability (Free Energy of Dissociation)Reference
< 1Destabilizing effect[5]
> 1Increasing stabilizing effect[5]
~ 8Stabilizing effect levels off[5]

Table 2: Impact of Excipients on Reducing Solvent Accessible Surface Area (SASA) of Aggregation-Prone Regions (APRs) of Human Serum Albumin (HSA)

ExcipientReduction in SASA of APRs (nm²)Percentage Reduction (%)Reference
Polyoxyethylene sorbitan20.740.1[6][7][15]

Experimental Protocols

Protocol 1: Screening for Optimal Buffer Conditions

  • Objective: To determine the optimal pH and ionic strength for maximum solubility of the PEGylated protein.

  • Materials:

    • Purified PEGylated protein stock solution.

    • A range of buffers with different pH values (e.g., citrate, phosphate, Tris) covering a pH range from 4.0 to 9.0.

    • Stock solution of NaCl (e.g., 5 M).

  • Methodology:

    • Prepare a series of buffer solutions at different pH values.

    • For each pH, create a matrix of conditions with varying NaCl concentrations (e.g., 0 mM, 50 mM, 150 mM, 300 mM, 500 mM).

    • Add a fixed amount of the PEGylated protein stock solution to each buffer condition to a final desired concentration.

    • Incubate the samples at a controlled temperature (e.g., 4°C or room temperature) for a set period (e.g., 1 hour, 24 hours).

    • Visually inspect for precipitation.

    • Quantify the amount of soluble protein in the supernatant after centrifugation using a protein assay (e.g., Bradford or BCA) or by measuring absorbance at 280 nm.

    • Analyze the samples for aggregation using Size Exclusion Chromatography (SEC).

Workflow for Buffer Condition Screening

G cluster_analysis Analysis Methods start Start: PEGylated Protein Stock prep_buffers Prepare Buffers (Varying pH and Salt Concentration) start->prep_buffers add_protein Add Protein to Buffers prep_buffers->add_protein incubate Incubate at Controlled Temperature add_protein->incubate analyze Analyze Solubility & Aggregation incubate->analyze visual Visual Inspection analyze->visual quantify Quantify Soluble Protein (A280, Bradford) analyze->quantify sec SEC for Aggregation analyze->sec determine_optimal Determine Optimal Buffer Conditions visual->determine_optimal quantify->determine_optimal sec->determine_optimal

Caption: A workflow for screening optimal buffer conditions for PEGylated proteins.

Protocol 2: Characterization of PEGylated Protein Aggregates by Size Exclusion Chromatography (SEC)

  • Objective: To separate and quantify the monomeric, aggregated, and fragmented forms of a PEGylated protein.

  • Materials & Equipment:

    • HPLC or UPLC system with a UV detector.

    • Size exclusion column suitable for the molecular weight range of the PEGylated protein and its potential aggregates.

    • Mobile phase (e.g., phosphate-buffered saline, pH 7.4).

    • PEGylated protein sample.

    • Molecular weight standards for column calibration.

  • Methodology:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

    • Inject a known concentration of the PEGylated protein sample onto the column.

    • Run the separation isocratically with the mobile phase.

    • Monitor the elution profile at 280 nm.

    • Identify the peaks corresponding to aggregates (eluting earlier), the monomer (main peak), and any fragments (eluting later).

    • Integrate the peak areas to determine the relative percentage of each species.

Logical Relationship for SEC Data Interpretation

G cluster_elution Elution Profile injection Sample Injection sec_column SEC Column Separation (Based on Hydrodynamic Radius) injection->sec_column aggregates Early Elution (Larger Size) sec_column->aggregates High MW monomer Main Peak (Intermediate Size) sec_column->monomer Target MW fragments Late Elution (Smaller Size) sec_column->fragments Low MW quantification Quantification (% Peak Area) aggregates->quantification monomer->quantification fragments->quantification

Caption: Interpreting SEC results for PEGylated protein analysis.

References

N-(Azido-PEG3)-N-Fluorescein-PEG3-acid stability and long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and long-term storage of N-(Azido-PEG3)-N-Fluorescein-PEG3-acid, a PEG-based PROTAC linker. It includes troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

For long-term stability, it is recommended to store this compound at -20°C or colder (≤ -15°C) in a dark, dry environment.[1][2][3] To prevent degradation from moisture and oxidation, storing the compound under an inert atmosphere, such as nitrogen or argon, is also strongly suggested.[1] For solutions, freezing is the most stable storage method.[4][5]

Q2: How should I handle the compound upon receiving it?

The compound is typically shipped at ambient temperature.[3] Upon receipt, it should be stored immediately at the recommended -20°C. Before opening, the container should be allowed to warm slowly to room temperature to prevent condensation, which can introduce moisture and affect stability.[1]

Q3: What factors can cause degradation of this compound?

Several factors can lead to the degradation of this compound:

  • Temperature: Elevated temperatures accelerate the degradation of PEG chains.[4][5]

  • Light: The fluorescein (B123965) moiety is susceptible to photodegradation upon prolonged exposure to light.[]

  • pH: The fluorescence intensity of fluorescein is pH-dependent, with stability being lower in acidic conditions.[][7]

  • Oxygen: PEG chains are sensitive to oxidation.[1][4]

  • Moisture: The presence of water can affect the stability of the compound.[1]

  • Repeated Freeze-Thaw Cycles: While freezing is recommended for storage, repeated cycles of freezing and thawing should be avoided.[2] It is best to store the compound in small aliquots.[1]

Q4: Is the azide (B81097) group in this molecule stable?

Organic azides can be energetic, but their stability depends on the molecular structure.[8][9] For this compound, the presence of PEG chains and the overall carbon-to-nitrogen ratio likely render the azide group sufficiently stable for typical laboratory use when handled correctly. However, it is crucial to avoid conditions that can lead to decomposition, such as exposure to strong acids (which can form highly toxic and explosive hydrazoic acid), heavy metals, and high temperatures or shock.[10]

Q5: How does pH affect the use of this compound in experiments?

The fluorescein component's absorption and emission are pH-dependent, with a pKa of around 6.4.[][11] This means that changes in pH between 5 and 9 will affect the fluorescence intensity.[] For consistent and maximal fluorescence, it is recommended to perform measurements in a buffer with a pH above 9.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low or no fluorescence signal 1. Photodegradation: The fluorescein moiety may have been degraded by exposure to light. 2. Incorrect pH: The pH of the experimental buffer may be too low, quenching the fluorescence. 3. Compound Degradation: The compound may have degraded due to improper storage or handling.1. Protect the compound and all solutions from light at all times. 2. Ensure the pH of your buffer is optimal for fluorescein fluorescence (ideally pH > 7, with maximal emission around pH 9.0).[] 3. Verify the storage conditions and handling procedures. Perform a quality control check on a new aliquot.
Inconsistent experimental results 1. Compound Instability: The compound may be degrading over the course of the experiment. 2. Variability in Handling: Inconsistent exposure to light, temperature, or pH. 3. Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation.1. Prepare fresh solutions for each experiment. 2. Standardize all experimental conditions, including incubation times, temperature, and light exposure. 3. Aliquot the stock solution upon receipt to minimize freeze-thaw cycles.[1]
Poor "Click" reaction efficiency 1. Azide Degradation: The azide group may have degraded. 2. Reaction Conditions: Suboptimal reaction conditions (e.g., catalyst, temperature, time).1. Use a fresh aliquot of the compound. Avoid exposure to incompatible chemicals like strong acids or heavy metals.[10] 2. Optimize your click chemistry protocol. Ensure the use of fresh catalyst and appropriate reaction times.

Quantitative Data Summary

Parameter Recommended Condition Notes
Long-Term Storage Temperature ≤ -15°CTo minimize degradation of the PEG and azide moieties.[1]
Short-Term Storage (Solutions) 2-8°C for up to 2 weeks (in PBS, pH 7)Must be protected from light.[2] For longer periods, freezing is recommended.[4]
pH for Fluorescein Stability > 7.0Fluorescence is pH-dependent, with optimal emission at pH ~9.0.[]
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation of the PEG chains.[1]
Light Exposure Avoid direct lightFluorescein is susceptible to photodegradation.[]

Experimental Protocols

Protocol: Assessment of Compound Stability by Fluorescence Spectroscopy

This protocol outlines a method to assess the stability of this compound under different storage conditions.

1. Materials:

  • This compound
  • Phosphate-buffered saline (PBS), pH 7.4
  • Borate buffer, pH 9.0
  • DMSO (anhydrous)
  • Microcentrifuge tubes (amber or covered in foil)
  • Fluorometer

2. Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO. Aliquot into small-volume, amber microcentrifuge tubes and store at -80°C.
  • Working Solution Preparation:
  • For each condition to be tested, dilute the stock solution to a final concentration of 1 µM in the appropriate buffer (e.g., PBS for pH 7.4, Borate buffer for pH 9.0).
  • Prepare enough working solution for all time points in a given condition.
  • Stability Study Setup:
  • Condition 1 (Light Exposure): Place one set of aliquots on the lab bench exposed to ambient light.
  • Condition 2 (Dark Control): Wrap another set of aliquots in foil and keep them on the lab bench.
  • Condition 3 (Refrigerated): Store a third set of aliquots at 4°C, protected from light.
  • Condition 4 (Frozen): Store a fourth set of aliquots at -20°C, protected from light.
  • Time Points: Measure the fluorescence at T=0, 1h, 4h, 8h, 24h, and then weekly for 4 weeks. For the frozen samples, also include a freeze-thaw cycle analysis by thawing and refreezing an aliquot before measurement.
  • Fluorescence Measurement:
  • At each time point, take an aliquot from each condition.
  • Allow samples to equilibrate to room temperature.
  • Measure the fluorescence intensity using a fluorometer with excitation at ~494 nm and emission at ~521 nm.
  • Data Analysis:
  • Plot the fluorescence intensity as a function of time for each condition.
  • A significant decrease in fluorescence intensity over time indicates degradation of the compound.

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for this compound Issues start Experiment Yields Unexpected Results check_signal Is the fluorescence signal low or absent? start->check_signal check_consistency Are the results inconsistent? check_reaction Is the 'Click' reaction efficiency poor? check_signal->check_consistency No check_ph Check Buffer pH (Should be > 7.0) check_signal->check_ph Yes check_consistency->check_reaction No use_fresh Prepare Fresh Solutions for Each Experiment check_consistency->use_fresh Yes use_new_aliquot Use a Fresh Aliquot of the Compound check_reaction->use_new_aliquot Yes end Problem Resolved check_reaction->end No check_light Review Light Exposure (Protect from light) check_ph->check_light check_storage Verify Storage Conditions (-20°C, dark, dry) check_light->check_storage check_storage->end standardize Standardize Protocols (Time, Temp, Light) use_fresh->standardize aliquot Aliquot Stock to Avoid Freeze-Thaw Cycles standardize->aliquot aliquot->end optimize_reaction Optimize 'Click' Reaction (Catalyst, Time, Temp) use_new_aliquot->optimize_reaction optimize_reaction->end

Caption: Troubleshooting workflow for experimental issues.

Degradation_Pathway Potential Degradation Pathways cluster_factors Degradation Factors cluster_products Degradation Products compound This compound photo_bleached Photo-bleached Fluorescein compound->photo_bleached oxidized_peg Oxidized PEG Chains compound->oxidized_peg degraded_azide Degraded Azide Group compound->degraded_azide light Light light->photo_bleached heat Heat heat->oxidized_peg oxygen Oxygen oxygen->oxidized_peg acid_metals Strong Acids / Heavy Metals acid_metals->degraded_azide

Caption: Factors leading to compound degradation.

References

How to remove unreacted N-(Azido-PEG3)-N-Fluorescein-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information and troubleshooting advice for researchers and drug development professionals on how to effectively remove unreacted N-(Azido-PEG3)-N-Fluorescein-PEG3-acid from a reaction mixture after a conjugation experiment.

Frequently Asked Questions (FAQs)

Q1: What are the properties of this compound?

This compound is a trifunctional molecule commonly used in bioconjugation and drug delivery research.[1][2] It features an azide (B81097) group for copper-catalyzed or strain-promoted "click chemistry" reactions, a fluorescein (B123965) moiety for fluorescent labeling and detection, and a terminal carboxylic acid for forming stable amide bonds with primary amines.[1][3] The hydrophilic polyethylene (B3416737) glycol (PEG) linkers enhance its water solubility.[1]

Key Properties Summary:

Property Value Source
Molecular Formula C38H45N5O13S [1][4]
Molecular Weight ~811.9 g/mol [1][4]
Purity Typically >96% [4]
Reactive Groups Azide, Carboxylic Acid [1][2]
Label Fluorescein [1]

| Solubility | Enhanced in aqueous media due to PEG linkers |[1] |

Q2: Why is it critical to remove the unreacted reagent?

Leaving excess, unreacted this compound in your final product can lead to several experimental issues:

  • Inaccurate Quantification: The strong fluorescence of the unreacted dye will interfere with the accurate measurement of your conjugate's concentration if spectrophotometry is used.

  • Downstream Interference: The reactive azide and acid groups on the free molecule can participate in unintended side reactions in subsequent experimental steps.

  • Cellular Assay Artifacts: Free fluorescein-containing molecules can lead to high background signals or non-specific cellular uptake, confounding imaging or flow cytometry results.

  • Characterization Challenges: The presence of this impurity complicates the analysis of the final conjugate by techniques like mass spectrometry or chromatography.[5]

Q3: What are the primary methods for removing this unreacted PEG reagent?

The most effective methods for removing the relatively small (MW ~811.9 Da) unreacted reagent from a much larger conjugated biomolecule (e.g., an antibody or protein) are based on differences in size, hydrophobicity, or charge. The most common techniques include Size-Exclusion Chromatography (SEC), Dialysis or Tangential Flow Filtration (TFF), and Reverse-Phase Chromatography (RPC).[]

Troubleshooting Guide: Purification Method Selection

The optimal purification strategy depends on the properties of your target conjugate (e.g., protein, peptide, oligonucleotide), its stability, and the scale of your experiment. The table below compares the most common methods.

Purification MethodPrinciple of SeparationKey Considerations & Best ForProsCons
Size-Exclusion Chromatography (SEC) Size (Hydrodynamic Radius) []Separating large conjugated proteins (>10 kDa) from the small, unreacted reagent. This is a gentle, non-denaturing method.- Preserves protein structure/function.- High resolution is possible.- Efficient removal of small molecules.[]- Can lead to sample dilution.- Column capacity can be limiting for large scales.- May not resolve conjugate from protein aggregates.[8]
Dialysis / Tangential Flow Filtration (TFF) Molecular Weight Cutoff (MWCO) [][9]Removing small molecules from macromolecules. Ideal for buffer exchange and desalting alongside purification.[9]- Simple and cost-effective.[]- Gentle on proteins.- TFF is highly scalable for large volumes.- Slower than chromatography.- Relies on a significant size difference.- Potential for sample loss due to non-specific binding to the membrane.[9]
Reverse-Phase Chromatography (RPC/HPLC) Hydrophobicity [][10]High-resolution separation of conjugates from unreacted protein and PEG reagent, especially for peptides and small proteins.[][11]- Excellent separation capabilities.[11]- Can separate positional isomers.[]- Well-established for peptide purification.[10]- Requires organic solvents and acids (e.g., acetonitrile, TFA) which can denature sensitive proteins.- Can be complex to develop the method.
Ion-Exchange Chromatography (IEX) Net Charge []Separating molecules with different isoelectric points (pI). The unreacted reagent has a negatively charged carboxylic acid.- High capacity.- Can separate based on subtle charge differences.- PEGylation can shield protein charges, making separation unpredictable.[]- Requires careful buffer and pH optimization.

Experimental Protocols

Protocol 1: Purification by Size-Exclusion Chromatography (SEC)

This method is recommended for purifying PEGylated proteins and other large biomolecules.

  • Column and Resin Selection: Choose a pre-packed column or loose resin with a fractionation range appropriate for separating your large conjugate from the small (~811.9 Da) unreacted reagent. For most proteins, a resin rated for a range of 1 kDa to 100 kDa would be suitable.

  • Buffer Preparation: Prepare an isocratic mobile phase (elution buffer) that is compatible with your conjugate and downstream applications (e.g., Phosphate-Buffered Saline, pH 7.4). Degas the buffer thoroughly.

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the elution buffer at your desired flow rate (e.g., 0.5-1.0 mL/min for an analytical/semi-prep column).

  • Sample Preparation: If necessary, concentrate your reaction mixture. Ensure it is filtered (0.22 µm) to remove any precipitates that could clog the column.

  • Injection and Fraction Collection: Inject the sample onto the column. The injection volume should typically not exceed 2-5% of the total column volume for optimal resolution. Begin collecting fractions immediately after injection.

  • Monitoring: Monitor the elution profile using UV absorbance detectors. The protein conjugate will absorb at 280 nm, while the unreacted reagent will have a strong absorbance at the fluorescein maximum (~494 nm) and a smaller absorbance at 280 nm. The larger conjugate will elute first, followed by the smaller, unreacted reagent.

  • Analysis: Analyze the collected fractions (e.g., by SDS-PAGE, UV-Vis spectroscopy) to confirm the separation and pool the fractions containing the purified conjugate.

Protocol 2: Purification by Dialysis

This is a simple and effective method for lab-scale purification when there is a large size difference between the conjugate and the unreacted reagent.

  • Membrane Selection: Choose a dialysis membrane (tubing or cassette) with a Molecular Weight Cutoff (MWCO) that is significantly smaller than your conjugate but at least 5-10 times larger than the unreacted reagent. For a large protein conjugate, a 3.5 kDa or 5 kDa MWCO membrane is a good choice.

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This often involves rinsing with deionized water to remove preservatives.

  • Sample Loading: Load your reaction mixture into the dialysis tubing or cassette, ensuring to leave some headspace to accommodate potential osmotic changes.

  • Dialysis: Place the sealed sample into a large volume of dialysis buffer (e.g., PBS, pH 7.4). The buffer volume should be at least 100-200 times the sample volume. Stir the buffer gently at 4°C.

  • Buffer Changes: Allow dialysis to proceed for at least 4 hours. For efficient removal, perform at least three buffer changes. A common schedule is 4 hours, 4 hours, and then overnight.

  • Sample Recovery: After the final dialysis step, carefully remove the sample from the tubing/cassette. The concentration of the unreacted reagent should be negligible. The sample may be more dilute than the starting material and may require concentration.

Purification Method Selection Workflow

The following diagram provides a logical workflow to help you select the most appropriate purification strategy for your experiment.

Purification_Workflow cluster_alternative Alternative Method start Reaction Mixture (Conjugate + Unreacted Reagent) decision_size Is the conjugate a large molecule (e.g., Protein > 10 kDa)? start->decision_size decision_stability Is the conjugate stable in organic solvents / low pH? decision_size->decision_stability  Yes method_rphplc Reverse-Phase HPLC (RP-HPLC) - Best for peptides & small conjugates decision_size->method_rphplc No (e.g., small peptide) decision_scale Is the purification for large scale (>100 mL)? decision_stability->decision_scale  Yes decision_stability->method_rphplc No method_dialysis Dialysis / Ultrafiltration - Simple, cost-effective for lab scale decision_scale->method_dialysis No method_tff Tangential Flow Filtration (TFF) - Scalable, for large volumes decision_scale->method_tff  Yes method_sec Size-Exclusion Chromatography (SEC) - Gentle, high resolution for size differences method_dialysis->method_sec Follow with SEC for higher purity method_iex Consider Ion-Exchange (IEX) - Alternative if charge difference is large

Caption: Workflow for selecting a purification method.

References

Technical Support Center: Troubleshooting NHS Ester Hydrolysis During Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to N-hydroxysuccinimide (NHS) ester hydrolysis during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: My conjugation efficiency is significantly lower than expected. Could NHS ester hydrolysis be the cause?

A: Yes, low conjugation efficiency is a primary indicator of premature NHS ester hydrolysis. The NHS ester is susceptible to hydrolysis, a reaction with water that renders it inactive and unable to couple with your target molecule.[1] This competing reaction is a common reason for suboptimal conjugation results.[2][3]

Troubleshooting Steps:

  • Verify Buffer Conditions: Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine) as they compete with your target molecule for reaction with the NHS ester.[4][5] The optimal pH for most NHS ester conjugations is between 7.2 and 8.5.[4][6][7] A pH outside this range can either decrease the reactivity of the target amine (lower pH) or significantly accelerate hydrolysis (higher pH).[1][6]

  • Assess Reagent Quality: NHS esters are moisture-sensitive.[8] Ensure your NHS ester reagent has been stored properly in a desiccated environment and allowed to equilibrate to room temperature before opening to prevent condensation.[8] Consider testing the reactivity of your NHS ester stock.[8][9]

  • Optimize Reaction Time and Temperature: If hydrolysis is suspected, consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight).[7] Conversely, for slow reactions, a slightly longer incubation at room temperature might be beneficial.[7]

Q2: How can I determine if my NHS ester has hydrolyzed?

A: You can indirectly assess the activity of your NHS ester reagent by measuring the amount of N-hydroxysuccinimide (NHS) released upon intentional, complete hydrolysis. Both the desired conjugation reaction and the competing hydrolysis reaction release NHS as a byproduct, which absorbs light in the 260-280 nm range.[4][8]

A simple qualitative test involves dissolving a small amount of the NHS ester in an amine-free buffer and measuring the absorbance at 260 nm. Then, induce complete hydrolysis by adding a dilute base (e.g., 0.5-1.0 N NaOH) and promptly re-measure the absorbance.[8][9] A significant increase in absorbance after adding the base indicates that the NHS ester was active.[8] If there is no measurable increase, the reagent has likely already hydrolyzed.[8]

Q3: What is the ideal pH for my NHS ester conjugation reaction, and why is it so critical?

A: The optimal pH for NHS ester coupling reactions is typically between 8.3 and 8.5.[1][6][10] This pH is a critical compromise between two competing factors:

  • Amine Reactivity: The reactive species for conjugation is the deprotonated primary amine (-NH2). At a pH below the amine's pKa, it exists in its protonated, non-nucleophilic form (-NH3+), which significantly slows down the desired reaction.[1]

  • NHS Ester Hydrolysis: The rate of NHS ester hydrolysis increases significantly with higher pH.[1][4]

Therefore, a pH of 8.3-8.5 maximizes the concentration of reactive amines while keeping the rate of hydrolysis manageable.[1][6]

Q4: My protein precipitates after the labeling reaction. What could be the cause?

A: Protein precipitation after labeling can be due to a couple of factors:

  • Over-labeling: Attaching too many label molecules can alter the protein's surface charge and isoelectric point (pI), leading to decreased solubility and aggregation.

  • Hydrophobic Labels: If the label itself is highly hydrophobic, its conjugation to the protein can increase the overall hydrophobicity of the protein, causing it to precipitate from the aqueous solution.

Troubleshooting Steps:

  • Reduce the Molar Excess of NHS Ester: Lowering the molar ratio of the NHS ester to the protein during the reaction will decrease the degree of labeling.[7]

  • Optimize Reaction Time: Shortening the incubation period can also help to limit the extent of the labeling reaction.[7]

  • Use a More Hydrophilic Label: If available, consider using a more water-soluble version of your label, such as a sulfo-NHS ester.[7]

Quantitative Data Summary

The stability of NHS esters is highly dependent on both pH and temperature. The following table summarizes the half-life of NHS esters under various conditions, highlighting the importance of controlling these parameters to minimize hydrolysis.

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours[4][11][12]
8.6410 minutes[4][11][12]
7.0Room Temperature~7 hours[9]
8.0Room Temperature~1 hour[12]
9.0Room TemperatureMinutes[8][9]

Experimental Protocols

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general guideline for conjugating a protein with an NHS ester-functionalized molecule.

Materials:

  • Protein of interest

  • NHS ester of the labeling reagent

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer or 0.1 M sodium bicarbonate, pH 8.3-8.5.[1][6] Crucially, ensure the buffer is free of primary amines. [4]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[4][13]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[6][13]

  • Purification column (e.g., size-exclusion chromatography).[6][10]

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.[6][10]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small volume of anhydrous DMF or DMSO.[6][14] Do not store NHS esters in aqueous solutions.[7]

  • Initiate the Reaction: Add the dissolved NHS ester to the protein solution. A common starting point is a 5- to 20-fold molar excess of the NHS ester.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight on ice.[6][10]

  • Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[12]

  • Purify the Conjugate: Remove excess, unreacted label and byproducts by passing the reaction mixture through a size-exclusion chromatography column.[6][15][16]

Protocol 2: Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of label molecules conjugated to each protein molecule.[15][17][18]

Procedure:

  • Purify the Conjugate: It is essential to remove all non-conjugated dye from the sample using methods like dialysis or gel filtration for accurate DOL determination.[15][16]

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the labeled protein at 280 nm (A280) and at the maximum absorbance wavelength of the label (Amax).[15][18] If the absorbance is greater than 2.0, dilute the sample and record the dilution factor.[15][16]

  • Calculate the Protein Concentration: Protein Concentration (M) = [A280 – (Amax × CF)] / ε_protein Where:

    • CF is the correction factor for the label's absorbance at 280 nm (A280 of dye / Amax of dye).[16][19]

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.[16][19]

  • Calculate the Degree of Labeling: DOL = Amax / (ε_dye × Protein Concentration (M)) Where:

    • ε_dye is the molar extinction coefficient of the dye at its Amax.[19]

Visualizing NHS Ester Conjugation and Troubleshooting

Chemical Reaction Pathway

The following diagram illustrates the competition between the desired amidation reaction and the undesirable hydrolysis of the NHS ester.

Caption: Competing reactions in NHS ester conjugation.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and resolve issues with low conjugation efficiency.

References

Technical Support Center: Optimizing Amine Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the optimization of buffer pH for amine labeling reactions, particularly those involving N-hydroxysuccinimide (NHS) esters.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for amine labeling reactions with NHS esters?

The optimal pH for reacting NHS esters with primary amines (like the N-terminus of a polypeptide or the ε-amino group of lysine) is between 8.3 and 8.5.[1][2][3][4] This pH provides a balance between two competing factors: the reactivity of the amine and the stability of the NHS ester.[5]

  • Below pH 7.5: The majority of primary amines are protonated (-NH3+), making them poor nucleophiles and significantly slowing the labeling reaction.[1][6]

  • Above pH 8.5-9.0: The rate of hydrolysis of the NHS ester increases dramatically.[5][7] This competing reaction consumes the labeling reagent, reducing the overall efficiency.[6] The half-life of an NHS ester can decrease from hours at pH 7 to just minutes at pH 8.6.[7]

Q2: Which buffers are recommended for amine labeling?

It is critical to use a buffer that does not contain primary amines, as these will compete with the target molecule for the labeling reagent.[3][6][7] Recommended buffers include:

  • Sodium Bicarbonate Buffer (0.1 M, pH 8.3-8.5): This is one of the most commonly used buffers for NHS ester reactions.[1][8]

  • Sodium Borate Buffer (0.1 M, pH 8.5): An excellent alternative, especially for labeling oligonucleotides.[9]

  • Phosphate-Buffered Saline (PBS, pH 7.2-7.4): While suboptimal, PBS can be used for pH-sensitive proteins.[10] The reaction will be much slower, requiring longer incubation times, but the lower pH also reduces the rate of NHS ester hydrolysis.[10]

Q3: Which buffers should I avoid?

Absolutely avoid buffers containing primary amines.[6] Common examples include:

  • Tris (tris(hydroxymethyl)aminomethane)[3][6]

  • Glycine[6][11]

These buffer components will react with the NHS ester, significantly lowering the labeling efficiency of your target protein or molecule.[6] If your protein is in an incompatible buffer, a buffer exchange step via dialysis or a desalting column is necessary before labeling.[3][12]

Q4: Can I use organic solvents in my reaction?

Yes. Most amine-reactive probes are hydrophobic and are first dissolved in a small amount of high-quality, anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction buffer.[2][3][7] The final concentration of the organic solvent in the reaction mixture should be low (typically under 10%).[7] Ensure you use amine-free DMF, as degraded DMF can contain dimethylamine, which will react with the NHS ester.[2][13]

Q5: How does protein concentration affect labeling efficiency?

Labeling is a concentration-dependent reaction. Higher protein concentrations generally lead to higher labeling efficiency because the target amines can more effectively compete with hydrolysis.[8][14] A protein concentration of at least 2 mg/mL is recommended, with optimal results often seen in the 5-20 mg/mL range.[3][10][14]

Troubleshooting Guide

Problem: Low Degree of Labeling (DOL) or Poor Labeling Efficiency

This is the most common issue encountered during amine labeling. Follow these steps to diagnose and resolve the problem.

Q: I have very low or no labeling. What should I check first?

A: Start by verifying your buffer composition and pH.

  • Confirm Buffer Compatibility: Ensure your buffer does not contain primary amines like Tris or glycine.[3][6] These are the most common culprits for reaction failure.

  • Verify Buffer pH: Use a calibrated pH meter to confirm the reaction buffer is within the optimal 8.3-8.5 range.[3][6] An incorrect pH is a primary cause of low efficiency.[3]

Q: My buffer is correct, but the efficiency is still low. What's the next step?

A: Evaluate your reagents and protein.

  • Reagent Quality: NHS esters are moisture-sensitive and can hydrolyze during storage.[6][15] Use a fresh vial of the labeling reagent or one that has been stored properly in a desiccator. Always dissolve the NHS ester in anhydrous DMSO or DMF immediately before use.[3][6]

  • Protein Concentration: Low protein concentrations (<2 mg/mL) significantly decrease labeling efficiency as NHS ester hydrolysis becomes the dominant reaction.[3][8] If possible, concentrate your protein before labeling.

  • Molar Ratio: The molar excess of the labeling reagent to the protein may be insufficient. Increase the dye-to-protein molar ratio. A common starting point is a 5:1 to 20:1 ratio.[3]

Q: I've optimized the buffer, reagents, and concentrations, but the problem persists. What else could be wrong?

A: Consider the properties of your protein and the reaction conditions.

  • Amine Accessibility: The primary amines on your protein (N-terminus and lysine (B10760008) residues) might be sterically hindered or buried within the protein's structure, making them inaccessible to the labeling reagent.[6]

  • Reaction Time and Temperature: While 1-2 hours at room temperature is standard, you can try incubating the reaction overnight at 4°C.[5] The lower temperature slows the competing hydrolysis reaction, which can sometimes improve yields despite the slower primary reaction rate.[3][6]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for successful amine labeling reactions.

Table 1: Recommended Reaction Buffers

Buffer Concentration Optimal pH Notes
Sodium Bicarbonate 0.1 M 8.3 - 8.5 Most commonly used for protein labeling.[1][8]
Sodium Borate 0.1 M 8.5 Recommended for oligonucleotide labeling.[9][14]
Phosphate (PBS) 0.1 M 7.2 - 7.4 Use for pH-sensitive proteins; requires longer incubation.[10]

| HEPES | 0.1 M | 7.5 - 8.0 | An alternative amine-free buffer.[7] |

Table 2: Key Experimental Parameters

Parameter Recommended Range Rationale & Notes
Reaction pH 8.3 - 8.5 Optimal balance between amine reactivity and NHS ester stability.[2][4]
Protein Concentration 2 - 20 mg/mL Higher concentration favors labeling over hydrolysis.[3][10][14]
Label:Protein Molar Ratio 5:1 to 20:1 Starting point for optimization; may need adjustment based on protein and desired DOL.[3]
Temperature Room Temp (20-25°C) or 4°C Room temperature is faster; 4°C minimizes hydrolysis and is better for sensitive proteins.[6]

| Incubation Time | 1 - 4 hours (RT) or 4 - 12 hours (4°C) | Longer times may be needed for lower pH reactions (e.g., in PBS).[10][13] |

Experimental Protocols

General Protocol for Labeling an Antibody with an NHS Ester

This protocol is a general guideline for labeling ~1 mg of an IgG antibody and may require optimization.

1. Protein Preparation: a. Ensure the antibody is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). If the antibody is in a buffer containing Tris or glycine, perform a buffer exchange using a desalting column or dialysis against the reaction buffer. b. Adjust the protein concentration to 2-10 mg/mL.[3]

2. Labeling Reagent Preparation: a. Immediately before starting the reaction, prepare a 10 mg/mL stock solution of the amine-reactive NHS ester in fresh, anhydrous DMSO or DMF.[3] b. Vortex briefly to ensure the label is fully dissolved.

3. Labeling Reaction: a. Calculate the required volume of the label stock solution to achieve the desired molar excess (e.g., 10:1 label-to-protein ratio). b. While gently stirring or vortexing the antibody solution, slowly add the label stock solution. c. Incubate the reaction for 1-2 hours at room temperature, protected from light.[3]

4. Reaction Quenching (Optional): a. To stop the reaction, you can add a quenching buffer like 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[5] b. Incubate for an additional 15-30 minutes.

5. Purification: a. Separate the labeled antibody from unreacted free label and reaction byproducts. b. The most common method is size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable storage buffer like PBS.[3] The labeled protein will elute first as the high-molecular-weight fraction.

Visual Guides

AmineLabelingWorkflow cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis p_prep 1. Prepare Protein (Amine-free buffer, pH 8.3) mix 3. Mix Reagents (Add ester to protein) p_prep->mix d_prep 2. Prepare NHS Ester (Anhydrous DMSO/DMF) d_prep->mix incubate 4. Incubate (1-2h at RT, dark) mix->incubate quench 5. Quench (Optional) (Add Tris/Glycine) incubate->quench purify 6. Purify Conjugate (Size-Exclusion) quench->purify analyze 7. Analyze (Calculate DOL) purify->analyze

Caption: General workflow for protein labeling with an amine-reactive NHS ester.

Caption: Decision tree for troubleshooting low amine labeling efficiency.

References

Validation & Comparative

A Head-to-Head Comparison: N-(Azido-PEG3)-N-Fluorescein-PEG3-acid vs. Alexa Fluor Azide Probes for Bioconjugation and Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of fluorescent labeling, the choice of probe is critical for generating high-quality, reproducible data. This guide provides an objective comparison between N-(Azido-PEG3)-N-Fluorescein-PEG3-acid and the widely used Alexa Fluor azide (B81097) probes, supported by performance data and detailed experimental protocols.

The advent of click chemistry has revolutionized the specific and efficient labeling of biomolecules. Azide-functionalized fluorescent probes are central to this methodology, enabling covalent attachment to alkyne-modified targets. Here, we compare a bifunctional fluorescein-based probe, this compound, with the industry-standard Alexa Fluor azide probes.

At a Glance: Key Differences and Performance Metrics

This compound is a versatile molecule featuring an azide group for click chemistry, a fluorescein (B123965) fluorophore for detection, and a carboxylic acid for further conjugation to primary amines. This trifunctional nature offers a unique advantage for creating complex bioconjugates. However, the core performance of a fluorescent probe hinges on its photophysical properties.

Alexa Fluor dyes are renowned for their superior brightness and photostability compared to traditional fluorophores like fluorescein.[1][2][3] This translates to longer imaging times, higher signal-to-noise ratios, and more robust experimental outcomes.

Quantitative Data Summary

The following table summarizes the key performance indicators for this compound and a selection of commonly used Alexa Fluor azide probes.

FeatureThis compoundAlexa Fluor 488 AzideAlexa Fluor 555 AzideAlexa Fluor 647 Azide
Excitation Max (nm) ~495[4]495555[5]650[6]
Emission Max (nm) ~515-521[2]519[7]565[5]665[6]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~73,000 (FITC approximation)[8]>65,000[7]150,000[5]239,000[6]
Quantum Yield (Φ) ~0.92 (FITC approximation)[9][10]0.92[9]0.10[11]0.33[6][12]
Molecular Weight ( g/mol ) 811.9[13][14][15]~1000 (varies with salt form)~1250 (varies with salt form)~1300 (varies with salt form)
Key Advantages Trifunctional (Azide, Fluorophore, Acid)High photostability, pH insensitive[1][7]Bright, photostable orange fluorescenceBright, far-red fluorescence for multiplexing
Key Disadvantages Lower photostability, pH-sensitive fluorescence-Lower quantum yield than AF488-

Performance Deep Dive: Brightness, Photostability, and pH Sensitivity

Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While the quantum yield of fluorescein is high, Alexa Fluor dyes, particularly in the longer wavelength regions, often possess significantly higher extinction coefficients, contributing to their overall superior brightness in many applications.[16][17]

Photostability: This is a critical parameter for experiments requiring prolonged or intense illumination, such as time-lapse microscopy. Alexa Fluor dyes consistently demonstrate significantly greater photostability than fluorescein.[1][2][18] Under continuous illumination, fluorescein can photobleach to approximately 20% of its initial fluorescence within 30 seconds, while Alexa Fluor 488 phalloidin (B8060827) shows minimal to no loss of fluorescence under the same conditions.[18] This enhanced stability allows for the capture of more images and more reliable quantification of fluorescent signals over time.

pH Sensitivity: The fluorescence of fluorescein is known to be pH-dependent, with a significant decrease in fluorescence intensity in acidic environments. In contrast, the fluorescence of Alexa Fluor 488 is independent of pH over a broad range (pH 4-10).[1][7] This makes Alexa Fluor 488 a more reliable probe for studies in variable pH environments, such as within cellular compartments.

Experimental Workflows and Protocols

The primary application for both this compound and Alexa Fluor azide probes is the labeling of alkyne-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

Logical Workflow for Fluorescent Labeling via Click Chemistry

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis alkyne_mol Alkyne-Modified Biomolecule mix Mix Biomolecule, Probe, and Reagents alkyne_mol->mix azide_probe Azide-Functionalized Fluorescent Probe azide_probe->mix reagents Prepare Click Chemistry Reagents reagents->mix incubate Incubate at Room Temperature mix->incubate purify Purify Labeled Conjugate incubate->purify analyze Analyze via Spectroscopy/Electrophoresis purify->analyze

Caption: General workflow for labeling alkyne-modified biomolecules with azide probes.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for labeling an alkyne-modified protein with either this compound or an Alexa Fluor azide probe. Optimization may be required for specific applications.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Azide-functionalized fluorescent probe (dissolved in DMSO to a stock concentration of 10 mM)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Reducing agent stock solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)

  • Copper chelating ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in water or DMSO)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Alkyne-modified protein to a final concentration of 1-10 µM.

    • Azide-functionalized fluorescent probe to a final concentration of 2-5 molar equivalents over the protein.

    • Premix of CuSO₄ and the chelating ligand (a 1:5 molar ratio is common). Add to the reaction to a final CuSO₄ concentration of 50-100 µM.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the click reaction.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purification: Remove the unreacted probe and copper catalyst by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Characterization: Confirm successful conjugation by measuring the absorbance of the fluorophore and the protein, and/or by SDS-PAGE analysis with in-gel fluorescence scanning.

Signaling Pathway Visualization: PROTAC Application

This compound is also marketed as a PROTAC (Proteolysis Targeting Chimera) linker, where the carboxylic acid can be conjugated to a ligand for a target protein, and the azide can be clicked to an alkyne-modified E3 ligase ligand. The fluorescein provides a means to track the PROTAC.

PROTAC cluster_protac PROTAC Molecule cluster_cell Cellular Environment protac Target Ligand - Linker (Fluorescein) - E3 Ligase Ligand poi Protein of Interest (POI) protac->poi binds e3 E3 Ubiquitin Ligase protac->e3 recruits proteasome Proteasome poi->proteasome targeted for degradation e3->poi polyubiquitinates ub Ubiquitin

References

A Researcher's Guide to Fluorescent Labeling: Comparing Fluorescein, Rhodamine, and Cyanine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that profoundly impacts the quality and reliability of experimental data. This guide provides an objective comparison of three widely used families of fluorescent dyes: fluoresceins, rhodamines, and cyanines. We will delve into their photophysical properties, labeling chemistries, and performance in common applications, supported by experimental data and detailed protocols to inform your experimental design.

At a Glance: Key Performance Characteristics

The choice of a fluorescent label is dictated by a combination of factors, including the brightness of the dye, its stability to light (photostability), and its spectral characteristics. Brighter dyes provide a stronger signal over background, while higher photostability allows for longer or more intense imaging sessions. The excitation and emission wavelengths are crucial for compatibility with instrumentation and for minimizing autofluorescence from biological samples.

PropertyFluorescein (B123965) (e.g., FITC)Rhodamine (e.g., TRITC, Rhodamine B)Cyanine (B1664457) (e.g., Cy3, Cy5)
Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) ~70,000[1]~106,000 (Rhodamine B)[1][2]~150,000 (Cy3) to ~250,000 (Cy5)[1]
Fluorescence Quantum Yield (Φf) ~0.93[1]~0.31 in water (Rhodamine B)[1]~0.06 - 0.4[3]
Relative Photostability Low[1][4]Moderate[1]High[1][4]
Primary Excitation Range Blue (e.g., 488 nm laser)[1]Green (e.g., 561 nm laser)[1]Green to Far-Red (e.g., 561 nm, 640 nm lasers)[5]
Primary Emission Range Green (~520 nm)[6]Orange-Red (~570-620 nm)[5]Orange to Near-Infrared (~570-700+ nm)[5]
pH Sensitivity High (fluorescence decreases in acidic pH)[6]Low[3]Generally Low[7]
Common Reactive Groups Isothiocyanate (FITC), NHS esterIsothiocyanate (TRITC), Sulfonyl Chloride (Texas Red)NHS ester, Maleimide[8]

In-Depth Comparison

Fluorescein Dyes

Fluorescein and its derivatives, most notably Fluorescein Isothiocyanate (FITC), have been mainstays in fluorescence microscopy and flow cytometry for decades.[6][9][10] Their primary advantages are a high quantum yield, resulting in bright initial fluorescence, and excitation profiles that are well-matched to the common 488 nm laser line.[1]

However, the major drawback of fluorescein-based dyes is their poor photostability, leading to rapid photobleaching under illumination.[1][4] This makes them less suitable for experiments requiring long exposure times or intense laser power, such as confocal microscopy and super-resolution imaging. Furthermore, their fluorescence is highly pH-sensitive, which can be a confounding factor in cellular imaging where local pH can vary.[6] The emission spectrum of fluorescein also falls within the range of common cellular autofluorescence, potentially leading to lower signal-to-noise ratios.[4]

Rhodamine Dyes

The rhodamine family of dyes, including Tetramethylrhodamine (TMR), its isothiocyanate derivative (TRITC), and Texas Red, offer a significant improvement in photostability over fluoresceins.[5] Their emission spectra are shifted towards the red, which can help to reduce issues with autofluorescence.[5] Rhodamines are widely used in multicolor imaging experiments, often paired with a green-emitting dye like FITC.[5][11]

While more photostable than fluorescein, rhodamines can still photobleach under intense or prolonged illumination. Some derivatives can also be prone to self-quenching at high labeling densities.

Cyanine Dyes

The cyanine (Cy) dyes are a versatile class of synthetic fluorophores with a broad range of spectral properties, from the visible to the near-infrared.[5] This family includes popular dyes such as Cy3 (orange emission) and Cy5 (far-red emission). A key advantage of cyanine dyes is their high molar extinction coefficients, meaning they absorb light very efficiently.[1] They also exhibit excellent photostability, making them well-suited for demanding imaging applications.[1][4]

The far-red emission of dyes like Cy5 is particularly advantageous as it falls outside the spectral region of most cellular autofluorescence, leading to a significantly higher signal-to-noise ratio.[4] Cyanine dyes are available with a variety of reactive groups, with N-hydroxysuccinimide (NHS) esters being the most common for labeling primary amines on proteins.[12] They are broadly used in a variety of applications including fluorescence microscopy, flow cytometry, and microarray analysis.[5]

Experimental Protocols

General Considerations for Antibody Labeling

Successful labeling of proteins, such as antibodies, requires careful attention to the purity of the protein and the buffer conditions. The antibody should be purified and in an amine-free buffer (e.g., PBS) at a concentration of at least 0.5 mg/mL.[8] Common additives like sodium azide (B81097) should be removed prior to labeling.[8]

Protocol 1: Labeling an Antibody with Fluorescein Isothiocyanate (FITC)

This protocol is adapted from standard methods for labeling antibodies with FITC.[9][10][13]

Materials:

  • Purified antibody (1-2 mg/mL) in 0.1 M carbonate-bicarbonate buffer, pH 9.0.

  • FITC dissolved in anhydrous DMSO at 5 mg/mL (prepare fresh).

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment.

Procedure:

  • Antibody Preparation: Dialyze the purified antibody against the carbonate-bicarbonate buffer to raise the pH and remove any amine-containing contaminants.[9] Determine the antibody concentration.

  • Labeling Reaction: While gently stirring, add 20 µL of the FITC solution for every 1 mg of antibody.[9]

  • Incubation: Incubate the reaction for 2 hours at room temperature, protected from light.[9]

  • Purification: Separate the labeled antibody from unreacted FITC using a size-exclusion chromatography column or by dialysis against PBS.[9]

  • Determination of Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm and 495 nm to calculate the protein concentration and the F/P (fluorophore to protein) ratio.[9]

Protocol 2: Labeling an Antibody with a Rhodamine Derivative (e.g., TRITC)

This protocol is based on established procedures for labeling with rhodamine isothiocyanates.[14]

Materials:

  • Purified antibody (e.g., 6 mg/mL) in 100 mM carbonate/bicarbonate buffer, pH 9.0.

  • TRITC dissolved in DMSO (e.g., at 1 mg/mL).

  • Size-exclusion chromatography column or dialysis equipment.

Procedure:

  • Antibody Preparation: Prepare the antibody in the conjugation buffer as described for FITC labeling.

  • Labeling Reaction: While stirring, slowly add the TRITC solution to the antibody solution. A typical starting point is a 20- to 25-fold molar excess of the reactive dye.[14]

  • Incubation: Incubate the reaction for 2 hours at room temperature in the dark.[14]

  • Purification: Remove unreacted dye by gel filtration or dialysis.[14]

Protocol 3: Labeling an Antibody with a Cyanine Dye NHS Ester (e.g., Cy5)

This protocol is a general method for labeling with Cy dye NHS esters.[12][15]

Materials:

  • Purified antibody (2 mg/mL) in 0.1 M sodium bicarbonate buffer, pH 8.3.

  • Sulfo-Cyanine 5 NHS ester dissolved in DMSO (10 mg/mL, prepare fresh).[15]

  • Spin desalting column or other gel filtration media.

Procedure:

  • Antibody Preparation: Ensure the antibody is in an appropriate amine-free buffer at the correct pH.

  • Labeling Reaction: Add the reactive dye solution to the antibody solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10:1 molar ratio is common.[15]

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing, protected from light.[12][15]

  • Purification: Purify the conjugate from the unreacted dye using a spin desalting column.[12]

Visualizing Experimental Workflows

Immunofluorescence Staining Workflow

Immunofluorescence (IF) is a powerful technique to visualize the localization of specific proteins within cells or tissues. The general workflow involves cell fixation, permeabilization (to allow antibodies to enter the cell), blocking of non-specific binding sites, incubation with a primary antibody that targets the protein of interest, and finally, incubation with a fluorescently labeled secondary antibody that binds to the primary antibody.

Immunofluorescence_Workflow Start Start: Cells/Tissue on Slide Fixation Fixation (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., BSA or Serum) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Wash1 Wash PrimaryAb->Wash1 SecondaryAb Fluorescently Labeled Secondary Antibody Incubation Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 Mounting Mounting with Antifade Wash2->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

A typical indirect immunofluorescence staining workflow.
Flow Cytometry Workflow

Flow cytometry is a technique used to analyze the physical and chemical characteristics of particles in a fluid as they pass through at least one laser. Cells are often labeled with fluorescent antibodies to identify and quantify different cell populations.

Flow_Cytometry_Workflow cluster_instrument Flow Cytometer Start Start: Single Cell Suspension Labeling Fluorescent Antibody Labeling Start->Labeling Wash Wash to Remove Unbound Antibody Labeling->Wash Acquisition Acquisition on Flow Cytometer Wash->Acquisition Fluidics Hydrodynamic Focusing Acquisition->Fluidics Analysis Data Analysis (Gating and Quantification) Laser Laser Interrogation Fluidics->Laser Detection Detection of Scatter and Fluorescence Laser->Detection Data Data Conversion (Analog to Digital) Detection->Data Data->Analysis

Workflow for a typical flow cytometry experiment.

Conclusion

The choice between fluorescein, rhodamine, and cyanine dyes depends heavily on the specific application and experimental constraints.

  • Fluorescein (FITC) remains a viable option for simple, qualitative applications where high photostability is not a primary concern. Its brightness and compatibility with standard equipment make it an economical choice.

  • Rhodamines (TRITC, Texas Red) offer a good balance of brightness and improved photostability compared to fluorescein, making them suitable for many standard fluorescence microscopy applications, including multicolor imaging.

  • Cyanine dyes (Cy3, Cy5) are the superior choice for quantitative and high-resolution imaging techniques that require high photostability and a high signal-to-noise ratio.[1][4] The availability of far-red and near-infrared cyanine dyes is particularly beneficial for minimizing autofluorescence in complex biological samples.[4]

By carefully considering the photophysical properties and the demands of the experimental setup, researchers can select the optimal fluorescent dye to generate high-quality, reproducible data.

References

Confirming Covalent Attachment of N-(Azido-PEG3)-N-Fluorescein-PEG3-acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful covalent attachment of reporter molecules like N-(Azido-PEG3)-N-Fluorescein-PEG3-acid is a critical step in various biomedical research applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of analytical techniques to confirm this covalent attachment and evaluates alternative fluorescent probes, supported by experimental data and detailed protocols.

I. Analytical Techniques for Confirmation of Covalent Attachment

The confirmation of a covalent bond between this compound and a target molecule, typically via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), requires robust analytical methods. The choice of technique depends on the nature of the biomolecule, the required sensitivity, and the desired level of structural detail.

Data Presentation: Comparison of Analytical Techniques

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Primary Information Provides the mass-to-charge ratio (m/z) of the conjugate, confirming the mass increase corresponding to the attached probe.Provides detailed structural information about the covalent bond and the surrounding molecular environment.Separates the reaction mixture, allowing for the identification and quantification of the conjugated product, unreacted starting materials, and byproducts.
Sensitivity High (picomole to femtomole range)[1]Relatively low; requires higher sample concentrations.[1][2]Moderate to high, depending on the detector (e.g., UV-Vis, fluorescence).
Resolution High mass resolution can distinguish between molecules with very small mass differences.High spectral resolution allows for the differentiation of subtle structural isomers.High chromatographic resolution can separate complex mixtures of reactants and products.[3]
Sample Requirements Small sample amounts are typically sufficient. The sample is consumed during analysis.Requires larger amounts of purified sample. The technique is non-destructive.[2]Requires a sample that is soluble in the mobile phase. The sample is consumed during analysis.
Key Advantages - Direct confirmation of covalent attachment through mass shift.- High sensitivity for detecting low-abundance conjugates.[1]- Unambiguous structural characterization of the conjugate.- Can identify the specific site of conjugation.- Excellent for assessing reaction completion and purity.- Can be used for preparative purification of the conjugate.
Limitations - Does not provide information about the specific site of attachment without fragmentation (MS/MS).- Signal can be suppressed by complex matrices.- Low sensitivity makes it unsuitable for trace analysis.- Complex spectra can be challenging to interpret for large biomolecules.- Does not provide direct structural information about the covalent bond.- Resolution can be affected by various factors like mobile phase and column chemistry.[3]

II. Comparison with Alternative Fluorescent Probes

While fluorescein (B123965) is a widely used fluorophore, its performance can be influenced by factors such as pH and photostability.[4] Cyanine dyes, such as Sulfo-Cy5, offer an alternative with distinct advantages in certain applications.

Data Presentation: Comparison of Fluorescent Azide (B81097) Probes

FeatureThis compoundSulfo-Cy5 Azide
Excitation Maximum (λex) ~494 nm[5]~648 nm[6]
Emission Maximum (λem) ~518 nm[5]~671 nm[6]
Quantum Yield (Φ) ~0.93 (in aqueous buffer)[4]~0.20[4]
Molar Extinction Coefficient (ε) ~70,000 M⁻¹cm⁻¹[4]~250,000 M⁻¹cm⁻¹[4][6]
Photostability Low to moderate; susceptible to photobleaching.[4]High; more resistant to photobleaching than fluorescein.[4]
Solubility The PEG linker enhances water solubility.[7]Sulfonate groups provide excellent water solubility.[6][8]
pH Sensitivity Fluorescence is pH-dependent and decreases in acidic environments.Fluorescence is largely pH-insensitive.
Reaction Kinetics (CuAAC) Exhibits standard copper-catalyzed azide-alkyne cycloaddition kinetics.Generally shows efficient click chemistry reaction kinetics.[6]
Key Advantages - High quantum yield results in bright initial fluorescence.- Well-established and widely used.- High photostability is ideal for long-term imaging.- Low autofluorescence of biological samples in the far-red spectrum.[6]
Limitations - Prone to photobleaching during extended imaging.- pH sensitivity can affect signal intensity in different cellular compartments.- Lower quantum yield compared to fluorescein.

III. Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating an alkyne-modified biomolecule with this compound.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, peptide, or oligonucleotide)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Degassed water or buffer

  • DMSO or DMF for dissolving the azide probe

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the alkyne-modified biomolecule in degassed PBS to a desired concentration (e.g., 1-10 mg/mL).

    • Dissolve this compound in DMSO or DMF to a concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO/water.

    • Freshly prepare a 1 M stock solution of sodium ascorbate in water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified biomolecule solution.

    • Add the this compound stock solution to achieve a 2-5 fold molar excess over the biomolecule.

    • Premix the CuSO₄ and ligand (THPTA or TBTA) stock solutions in a 1:5 molar ratio. Add this mixture to the reaction tube to a final copper concentration of 100-500 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., 12-16 hours).

  • Purification:

    • Purify the fluorescently labeled conjugate from excess reagents using an appropriate method such as size-exclusion chromatography (e.g., desalting column), dialysis, or HPLC.

Protocol 2: Confirmation of Covalent Attachment by Mass Spectrometry

Procedure:

  • Sample Preparation:

    • After purification, exchange the buffer of the conjugated biomolecule to a volatile buffer (e.g., ammonium (B1175870) bicarbonate) if necessary for mass spectrometry analysis.

    • For intact protein analysis, dilute the sample to an appropriate concentration (e.g., 1-10 µM).

    • For peptide mapping, digest the conjugated protein with a suitable protease (e.g., trypsin).

  • Mass Spectrometry Analysis:

    • Analyze the sample using an appropriate mass spectrometer (e.g., ESI-TOF, MALDI-TOF).

    • For intact protein analysis, acquire the mass spectrum and compare the molecular weight of the conjugated protein with the unconjugated protein. The mass difference should correspond to the molecular weight of the this compound moiety.

    • For peptide mapping, perform LC-MS/MS analysis to identify the modified peptide and pinpoint the exact site of conjugation through fragmentation analysis. A characteristic reporter ion for the fluorescein moiety may be observed in the MS/MS spectrum.[7]

IV. Visualizations

Experimental_Workflow_Confirmation cluster_Reaction Bioconjugation Reaction cluster_Purification Purification cluster_Analysis Confirmation of Attachment Alkyne_Biomolecule Alkyne-Modified Biomolecule CuAAC CuAAC Reaction (CuSO4, NaAsc, Ligand) Alkyne_Biomolecule->CuAAC Azide_Probe N-(Azido-PEG3)-N- Fluorescein-PEG3-acid Azide_Probe->CuAAC Crude_Product Crude Reaction Mixture CuAAC->Crude_Product Purification Size-Exclusion Chromatography / HPLC Purified_Conjugate Purified Fluorescent Conjugate Purification->Purified_Conjugate Crude_Product->Purification MS Mass Spectrometry (Confirms Mass Shift) NMR NMR Spectroscopy (Confirms Structure) HPLC Analytical HPLC (Confirms Purity) Purified_Conjugate->MS Purified_Conjugate->NMR Purified_Conjugate->HPLC

Workflow for bioconjugation and confirmation of covalent attachment.

PROTAC_Workflow cluster_Synthesis PROTAC Synthesis cluster_Purification_Char Purification & Characterization cluster_Evaluation Biological Evaluation POI_Ligand Protein of Interest (POI) Ligand with Alkyne Synthesis_Step Click Chemistry (CuAAC) POI_Ligand->Synthesis_Step E3_Ligase_Ligand E3 Ligase Ligand Fluorescent_Linker N-(Azido-PEG3)-N- Fluorescein-PEG3-acid Fluorescent_Linker->Synthesis_Step Purification HPLC Purification Synthesis_Step->Purification Fluorescent_PROTAC Fluorescent PROTAC Purification->Fluorescent_PROTAC Characterization LC-MS & NMR Confirmation Target_Engagement Target Engagement Assay (e.g., Fluorescence Polarization) Characterization->Target_Engagement Fluorescent_PROTAC->Characterization Degradation_Assay Protein Degradation Assay (e.g., Western Blot, In-Cell Western) Target_Engagement->Degradation_Assay Mechanism_Verification Mechanism of Action Verification Degradation_Assay->Mechanism_Verification

Workflow for the synthesis and evaluation of a fluorescent PROTAC.

References

Navigating the Heterogeneous World of PEGylated Proteins: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of biotherapeutics, the precise characterization of PEGylated proteins is paramount. This guide provides an objective comparison of mass spectrometry-based approaches and alternative techniques for the analysis of these intricate molecules, supported by experimental data and detailed protocols to aid in methodological selection and implementation.

Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely employed strategy to enhance the therapeutic properties of protein drugs, improving their pharmacokinetic profiles, solubility, and stability. However, this modification introduces significant analytical challenges due to the inherent heterogeneity of the PEG polymer and the potential for multiple PEGylation sites on the protein. Mass spectrometry (MS) has emerged as a powerful and indispensable tool for the comprehensive characterization of PEGylated proteins, providing insights into molecular weight, degree of PEGylation, and site of attachment. This guide delves into the various MS-based methodologies, offering a comparative overview to assist researchers in selecting the optimal strategy for their specific analytical needs.

Comparing the Arsenal: Mass Spectrometry Techniques for PEGylated Protein Analysis

The choice of mass spectrometry technique is critical for the successful analysis of PEGylated proteins. The two primary ionization methods, Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), each offer distinct advantages and are often coupled with different mass analyzers, such as Time-of-Flight (TOF) and Orbitrap, to achieve the desired analytical outcome.

For decades, MALDI-TOF MS has been a workhorse for determining the average molecular weight and degree of PEGylation of PEGylated proteins.[1] Its tolerance to buffers and salts simplifies sample preparation. However, for complex mixtures with high heterogeneity, the resulting spectra can be challenging to resolve.

ESI-MS , particularly when coupled with liquid chromatography (LC-MS), has gained prominence due to its amenability to automation and its ability to provide more detailed structural information.[1] The soft ionization nature of ESI is well-suited for analyzing intact proteins and non-covalent complexes. However, the polydispersity of PEG and the generation of multiple charge states can lead to complex and overlapping spectra, often necessitating charge reduction strategies or advanced deconvolution software.[1]

Modern high-resolution mass spectrometers, such as Orbitrap-based instruments , have demonstrated significant advantages in resolving the complex spectra of PEGylated proteins.[2] Their high mass accuracy and resolution enable the separation of different PEGylated species and the confident identification of post-translational modifications. For instance, a Q Exactive mass spectrometer was able to detect 79 peaks in just 0.5 minutes, a task that took an older LTQ Orbitrap XL 30 minutes, highlighting the advancements in speed and resolution.[2]

Here is a comparative summary of key performance metrics for different MS techniques in the context of PEGylated protein analysis:

TechniqueMass AnalyzerMass Accuracy (ppm)Resolution (FWHM)SensitivityThroughputKey AdvantagesKey Disadvantages
MALDI TOF50 - 10010,000 - 40,000ModerateHighTolerant to salts and buffers, simple sample preparation, good for average molecular weight.Lower resolution for highly heterogeneous samples, potential for fragmentation.
ESI Quadrupole TOF (Q-TOF)2 - 520,000 - 60,000HighModerateHigh sensitivity and mass accuracy, suitable for LC-MS coupling.Complex spectra due to multiple charging, requires desalting.
ESI Orbitrap< 1 - 370,000 - 240,000Very HighModerateUnparalleled mass accuracy and resolution, excellent for resolving complex mixtures.Susceptible to ion suppression, higher instrument cost.

Deciphering the Data: A Comparison of Data Analysis Software

The complex datasets generated from the mass spectrometry analysis of PEGylated proteins necessitate sophisticated software for deconvolution and interpretation. Two prominent software packages in this domain are Agilent's MassHunter BioConfirm and Protein Metrics' ProMass HR.

FeatureAgilent MassHunter BioConfirmProtein Metrics ProMass HR
Deconvolution Algorithms Maximum Entropy, Large Molecular Feature Extraction (LMFE)ZNova
Key Strengths for PEGylated Proteins Automated workflows for intact protein analysis and peptide mapping. The LMFE algorithm is designed to find and calculate molecular weights of proteins in complex mixtures.[3]Advanced deconvolution of complex, overlapping spectra. Automated calculation of drug-to-antibody ratios (DARs) for antibody-drug conjugates.
User Interface Integrated into the MassHunter Qualitative Analysis software, providing a unified environment for data acquisition and analysis.[4]Can be integrated with various instrument vendor software.
Reporting Automated report generation.Customizable reporting features.

Analytical Strategies: Top-Down, Bottom-Up, and Native Approaches

Beyond the choice of instrumentation and software, the analytical strategy employed plays a pivotal role in the depth of information that can be obtained.

Top-Down and Middle-Down Analysis

Middle-down analysis, where the protein is proteolytically or chemically cleaved into large fragments prior to MS analysis, offers a compromise between the holistic view of the top-down approach and the detailed sequence information of the bottom-up method.

Top_Down_Workflow A Intact PEGylated Protein B Optional: Charge Reduction/Supercharging A->B Sample Preparation C Direct Infusion ESI or LC-MS B->C D High-Resolution Mass Analyzer (e.g., Orbitrap, FT-ICR) C->D Ionization E MS1: Intact Mass Analysis (Degree of PEGylation) D->E F MS/MS: Fragmentation (e.g., ETD, EThcD, UVPD) D->F Ion Activation H Data Deconvolution & Interpretation E->H G Fragment Ion Analysis (PEGylation Site Localization) F->G G->H

Bottom-Up Analysis

The bottom-up approach is the most common strategy for identifying the specific sites of PEGylation. In this workflow, the PEGylated protein is enzymatically digested, typically with trypsin, into smaller peptides. The resulting peptide mixture is then analyzed by LC-MS/MS. By comparing the tandem mass spectra of the PEGylated peptides to the unmodified counterparts, the precise location of the PEG moiety can be determined.

Bottom_Up_Workflow A PEGylated Protein B Reduction & Alkylation A->B C Enzymatic Digestion (e.g., Trypsin) B->C D Peptide Mixture C->D E LC Separation (e.g., Reversed-Phase) D->E F ESI-MS/MS E->F G Database Search & Data Analysis F->G H PEGylation Site Identification G->H

Native Mass Spectrometry

Native MS involves analyzing the PEGylated protein under non-denaturing conditions, which preserves the protein's three-dimensional structure and any non-covalent interactions. This approach is particularly valuable for studying the effects of PEGylation on protein conformation and for analyzing PEGylated protein complexes. Size-exclusion chromatography (SEC) coupled with native MS (SEC-MS) is a powerful technique for separating and analyzing different oligomeric states of PEGylated proteins. The use of supercharging reagents can be employed to increase the charge state of native proteins, which can enhance fragmentation efficiency in subsequent tandem MS experiments.[6]

Native_MS_Workflow A PEGylated Protein in Native Buffer B Size-Exclusion Chromatography (SEC) A->B C Native ESI-MS B->C D Mass Analysis of Intact Complexes C->D E Conformational & Oligomeric State Assessment D->E

Beyond Mass Spectrometry: Alternative and Complementary Techniques

While mass spectrometry is a cornerstone of PEGylated protein analysis, other techniques provide valuable and often complementary information.

Size-Exclusion Chromatography (SEC) is widely used to separate PEGylated proteins from unreacted protein and free PEG, as well as to detect aggregates. It separates molecules based on their hydrodynamic radius.

Ion-Exchange Chromatography (IEX) separates molecules based on their net charge. Since PEGylation can alter the surface charge of a protein, IEX can be used to separate different PEGylated isoforms.

TechniquePrincipleInformation GainedAdvantagesLimitations
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.Purity, aggregation, separation of PEGylated and non-PEGylated forms.Robust, non-denaturing conditions can be used.Limited resolution for species with similar sizes.
Ion-Exchange Chromatography (IEX) Separation based on net surface charge.Separation of positional isomers, charge heterogeneity.High resolution for charge variants.Can be sensitive to buffer conditions.

Experimental Protocols

In-Solution Tryptic Digestion for Bottom-Up Analysis of PEGylated Proteins

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

  • PEGylated protein sample

  • Denaturation buffer: 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0

  • Reducing agent: 100 mM dithiothreitol (B142953) (DTT)

  • Alkylating agent: 200 mM iodoacetamide (B48618) (IAA)

  • Trypsin (mass spectrometry grade)

  • Quenching solution: 10% formic acid (FA)

  • C18 desalting spin column

Procedure:

  • Denaturation and Reduction:

    • To approximately 100 µg of PEGylated protein, add denaturation buffer to a final volume of 100 µL.

    • Add 5 µL of 100 mM DTT and incubate at 37°C for 1 hour.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add 10 µL of 200 mM IAA and incubate in the dark at room temperature for 1 hour.

  • Digestion:

    • Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate at 37°C overnight.

  • Quenching and Desalting:

    • Stop the digestion by adding 10 µL of 10% FA.

    • Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% FA in water) and analyze by LC-MS/MS.

Native SEC-MS of a PEGylated Monoclonal Antibody (mAb)

This protocol provides a starting point for the native analysis of PEGylated antibodies.

Materials:

  • PEGylated mAb sample

  • Mobile phase: 100 mM ammonium acetate, pH 7.0

  • SEC column suitable for native protein analysis

  • Mass spectrometer with a native ESI source

Procedure:

  • Sample Preparation:

    • Buffer exchange the PEGylated mAb into the native MS-compatible mobile phase (100 mM ammonium acetate).

  • LC-MS System Setup:

    • Equilibrate the SEC column with the mobile phase at a flow rate appropriate for the column dimensions.

    • Set the ESI source parameters to gentle, non-denaturing conditions (e.g., lower capillary temperature, lower cone voltage).

  • Data Acquisition:

    • Inject the PEGylated mAb onto the SEC column.

    • Acquire mass spectra across the elution profile of the protein.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the molecular weights of the different species present (e.g., monomer, aggregates, different PEGylation states).

Conclusion

The comprehensive characterization of PEGylated proteins is a multifaceted analytical challenge that requires a strategic combination of advanced instrumentation, sophisticated software, and well-designed experimental workflows. While ESI-based methods, particularly those utilizing high-resolution mass analyzers like the Orbitrap, offer the most detailed structural information, MALDI-TOF remains a valuable tool for rapid screening of molecular weight and purity. The choice between top-down, bottom-up, and native MS approaches will depend on the specific analytical question being addressed. By integrating these powerful mass spectrometry techniques with complementary separation methods like SEC and IEX, researchers can gain a holistic understanding of their PEGylated protein therapeutics, ensuring their quality, safety, and efficacy.

References

A Researcher's Guide to Calculating Fluorescent Probe Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of methods and supporting experimental data for researchers, scientists, and drug development professionals.

The covalent attachment of fluorescent probes to biomolecules is a cornerstone of modern biological research and drug development. Accurate determination of the labeling efficiency, often expressed as the Degree of Labeling (DOL), is critical for the reproducibility and reliability of fluorescence-based assays. The DOL, also known as the dye-to-protein ratio, represents the average number of dye molecules conjugated to a single protein molecule.[1][2] An optimal DOL is crucial; under-labeling can lead to a poor signal-to-noise ratio, while over-labeling can cause fluorescence quenching and potentially interfere with the biological activity of the molecule.[3][4]

This guide provides a comprehensive comparison of the most common methods for calculating the labeling efficiency of fluorescent probes, complete with experimental protocols and supporting data to aid researchers in selecting the most appropriate technique for their specific needs.

Comparison of Methods for Determining Labeling Efficiency

The choice of method for determining the DOL depends on several factors, including the required accuracy and precision, sample availability, cost, and access to specialized instrumentation. The most common techniques are Spectrophotometry, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fluorescence Correlation Spectroscopy (FCS).

Method Principle Advantages Disadvantages Typical Accuracy Cost Throughput
Spectrophotometry Measures absorbance of the protein and dye at their respective maximum wavelengths to calculate their concentrations.[2]Simple, rapid, and widely accessible.Can be inaccurate if other substances absorb at 280 nm. Requires a correction factor for the dye's absorbance at 280 nm.[3] Can be affected by the presence of unbound dye.ModerateLowHigh
HPLC Separates the labeled protein from unlabeled protein and free dye, allowing for quantification of each species.[5][6]High accuracy and sensitivity. Can separate different labeled species (e.g., DOL 1, 2, 3...).Requires more specialized equipment and expertise. Slower than spectrophotometry.HighModerateModerate
Mass Spectrometry Directly measures the mass of the labeled protein to determine the number of attached dye molecules.Very high accuracy and can provide information on the distribution of labeled species.Requires expensive instrumentation and significant expertise. Not suitable for routine high-throughput analysis.Very HighHighLow
Fluorescence Correlation Spectroscopy (FCS) Analyzes fluctuations in fluorescence intensity as labeled molecules diffuse through a small observation volume to determine concentration and brightness.Highly sensitive, requires small sample volumes. Can be used in living cells.Requires specialized and expensive equipment. Data analysis can be complex.HighHighLow

The Impact of Degree of Labeling on Fluorescence Intensity

A critical consideration in fluorescent labeling is the phenomenon of self-quenching, where high densities of fluorophores can lead to a decrease in the overall fluorescence signal.[3][7] This is a crucial factor to assess, as a higher DOL does not always equate to a brighter signal.

Degree of Labeling (DOL) Relative Fluorescence Intensity (%) Observations
1100Optimal signal for many applications.
2150Increased signal intensity.
4120Onset of self-quenching, leading to a decrease in the rate of signal increase.
880Significant self-quenching, resulting in a lower overall signal than a DOL of 1.
1250Severe self-quenching, significantly reducing the fluorescence signal.

Note: The values in this table are illustrative and can vary depending on the specific protein, dye, and linker chemistry.

Experimental Protocols

Spectrophotometric Determination of DOL

This is the most common and straightforward method for estimating the DOL.

Methodology:

  • Purification: It is essential to remove all non-conjugated dye from the labeled protein solution.[3][8] This is typically achieved through size-exclusion chromatography or dialysis.

  • Absorbance Measurement:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength (λmax) of the specific fluorescent dye (Adye).

  • Calculations:

    • Protein Concentration: The concentration of the protein is calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

      • Corrected A280 = A280 - (Adye × CF)

        • Where CF is the correction factor for the dye (A280 of the free dye / Amax of the free dye).[3]

      • Protein Concentration (M) = Corrected A280 / (εprotein × path length)

        • Where εprotein is the molar extinction coefficient of the protein at 280 nm.

    • Dye Concentration:

      • Dye Concentration (M) = Adye / (εdye × path length)

        • Where εdye is the molar extinction coefficient of the dye at its λmax.

    • Degree of Labeling (DOL):

      • DOL = Dye Concentration (M) / Protein Concentration (M)

Experimental Workflow for DOL Determination

The following diagram illustrates the general workflow for labeling a protein with a fluorescent probe and subsequently determining the DOL.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein Solution Protein Solution Incubation Incubation Protein Solution->Incubation Fluorescent Dye Fluorescent Dye Fluorescent Dye->Incubation Size-Exclusion Chromatography Size-Exclusion Chromatography Incubation->Size-Exclusion Chromatography Spectrophotometry Spectrophotometry Size-Exclusion Chromatography->Spectrophotometry HPLC HPLC Size-Exclusion Chromatography->HPLC Mass Spectrometry Mass Spectrometry Size-Exclusion Chromatography->Mass Spectrometry FCS FCS Size-Exclusion Chromatography->FCS DOL Calculation DOL Calculation Spectrophotometry->DOL Calculation HPLC->DOL Calculation Mass Spectrometry->DOL Calculation FCS->DOL Calculation

Caption: Workflow for fluorescent labeling and DOL determination.

Signaling Pathway for Amine-Reactive Dye Labeling

The most common fluorescent probes for labeling proteins are amine-reactive dyes, which primarily target lysine (B10760008) residues. The following diagram illustrates this reaction.

G Protein Protein LysineResidue Lysine Residue (Primary Amine) Protein->LysineResidue contains LabeledProtein Fluorescently Labeled Protein LysineResidue->LabeledProtein reacts with AmineReactiveDye Amine-Reactive Dye (e.g., NHS-ester) AmineReactiveDye->LabeledProtein Byproduct Byproduct (e.g., NHS) LabeledProtein->Byproduct releases

Caption: Amine-reactive dye labeling of a protein.

Conclusion

The accurate determination of the labeling efficiency of fluorescent probes is paramount for the integrity of a wide range of biological assays. While spectrophotometry offers a rapid and accessible method for estimating the DOL, it is susceptible to inaccuracies. For more precise and detailed analysis, methods such as HPLC and mass spectrometry are superior, though they require more specialized equipment and expertise. Researchers should carefully consider the specific requirements of their experiments to select the most appropriate method for determining the DOL, always being mindful of the potential impact of over-labeling and the associated fluorescence quenching.

References

The Balancing Act: Comparing Different Lengths of PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the critical role of polyethylene (B3416737) glycol (PEG) linker length in optimizing bioconjugate performance.

In the realm of bioconjugation, the choice of a linker to connect a biomolecule to another molecule, such as a drug or a fluorescent dye, is a critical determinant of the final conjugate's efficacy and safety. Among the most versatile and widely used linkers are those based on polyethylene glycol (PEG). The length of the PEG chain is not a trivial parameter; it profoundly influences the physicochemical and pharmacological properties of the bioconjugate, including its stability, solubility, immunogenicity, and target binding affinity. This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to inform the rational design of next-generation bioconjugates.

The incorporation of PEG linkers can mitigate issues such as aggregation of hydrophobic drug payloads and rapid clearance from circulation, thereby enabling higher drug-to-antibody ratios (DARs) in antibody-drug conjugates (ADCs) without compromising their desirable properties.[1] The selection of an optimal PEG linker length represents a delicate balance between enhancing pharmacokinetic properties and maintaining potent biological activity.[1]

Comparative Analysis of PEG Linker Lengths: A Quantitative Overview

The following tables summarize quantitative data from various studies, highlighting the impact of different PEG linker lengths on key performance metrics of bioconjugates.

Table 1: Impact of PEG Linker Length on Pharmacokinetics (PK) and In Vivo Efficacy of Antibody-Drug Conjugates (ADCs)

PEG Linker LengthHalf-life (t½) ExtensionTumor Growth InhibitionObservationsReference
No PEGBaselineBaselineRapid clearance, especially with hydrophobic payloads.[1][2]
Short (e.g., PEG4)2.5-fold increaseModerateImproved half-life compared to no PEG, but may still be susceptible to clearance.[3]
Medium (e.g., PEG8, PEG12)Significant ImprovementEnhancedGenerally provides a good balance of improved PK and retained potency.[1]
Long (e.g., PEG24, 10 kDa)11.2-fold increaseStrongestSignificantly prolonged circulation time, leading to greater tumor accumulation and efficacy.[3]
Very Long (e.g., 20 kDa, 40 kDa)Substantially IncreasedVariableCan lead to decreased binding affinity and in vitro potency due to steric hindrance.[3][4]

Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity and Binding Affinity

PEG Linker LengthIn Vitro Cytotoxicity (IC50)Binding Affinity (KD)ObservationsReference
No PEGBaselineBaselineHighest potency in vitro.[3]
Short (e.g., 4 kDa PEG)4.5-fold reductionMinor to Moderate ImpactA slight decrease in cytotoxicity is observed.[3][5]
Long (e.g., 10 kDa PEG)22-fold reductionCan be Significantly ReducedLonger PEG chains can sterically hinder the interaction with the target receptor.[3][5]
Very Long (e.g., >10 kDa)Substantial ReductionOften DecreasedThe large hydrodynamic radius of the PEG can interfere with binding.[5][6]

Table 3: Qualitative Comparison of Different PEG Linker Length Categories

This table provides a summary of the general trends observed with varying PEG linker lengths.

PropertyShort PEG Linkers (e.g., 2-12 units)Long PEG Linkers (e.g., >12 units, >1 kDa)
Solubility Moderate improvement.Significant improvement for hydrophobic molecules.[1][7][8]
Stability May favor ADC stability by anchoring the payload within the antibody's shield.[1][9]Can protect from enzymatic degradation.[8]
Immunogenicity Can reduce immunogenicity.[8]More effective at masking epitopes and reducing immune response.[7][8]
Pharmacokinetics Modest improvement in circulation time.Substantially extended half-life and reduced clearance.[1][2]
Binding Affinity Minimal steric hindrance, generally preserving binding affinity.[7]Potential for steric hindrance, which may reduce binding affinity.[5]
In Vitro Potency Higher in vitro potency is often maintained.May exhibit lower in vitro potency due to reduced binding or cellular uptake.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison and reproduction of bioconjugation experiments.

General Protocol for ADC Synthesis and Characterization
  • Antibody Modification: A monoclonal antibody is partially reduced to expose free sulfhydryl groups for conjugation. This is typically achieved by using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[1]

  • Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.[1]

  • Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for the formation of a covalent bond, typically a thioether bond between the maleimide (B117702) group of the linker and a sulfhydryl group on the antibody.[1]

  • Purification: The resulting ADC is purified to remove unconjugated drug-linkers and aggregated species. Size-exclusion chromatography (SEC) is a commonly used technique for this purpose.[1]

  • Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and in vitro potency. Analytical methods include hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.[10][11][12]

In Vivo Tumor Growth Inhibition Study
  • Cell Line and Animal Model: A suitable cancer cell line is selected, and a xenograft tumor model is established in immunocompromised mice.

  • Treatment Groups: Mice are randomized into different treatment groups, including a vehicle control and groups receiving ADCs with different PEG linker lengths.

  • Dosing: The ADCs are administered intravenously at a predetermined dose and schedule.

  • Tumor Volume Measurement: Tumor volumes are measured at regular intervals using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[1]

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.

G cluster_synthesis ADC Synthesis cluster_purification Purification & Characterization Antibody Antibody Reduction Reduction Antibody->Reduction Reduced Antibody Reduced Antibody Reduction->Reduced Antibody Conjugation Conjugation Reduced Antibody->Conjugation Drug-Linker Drug-Linker Drug-Linker->Conjugation Crude ADC Crude ADC Conjugation->Crude ADC Purification (SEC) Purification (SEC) Crude ADC->Purification (SEC) Purified ADC Purified ADC Purification (SEC)->Purified ADC Characterization Characterization Purified ADC->Characterization

Experimental workflow for ADC synthesis and characterization.

G cluster_short Short PEG Linker cluster_long Long PEG Linker High In Vitro Potency High In Vitro Potency Optimal Therapeutic Index Optimal Therapeutic Index High In Vitro Potency->Optimal Therapeutic Index Lower PK Improvement Lower PK Improvement Lower PK Improvement->Optimal Therapeutic Index Good Stability Good Stability Good Stability->Optimal Therapeutic Index Lower In Vitro Potency Lower In Vitro Potency Lower In Vitro Potency->Optimal Therapeutic Index Enhanced PK Enhanced PK Enhanced PK->Optimal Therapeutic Index Improved Solubility Improved Solubility Improved Solubility->Optimal Therapeutic Index Reduced Immunogenicity Reduced Immunogenicity Reduced Immunogenicity->Optimal Therapeutic Index Bioconjugate Design Bioconjugate Design Short PEG Linker Short PEG Linker Bioconjugate Design->Short PEG Linker Choice Long PEG Linker Long PEG Linker Bioconjugate Design->Long PEG Linker Choice

Trade-offs in choosing between short and long PEG linkers.

Conclusion

The length of the PEG linker is a critical parameter in the design of bioconjugates, with a significant impact on their therapeutic index.[1] While shorter PEG linkers may favor stability and maintain high in vitro potency, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads.[1][2] However, this often comes at the cost of reduced in vitro activity. The optimal PEG linker length is highly dependent on the specific antibody, payload, and target, necessitating empirical evaluation through a systematic workflow. By carefully considering the interplay between linker length and bioconjugate performance, researchers can rationally design more effective and safer therapeutics.

References

Comparative Guide to Fluorescent Probes for SPAAC: N-(Azido-PEG3)-N-Fluorescein-PEG3-acid vs. DBCO-fluorescein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become an indispensable tool for bioorthogonal labeling, allowing for the specific chemical tagging of biomolecules in complex biological systems.[1] This copper-free click chemistry reaction is prized for its high specificity, biocompatibility, and efficiency under physiological conditions.[2] The selection of the appropriate fluorescent probe is critical for the success of any SPAAC-based experiment. This guide provides an objective comparison between two common types of fluorescein-based probes: an azide-functionalized probe, N-(Azido-PEG3)-N-Fluorescein-PEG3-acid, and a strained alkyne probe, DBCO-fluorescein.

The fundamental difference lies in the reactive moiety attached to the fluorophore. This compound carries the azide (B81097) and is used to detect molecules functionalized with a strained alkyne (e.g., DBCO). Conversely, DBCO-fluorescein carries the strained alkyne and is used to detect molecules functionalized with an azide. The choice between them is therefore dictated by the experimental design and the specific bioorthogonal handle incorporated into the target biomolecule.

Performance and Properties Comparison

The physical and chemical properties of the probes determine their utility in different experimental setups. Both probes utilize the highly efficient and specific SPAAC reaction, which proceeds rapidly without the need for cytotoxic copper catalysts.[3] The inclusion of PEG linkers in the azide-fluorescein probe enhances its water solubility.[2][4]

PropertyThis compoundDBCO-fluoresceinSource(s)
Molecular Weight ~811.9 g/mol ~665.7 g/mol [5]
Reactive Group Azide (-N₃)Dibenzocyclooctyne (DBCO)[6][7]
Reacts With Strained Alkynes (e.g., DBCO, BCN)Azides (-N₃)[6][8]
Excitation Max (λex) ~494 nm~494 nm[9][6]
Emission Max (λem) ~517 nm~517 nm[9][6]
Key Features Contains PEG linkers for increased hydrophilicity; Carboxylic acid for further conjugation.Thermally stable with specific reactivity towards azides.[4]
Storage -20°C, protect from light-20°C, protect from light[4][7]
Reaction Kinetics Data

The kinetics of the SPAAC reaction between an azide and DBCO are highly favorable for biological applications, proceeding efficiently at low micromolar concentrations.[10] The reaction rate is influenced by factors such as pH, temperature, and steric hindrance around the reactive groups.[11] Incorporating a PEG linker between the DBCO group and a biomolecule has been shown to increase reaction rates by reducing steric hindrance.[12][13]

ParameterValue RangeConditionsSource(s)
Reaction Type Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Aqueous Buffer, Physiological pH[1]
Second-Order Rate Constant (k₂) for DBCO-Azide 0.1 - 1.0 M⁻¹s⁻¹Typical biological conditions (pH 7, 25-37°C)[11][14]
Reaction Time 30 minutes to several hours, depending on concentrationMicromolar concentrations of reactants[10][15]
Temperature 4°C to 37°CReaction is faster at higher temperatures.[16]
pH Generally faster at higher pH values (e.g., pH 7-8.5)Common biological buffers (PBS, HEPES)[11]

Experimental Protocols

The most common application of SPAAC in cell biology involves the metabolic incorporation of an azide-modified substrate (e.g., an amino acid or sugar) into cellular biomolecules, followed by labeling with a DBCO-functionalized probe. The following is a representative protocol for this workflow.

Protocol: Live Cell Labeling of Azide-Modified Glycans with DBCO-fluorescein

This protocol describes the metabolic labeling of cell surface glycans with an azide-modified sugar (e.g., Ac₄ManNAz) and subsequent fluorescent tagging with DBCO-fluorescein.[17][18]

1. Metabolic Labeling of Cells: a. Seed cells in a suitable culture vessel (e.g., glass-bottom dish for imaging) and grow to the desired confluency. b. Prepare a stock solution of an azide-modified sugar, such as Ac₄ManNAz, in sterile DMSO. c. Add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM. d. Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azide sugar into cell surface glycans.[17]

2. SPAAC Reaction (Fluorescent Labeling): a. Prepare a stock solution of DBCO-fluorescein (e.g., 1-10 mM) in a minimal amount of anhydrous DMSO. b. Gently wash the azide-labeled cells twice with pre-warmed, azide-free buffer (e.g., PBS) or fresh cell culture medium to remove unincorporated azide sugar.[13] c. Prepare the labeling solution by diluting the DBCO-fluorescein stock solution in pre-warmed cell culture medium to a final concentration of 10-25 µM.[15] d. Remove the wash buffer from the cells and add the DBCO-fluorescein labeling solution. e. Incubate the cells for 30-120 minutes at 37°C, protected from light.[15] The optimal incubation time may need to be determined empirically.

3. Washing and Imaging: a. Remove the labeling solution and wash the cells three to four times with pre-warmed medium or imaging buffer to remove excess DBCO-fluorescein. b. Image the live cells using a fluorescence microscope equipped with a suitable filter set for fluorescein (B123965) (FITC channel). For fixed-cell imaging, cells can be fixed with 4% paraformaldehyde after the washing step.

Visualizations: Reaction Mechanisms and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the chemical reactions and experimental processes.

SPAAC_Reaction cluster_0 Scenario A: Azide on Target cluster_1 Scenario B: DBCO on Target Target-N3 Target-N₃ Product_A Target-Triazole-Fluorescein Target-N3->Product_A + DBCO-Fluor DBCO-Fluorescein DBCO-Fluor->Product_A Target-DBCO Target-DBCO Product_B Target-Triazole-Fluorescein Target-DBCO->Product_B + Azide-Fluor N₃-Fluorescein Azide-Fluor->Product_B

Caption: SPAAC reaction scenarios for fluorescent labeling.

Experimental_Workflow start Start: Culture Cells metabolic_label Step 1: Incubate cells with Azide-modified precursor (e.g., Ac₄ManNAz for 24-48h) start->metabolic_label wash1 Step 2: Wash cells to remove unincorporated precursor metabolic_label->wash1 spaac_reaction Step 3: Add DBCO-fluorescein (10-25 µM) and incubate (30-120 min, 37°C) wash1->spaac_reaction wash2 Step 4: Wash cells to remove excess DBCO-fluorescein spaac_reaction->wash2 image Step 5: Image cells with fluorescence microscope wash2->image

Caption: Typical workflow for labeling cells using SPAAC.

References

Assessing the Impact of PEGylation on Protein Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, a process known as PEGylation, is a cornerstone strategy in biopharmaceutical development. This modification is primarily employed to enhance the therapeutic properties of proteins by extending their plasma half-life, improving stability, and reducing immunogenicity.[1][2] However, the addition of PEG moieties can also sterically hinder the protein's active sites or receptor-binding domains, potentially leading to a decrease in biological activity.[1][3] Therefore, a thorough assessment of a PEGylated protein's functional activity is a critical step in the development of long-acting biotherapeutics.

This guide provides an objective comparison of the performance of PEGylated proteins with their non-PEGylated counterparts, supported by experimental data. It also details the methodologies for key experiments used to evaluate the impact of PEGylation on protein activity.

The Double-Edged Sword of PEGylation

PEGylation confers several advantages, including:

  • Improved Pharmacokinetics: By increasing the hydrodynamic size of the protein, PEGylation reduces renal clearance, thereby prolonging its circulation time in the body.[4][5]

  • Enhanced Stability: The PEG chains can protect the protein from proteolytic degradation and increase its thermal and mechanical stability.[6][7]

  • Reduced Immunogenicity: The "stealth" effect of the PEG cloud can mask antigenic epitopes on the protein surface, reducing the likelihood of an immune response.[][9]

  • Increased Solubility: PEGylation can improve the solubility of proteins, which is particularly beneficial for formulation development.[2][]

Despite these benefits, a significant drawback of PEGylation is the potential for reduced biological activity . The extent of this reduction is influenced by several factors, including the size and structure (linear or branched) of the PEG, the number of PEG molecules attached, and the specific site of conjugation.[10][11] Activity retention can range from as low as 7% to nearly 98% depending on these parameters.[11]

Quantitative Comparison of Protein Activity: PEGylated vs. Non-PEGylated

The following tables summarize quantitative data from various studies, comparing the in vitro and in vivo activity of PEGylated proteins with their native forms.

ProteinPEG Size (kDa)In Vitro Activity Retention (%)Key FindingsReference(s)
Interferon α-2a 40 (branched)7%The significant decrease in in vitro activity is compensated by a greatly improved pharmacokinetic profile, leading to enhanced in vivo efficacy with less frequent dosing.[10][12]
Recombinant Methioninase (rMETase) 5 (linear)~80%PEGylation had a minimal effect on the enzyme's catalytic properties (Km and Vmax), indicating that the active site was not significantly hindered.[13]
α-Chymotrypsin 5, 10, 20 (linear)Decreased with increasing PEGylation degreeThe catalytic efficiency (kcat) decreased, and the Michaelis constant (KM) increased with a higher degree of PEGylation, suggesting reduced substrate affinity due to steric hindrance.[3]
Tumor Necrosis Factor-α (TNF-α) 20 (linear) vs. 40 (branched)82% (20 kDa linear), Activity loss (40 kDa branched)The size and structure of the PEG chain significantly impacted activity, with the larger, branched PEG leading to a complete loss of function.[14]
Factor VIII (BAX 855) N/AFully ActiveA modification-dependent activity assay demonstrated that the PEGylated Factor VIII retained its full cofactor activity.[15]
ProteinPEG Size (kDa)In Vivo Efficacy ComparisonKey FindingsReference(s)
Granulocyte Colony-Stimulating Factor (G-CSF) 20-40Directly proportional to MWIn vivo efficacy increased with higher molecular weight PEG, despite a decrease in in vitro activity, highlighting the importance of prolonged exposure.[4]
Antagonistic Peptide (TNYL-RAW) 40 (branched)Significantly PotentiatedPEGylation dramatically increased the peptide's in vivo half-life, leading to sustained inhibition of the EphB4 receptor and enhanced therapeutic effect.[16]
Doxorubicin (in pH-sensitive liposomes) 2Less effective than non-PEGylatedIn this specific liposomal formulation, the presence of PEG hindered cellular uptake, resulting in lower antitumor activity compared to the non-PEGylated version.[17]

Experimental Protocols for Assessing Protein Activity

A comprehensive evaluation of a PEGylated protein's activity involves a combination of in vitro and in vivo assays.

In Vitro Functional Assays

1. Enzyme Kinetics Assay (for enzymes)

  • Principle: This assay measures the catalytic activity of an enzyme by quantifying the rate of substrate conversion to product. Key parameters determined are the Michaelis constant (KM), which reflects substrate affinity, and the maximum velocity (Vmax), which indicates the maximum rate of reaction.

  • Methodology:

    • Prepare a series of substrate concentrations.

    • Incubate a fixed concentration of the native and PEGylated enzyme with each substrate concentration at a constant temperature and pH.

    • Measure the initial reaction velocity (rate of product formation or substrate depletion) using a suitable detection method (e.g., spectrophotometry, fluorometry).

    • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine KM and Vmax.

    • Compare the kinetic parameters of the PEGylated enzyme to the native enzyme to assess the impact of PEGylation on catalytic efficiency.[3][13]

2. Receptor Binding Assay

  • Principle: This assay quantifies the affinity of a PEGylated protein (e.g., a cytokine or antibody) for its specific cell surface receptor.

  • Methodology:

    • Culture cells that express the target receptor.

    • Incubate the cells with increasing concentrations of the labeled native or PEGylated protein.

    • After reaching equilibrium, wash the cells to remove unbound protein.

    • Quantify the amount of bound protein using a suitable detection method (e.g., radioactivity, fluorescence).

    • Perform Scatchard analysis or non-linear regression to determine the dissociation constant (Kd), which is a measure of binding affinity. A lower Kd indicates higher affinity.[18]

3. Cell-Based Proliferation/Cytotoxicity Assay

  • Principle: This assay measures the biological response of cells to the PEGylated protein, such as stimulation of proliferation or induction of cell death.

  • Methodology:

    • Plate target cells in a multi-well plate.

    • Treat the cells with a range of concentrations of the native and PEGylated protein.

    • Incubate for a period sufficient to observe a biological response (e.g., 24-72 hours).

    • Assess cell viability or proliferation using a colorimetric (e.g., MTT, XTT) or luminescent (e.g., CellTiter-Glo®) assay.

    • Determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) for both the native and PEGylated protein.

In Vivo Efficacy Studies
  • Principle: These studies evaluate the therapeutic effect of the PEGylated protein in a relevant animal model of disease.

  • Methodology:

    • Induce the disease state in the animal model.

    • Administer the native and PEGylated protein at various doses and dosing schedules.

    • Monitor relevant disease parameters over time (e.g., tumor size, blood glucose levels, inflammatory markers).

    • Collect blood samples at different time points to determine the pharmacokinetic profile (e.g., half-life, clearance).

    • At the end of the study, tissues may be collected for histological or biomarker analysis.

    • Compare the therapeutic outcomes and pharmacokinetic profiles of the PEGylated and native proteins to assess the overall impact of PEGylation on in vivo performance.[4][16]

Visualizing Key Concepts and Workflows

To further clarify the concepts and processes discussed, the following diagrams have been generated using Graphviz.

PEGylation_Process cluster_reactants Reactants cluster_reaction PEGylation Reaction cluster_products Products Protein Native Protein (with reactive groups, e.g., -NH2) Reaction Covalent Bond Formation Protein->Reaction PEG Activated PEG (e.g., PEG-NHS ester) PEG->Reaction PEG_Protein PEGylated Protein Reaction->PEG_Protein Byproducts Byproducts (e.g., NHS) Reaction->Byproducts Activity_Assessment_Workflow start Start: Native & PEGylated Protein Samples in_vitro In Vitro Assays start->in_vitro enzyme_kinetics Enzyme Kinetics (Km, Vmax) in_vitro->enzyme_kinetics receptor_binding Receptor Binding (Kd) in_vitro->receptor_binding cell_based Cell-Based Assays (EC50/IC50) in_vitro->cell_based in_vivo In Vivo Studies (if in vitro activity is retained) pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd efficacy Therapeutic Efficacy in_vivo->efficacy data_analysis Comparative Data Analysis enzyme_kinetics->data_analysis receptor_binding->data_analysis cell_based->data_analysis conclusion Conclusion: Impact of PEGylation on Protein Activity pk_pd->conclusion efficacy->conclusion data_analysis->in_vivo Signaling_Pathway_Comparison cluster_native Native Protein cluster_pegylated PEGylated Protein Native_Protein Native Protein Receptor_Native Receptor Native_Protein->Receptor_Native High Affinity Binding PEG_Protein PEGylated Protein Signaling_Native Intracellular Signaling (Full Activity) Receptor_Native->Signaling_Native Response_Native Biological Response Signaling_Native->Response_Native Receptor_PEG Receptor PEG_Protein->Receptor_PEG Steric Hindrance (Potentially Lower Affinity) Signaling_PEG Intracellular Signaling (Potentially Reduced Activity) Receptor_PEG->Signaling_PEG Response_PEG Biological Response Signaling_PEG->Response_PEG

References

Heterobifunctional vs. Homobifunctional Linkers for Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of an Antibody-Drug Conjugate (ADC), bridging the monoclonal antibody (mAb) to the cytotoxic payload. Its chemical properties profoundly influence the ADC's stability, efficacy, pharmacokinetics, and toxicity profile. The choice between a heterobifunctional and a homobifunctional linker is a pivotal decision in the development of these targeted therapies. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies.

Fundamental Differences in Reactivity and Conjugation Strategy

The primary distinction between heterobifunctional and homobifunctional linkers lies in their reactive ends. Homobifunctional linkers possess two identical reactive groups, designed to react with the same functional group on the antibody or payload. In contrast, heterobifunctional linkers have two different reactive groups, allowing for a more controlled, sequential conjugation process.[1] This fundamental difference has significant implications for the quality and performance of the resulting ADC.

Homobifunctional linkers can lead to a heterogeneous mixture of products due to the lack of control over the conjugation reaction. The identical reactive ends can result in undesirable outcomes such as intramolecular crosslinking of the antibody, intermolecular crosslinking leading to aggregation, and a broad distribution of the drug-to-antibody ratio (DAR).[2]

Heterobifunctional linkers, with their orthogonal reactive ends, enable a more controlled two-step conjugation process.[2] This sequential approach generally results in a more homogenous and well-defined final product with a higher yield of the desired conjugate.[2] This level of control is crucial for producing ADCs with a consistent DAR, which is a critical quality attribute affecting both efficacy and safety.[3]

Performance Comparison: Heterobifunctional vs. Homobifunctional Linkers

The choice of linker technology significantly impacts key performance parameters of an ADC. The following tables summarize the expected outcomes when using heterobifunctional versus homobifunctional linkers for ADC development.

ParameterHeterobifunctional LinkersHomobifunctional LinkersRationale
Drug-to-Antibody Ratio (DAR) Control HighLowHeterobifunctional linkers allow for sequential conjugation, enabling precise control over the number of drug molecules attached to each antibody. Homobifunctional linkers can lead to a mixture of species with varying DARs.[2]
Product Homogeneity HighLowThe controlled reaction with heterobifunctional linkers results in a more uniform ADC product, reducing the lot-to-lot variability. Homobifunctional linkers often yield a heterogeneous mixture of products.[4]
Risk of Aggregation LowHighUncontrolled crosslinking with homobifunctional linkers can lead to the formation of antibody aggregates, which can impact manufacturability, stability, and immunogenicity.[5]
Yield of Desired Conjugate HighLowThe sequential and specific reactions of heterobifunctional linkers generally lead to a higher yield of the target ADC with the desired properties.
Reproducibility HighLowThe controlled nature of heterobifunctional conjugation leads to more reproducible manufacturing processes.
Performance MetricHeterobifunctional Linker Example (e.g., SMCC)Homobifunctional Linker Example (e.g., DSS)
Average DAR 3.5 - 4.01.0 - 8.0 (highly variable)
% Monomeric ADC >95%Variable, often lower due to aggregation
In Vitro Cytotoxicity (IC50) Potent and consistent across batchesVariable potency due to DAR heterogeneity
In Vivo Efficacy Consistent and predictable tumor growth inhibitionInconsistent efficacy due to variable DAR and pharmacokinetics
Plasma Stability High (e.g., >90% intact ADC after 7 days)Variable, potential for premature drug release from unstable conjugates

Experimental Protocols

Detailed methodologies for the synthesis and characterization of ADCs using both types of linkers are provided below.

Protocol 1: ADC Synthesis using a Heterobifunctional Linker (e.g., SMCC)

Objective: To conjugate a thiol-containing payload to the lysine (B10760008) residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) in DMSO

  • Thiol-containing cytotoxic payload

  • Reaction buffer: PBS, pH 7.4 with 5 mM EDTA

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification: Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Modification: a. Adjust the mAb concentration to 5-10 mg/mL in reaction buffer. b. Add a 10-fold molar excess of SMCC to the mAb solution. c. Incubate for 1-2 hours at room temperature with gentle mixing. d. Remove excess SMCC using a desalting column equilibrated with reaction buffer.

  • Payload Conjugation: a. Immediately add a 1.5-fold molar excess of the thiol-containing payload (relative to the maleimide-activated antibody) to the modified mAb solution. b. Incubate for 4-16 hours at 4°C with gentle mixing.

  • Quenching: a. Add a final concentration of 1 mM N-acetylcysteine to quench any unreacted maleimide (B117702) groups. b. Incubate for 30 minutes at room temperature.

  • Purification: a. Purify the ADC using an SEC column to remove unconjugated payload and other small molecules. b. Collect the monomeric ADC peak.

Protocol 2: ADC Synthesis using a Homobifunctional Linker (e.g., DSS)

Objective: To conjugate an amine-containing payload to the lysine residues of a monoclonal antibody. (Note: This is generally not a preferred method for therapeutic ADCs due to the high risk of crosslinking).

Materials:

  • Monoclonal antibody (mAb) in PBS, pH 8.0

  • DSS (Disuccinimidyl suberate) in DMSO

  • Amine-containing cytotoxic payload

  • Reaction buffer: PBS, pH 8.0

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification: Size-exclusion chromatography (SEC) column

Procedure:

  • One-Pot Reaction: a. Adjust the mAb concentration to 5-10 mg/mL in reaction buffer. b. Add a 10-fold molar excess of DSS to the mAb solution and incubate for 15 minutes at room temperature. c. Add a 20-fold molar excess of the amine-containing payload to the reaction mixture. d. Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching: a. Add quenching solution to a final concentration of 50 mM. b. Incubate for 15 minutes at room temperature.

  • Purification: a. Purify the reaction mixture using an SEC column to separate the ADC from aggregates and unconjugated material. b. Analyze fractions for monomeric ADC and aggregates.

Characterization of ADCs
  • DAR Determination: The average number of drugs per antibody can be determined by UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).[6]

  • Aggregation Analysis: Size-Exclusion Chromatography (SEC) is used to determine the percentage of monomeric, dimeric, and aggregated ADC.

  • In Vitro Stability: The ADC is incubated in plasma at 37°C, and the amount of intact ADC and released payload is quantified over time by ELISA and LC-MS.

  • In Vitro Cytotoxicity: The potency of the ADC is assessed using a cell-based assay on a target-expressing cancer cell line.

  • In Vivo Efficacy: The anti-tumor activity of the ADC is evaluated in a xenograft mouse model.

Visualizing the Conjugation Process

The following diagrams illustrate the conceptual differences between conjugation with heterobifunctional and homobifunctional linkers.

Heterobifunctional_Conjugation cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Payload Conjugation mAb Antibody activated_mAb Activated Antibody mAb->activated_mAb + Linker linker Heterobifunctional Linker (NHS-Maleimide) ADC Homogeneous ADC activated_mAb->ADC + Payload payload Payload (Thiol)

Caption: Controlled sequential reaction with a heterobifunctional linker.

Homobifunctional_Conjugation cluster_reaction One-Pot Reaction mAb Antibody mixture Heterogeneous Mixture (ADC, Aggregates, Crosslinked Ab) mAb->mixture linker Homobifunctional Linker (NHS-NHS) linker->mixture payload Payload (Amine) payload->mixture

Caption: Uncontrolled one-pot reaction with a homobifunctional linker.

Conclusion

For the development of therapeutic ADCs, heterobifunctional linkers are overwhelmingly preferred over their homobifunctional counterparts. The ability to perform a controlled, sequential conjugation reaction is paramount for producing homogeneous ADCs with a defined drug-to-antibody ratio. This control directly translates to improved manufacturability, stability, and a more predictable pharmacological profile. While homobifunctional linkers have applications in other areas of bioconjugation, their propensity to induce heterogeneity and aggregation makes them largely unsuitable for the stringent requirements of modern ADC development. The future of ADC linker technology will likely continue to focus on the refinement of heterobifunctional linkers to further optimize ADC performance.[5]

References

A Comparative Guide to Validating PROTAC Ternary Complex Formation Using Fluorescent Linkers and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of a stable ternary complex, comprising the target protein, a Proteolysis Targeting Chimera (PROTAC), and an E3 ubiquitin ligase, is a critical and foundational step in the mechanism of action for PROTAC-mediated protein degradation.[1] The stability and kinetics of this complex are paramount to the efficiency and selectivity of the degradation process.[2] Therefore, robust and quantitative methods to validate and characterize the formation of this ternary complex are essential for the successful development of novel PROTAC-based therapeutics.

This guide provides a detailed comparison of methods for validating PROTAC ternary complex formation, with a special focus on the use of fluorescent linkers. We will also explore and compare alternative biophysical and cellular techniques, offering insights into their principles, protocols, and the nature of the data they generate.

The Fluorescent Linker Approach: Illuminating the Ternary Complex

The incorporation of a fluorophore into the PROTAC linker or the use of fluorescently labeled binding partners provides a direct and sensitive means to monitor ternary complex formation. These methods are generally homogeneous, amenable to high-throughput screening, and can provide quantitative data on binding affinities and complex stability.

Fluorescence Polarization (FP)

Principle: FP measures the change in the tumbling rate of a fluorescently labeled molecule in solution.[3][4] A small, fluorescently labeled PROTAC or peptide tracer rotates rapidly, resulting in low polarization of emitted light.[3][4] Upon binding to one or both of its larger protein partners to form a binary or ternary complex, the rotational speed of the fluorescent molecule decreases, leading to an increase in the polarization of the emitted light.[3] This change in polarization is directly proportional to the extent of complex formation.

Advantages:

  • Homogeneous, no-wash assay format suitable for high-throughput screening.[3]

  • Relatively low cost and readily available instrumentation.[3]

  • Provides quantitative data on binding affinities (KD) and can be adapted to determine cooperativity.[3]

Limitations:

  • Requires a fluorescently labeled PROTAC or a suitable fluorescent tracer.[3]

  • Can be susceptible to interference from fluorescent compounds.

  • Determining ternary complex affinity often requires saturating concentrations of one binding partner, which can be challenging and protein-intensive.[3]

Time-Resolved Förster Resonance Energy Transfer (TR-FRET)

Principle: TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are in close proximity (typically <10 nm).[2] In the context of PROTACs, the target protein and the E3 ligase are each labeled with a compatible FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2 or a fluorescent protein), respectively.[2][5] The formation of the ternary complex brings the donor and acceptor into close proximity, resulting in a FRET signal that is proportional to the amount of complex formed.[2][5]

Advantages:

  • High sensitivity and low background due to the time-resolved measurement, which minimizes interference from scattered light and autofluorescence.[2]

  • Homogeneous, no-wash format suitable for HTS.[2][5]

  • Provides a ratiometric output, which reduces well-to-well variability.[2]

Limitations:

  • Requires labeling of both the target protein and the E3 ligase with appropriate fluorophores or tags.[2]

  • The distance and orientation of the fluorophores within the ternary complex can affect the FRET signal.

  • Potential for interference from compounds that absorb at the excitation or emission wavelengths.

Alternative Methods for Ternary Complex Validation

Beyond fluorescent linker-based approaches, a variety of powerful biophysical and cell-based techniques are available to characterize PROTAC ternary complexes.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte.[6] Typically, the E3 ligase is immobilized on the chip, and a solution containing the PROTAC and the target protein is flowed over the surface.[6] The formation of the ternary complex on the chip surface results in a change in the SPR signal, allowing for the real-time measurement of association and dissociation kinetics.[6]

Advantages:

  • Label-free, eliminating the need for fluorescent tags.[6]

  • Provides detailed kinetic information (kon, koff) in addition to binding affinity (KD).[6]

  • Can directly measure both binary and ternary complex formation.[6]

Limitations:

  • Requires specialized instrumentation.

  • Immobilization of one of the binding partners may affect its conformation or activity.

  • Can be sensitive to buffer composition and non-specific binding.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change that occurs upon the binding of molecules.[3] By titrating a solution of the PROTAC into a solution containing the target protein and the E3 ligase, the heat of binding can be measured, allowing for the determination of the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH; and entropy, ΔS) of the interaction.[3]

Advantages:

  • Label-free and in-solution, providing a direct measurement of binding thermodynamics.[3]

  • Considered the "gold standard" for determining binding affinity and stoichiometry.[3]

  • Provides a complete thermodynamic profile of the binding event.[3]

Limitations:

  • Requires large amounts of purified and highly concentrated proteins.[3]

  • Low throughput and not suitable for HTS.

  • Sensitive to buffer mismatches and heats of dilution.

NanoBRET (Bioluminescence Resonance Energy Transfer)

Principle: NanoBRET is a proximity-based assay that measures energy transfer from a NanoLuc luciferase donor to a fluorescent acceptor.[7] In the context of PROTACs, the target protein is typically fused to NanoLuc, and the E3 ligase is fused to a HaloTag that is labeled with a fluorescent ligand.[7] Ternary complex formation in live cells brings the donor and acceptor into proximity, resulting in a BRET signal.[7]

Advantages:

  • Allows for the measurement of ternary complex formation in a live-cell context, providing more physiologically relevant data.[7]

  • Highly sensitive and quantitative.[7]

  • Can be used to assess intracellular target engagement and compound permeability.[7]

Limitations:

  • Requires genetic modification of cells to express the fusion proteins.[7]

  • The fusion tags could potentially interfere with protein function or localization.

  • Relies on the availability of suitable cell lines and expression vectors.

Quantitative Data Comparison

The following table summarizes representative quantitative data obtained for PROTAC ternary complex formation using the discussed techniques. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, protein constructs, and PROTACs.

TechniquePROTACTarget ProteinE3 LigaseKD (ternary)Cooperativity (α)Reference
TR-FRET dBET1BRD2(BD1)CRBN--[2]
PROTAC BET Degrader-1BRD2(BD1)CRBN--[2]
PROTAC BET Degrader-2BRD2(BD1)CRBN--[2]
FP MZ1BRD4BD2VHL2.5 nM26[3]
AT1BRD4BD2VHL1.8 nM11[3]
SPR MZ1BRD4BD2VHL2.5 nM26[6]
AT1BRD4BD2VHL1.8 nM11[6]
ITC MZ1BRD4BD2VHL4.3 nM15[3]
AT1BRD4BD2VHL3.2 nM6.6[3]
NanoBRET ARV-771BRD4VHLEC50 ~10 nM-[7]

Note: For TR-FRET, the output is often a ratiometric signal rather than a direct KD value from a single experiment. EC50 values from NanoBRET assays reflect the concentration required for half-maximal ternary complex formation in cells.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Fluorescence Polarization (FP) Assay Protocol

Objective: To determine the binding affinity and cooperativity of a PROTAC in forming a ternary complex.

Materials:

  • Fluorescently labeled tracer (e.g., a peptide corresponding to the E3 ligase binding site).

  • Purified target protein.

  • Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC).

  • PROTAC of interest.

  • Assay buffer (e.g., PBS, 0.01% Tween-20, 1 mM DTT).

  • Black, low-volume 384-well plates.

  • Fluorescence polarization plate reader.

Method:

Part 1: Binary Binding of PROTAC to E3 Ligase (Competition Assay)

  • To each well, add a fixed concentration of the fluorescent tracer and the E3 ligase complex. The concentration of the E3 ligase should be chosen to give a significant polarization window (typically around the KD of the tracer-ligase interaction).

  • Add a serial dilution of the PROTAC to the wells.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Measure the fluorescence polarization.

  • Plot the polarization values against the PROTAC concentration and fit the data to a competitive binding model to determine the IC50, from which the KD of the PROTAC for the E3 ligase can be calculated.

Part 2: Ternary Complex Formation

  • Pre-incubate the E3 ligase complex with a saturating concentration of the target protein.

  • To each well, add a fixed concentration of the fluorescent tracer and the pre-incubated E3 ligase-target protein complex.

  • Add a serial dilution of the PROTAC to the wells.

  • Incubate and measure the fluorescence polarization as in Part 1.

  • Determine the KD of the PROTAC for the E3 ligase in the presence of the target protein.

  • Calculate the cooperativity factor (α) as the ratio of the KD from the binary interaction (Part 1) to the KD of the ternary interaction (Part 2).

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay Protocol[2][5]

Objective: To quantify the formation of the PROTAC-induced ternary complex.

Materials:

  • GST-tagged target protein (e.g., GST-BRD2(BD1)).

  • His-tagged E3 ligase complex (e.g., His-CRBN(DDB1)).

  • Terbium-conjugated anti-GST antibody (Donor).

  • d2- or AF488-conjugated anti-His antibody (Acceptor).

  • PROTAC of interest.

  • Assay buffer.

  • Low-volume 384-well plates.

  • TR-FRET compatible plate reader.

Method:

  • Prepare a serial dilution of the PROTAC in the assay buffer.

  • Add the GST-tagged target protein and the His-tagged E3 ligase to the wells at optimized fixed concentrations (e.g., 2 nM GST-BRD2(BD1) and 8 nM His-CRBN(DDB1)).[2]

  • Add the Terbium-conjugated anti-GST antibody and the d2-conjugated anti-His antibody at optimized fixed concentrations (e.g., 2 nM and 4 nM, respectively).[2]

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 180 minutes).[2]

  • Measure the fluorescence at the donor and acceptor emission wavelengths with a time delay.

  • Calculate the TR-FRET ratio (Acceptor signal / Donor signal).

  • Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve.

Surface Plasmon Resonance (SPR) Assay Protocol[6]

Objective: To determine the kinetics and affinity of ternary complex formation.

Materials:

  • SPR instrument and sensor chip (e.g., CM5).

  • Purified, biotinylated E3 ligase.

  • Purified target protein.

  • PROTAC of interest.

  • Running buffer (e.g., HBS-EP+).

Method:

  • Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip.

  • Binary Interaction: Inject a series of concentrations of the PROTAC over the chip surface to measure the binding to the immobilized E3 ligase.

  • Regenerate the chip surface.

  • Ternary Interaction: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

  • Inject these solutions over the E3 ligase-functionalized surface.

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and dissociation constant (KD) for both binary and ternary interactions.

  • Calculate the cooperativity factor (α = KD,binary / KD,ternary).

Isothermal Titration Calorimetry (ITC) Assay Protocol[3]

Objective: To determine the thermodynamic parameters of ternary complex formation.

Materials:

  • ITC instrument.

  • Purified target protein.

  • Purified E3 ligase complex.

  • PROTAC of interest.

  • Dialysis buffer (ensure all components are in the same buffer).

Method:

  • Binary Titrations:

    • Titrate the PROTAC into the target protein solution to determine their binding parameters.

    • Titrate the PROTAC into the E3 ligase solution to determine their binding parameters.

  • Ternary Titration:

    • Prepare a solution of the E3 ligase pre-saturated with the target protein in the sample cell.

    • Titrate the PROTAC into this pre-formed binary complex.

  • Analyze the heat changes from each injection to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) for all interactions.

  • Calculate the cooperativity from the determined binding affinities.

NanoBRET Assay Protocol[7]

Objective: To measure ternary complex formation in live cells.

Materials:

  • HEK293 cells (or other suitable cell line).

  • Expression vector for NanoLuc-fused target protein.

  • Expression vector for HaloTag-fused E3 ligase.

  • Transfection reagent.

  • HaloTag NanoBRET 618 Ligand.

  • Nano-Glo Live Cell Substrate.

  • PROTAC of interest.

  • White 96- or 384-well cell culture plates.

  • Luminometer with appropriate filters.

Method:

  • Co-transfect the cells with the NanoLuc-target and HaloTag-E3 ligase expression vectors.

  • Plate the transfected cells and allow them to adhere.

  • Label the cells with the HaloTag NanoBRET 618 Ligand.

  • Treat the cells with a serial dilution of the PROTAC.

  • Add the Nano-Glo Live Cell Substrate.

  • Measure the donor (NanoLuc) and acceptor (618) emission signals.

  • Calculate the NanoBRET ratio (Acceptor signal / Donor signal).

  • Plot the NanoBRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Proteins, PROTAC, Buffers) Plate_Setup Plate Setup (Serial Dilutions) Reagent_Prep->Plate_Setup Incubation Incubation (Binding Equilibrium) Plate_Setup->Incubation Measurement Signal Measurement (e.g., FP, FRET) Incubation->Measurement Data_Processing Data Processing (Background Subtraction) Measurement->Data_Processing Curve_Fitting Curve Fitting (Dose-Response) Data_Processing->Curve_Fitting Parameter_Calc Parameter Calculation (KD, Alpha) Curve_Fitting->Parameter_Calc

Caption: Experimental workflow for a fluorescent linker-based assay.

proximity_assay cluster_no_protac cluster_with_protac Target_1 Target Protein Donor Donor Target_1->Donor E3_Ligase_1 E3 Ligase Acceptor Acceptor E3_Ligase_1->Acceptor No_FRET No FRET Target_2 Target Protein PROTAC PROTAC Target_2->PROTAC Donor_2 Donor Target_2->Donor_2 E3_Ligase_2 E3 Ligase PROTAC->E3_Ligase_2 Acceptor_2 Acceptor E3_Ligase_2->Acceptor_2 Donor_2->Acceptor_2 Energy Transfer FRET_Signal FRET Signal

Caption: Principle of a fluorescent proximity assay (e.g., FRET).

method_comparison Validation_Methods Ternary Complex Validation Methods Fluorescence_Based Fluorescence-Based Validation_Methods->Fluorescence_Based Label_Free Label-Free Validation_Methods->Label_Free Cell_Based Cell-Based Validation_Methods->Cell_Based FP Fluorescence Polarization (FP) Fluorescence_Based->FP TR_FRET Time-Resolved FRET (TR-FRET) Fluorescence_Based->TR_FRET SPR Surface Plasmon Resonance (SPR) Label_Free->SPR ITC Isothermal Titration Calorimetry (ITC) Label_Free->ITC NanoBRET NanoBRET Cell_Based->NanoBRET

References

Safety Operating Guide

Proper Disposal Procedures for N-(Azido-PEG3)-N-Fluorescein-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety information and detailed procedures for the proper disposal of N-(Azido-PEG3)-N-Fluorescein-PEG3-acid. This compound requires careful handling due to its chemical properties, specifically the presence of an azide (B81097) group, its classification as a substance harmful to aquatic life, and general laboratory chemical safety standards.

Immediate Safety and Handling

Proper personal protective equipment (PPE) must be worn at all times when handling this compound. Adherence to these guidelines is critical to minimize risk and ensure a safe laboratory environment.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves).

  • Body Protection: A lab coat must be worn.

Handling Precautions:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid using metal spatulas or tools to prevent the formation of potentially explosive heavy metal azides.[2][3] Use plastic or glass implements instead.[1]

  • Avoid contact with skin, eyes, and clothing.

  • Do not expose the material to heat, shock, friction, or strong light, as organic azides can be sensitive to these energy sources.[2][3]

  • Store the compound away from incompatible materials, particularly acids and heavy metals.[2][3] Contact with acids can form hydrazoic acid, which is highly toxic and explosive.[2][4]

Hazard Classification and Safety Summary

The Safety Data Sheet (SDS) for this compound specifies the following hazards.[5] This information is critical for understanding the necessity of the disposal procedures outlined below.

Hazard ClassificationGHS CodePrecautionary StatementDescription
Acute Toxicity, Oral (Category 4)H302P264, P270, P301+P312, P330Harmful if swallowed.[5]
Acute Aquatic Toxicity (Category 1)H400P273, P391Very toxic to aquatic life.[5]
Chronic Aquatic Toxicity (Category 1)H410P273, P391, P501Very toxic to aquatic life with long-lasting effects.[5]
Step-by-Step Disposal Protocol

Disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[4][6]

  • Waste Segregation and Collection:

    • Designate a specific waste container exclusively for azide-containing waste.[1][3] This prevents accidental mixing with incompatible chemicals.

    • Collect all waste material, including unused product, solutions, and contaminated consumables (e.g., pipette tips, gloves), directly into this dedicated container.

  • Container Labeling:

    • The waste container must be durable, leak-proof, and have a secure lid.

    • Clearly label the container with "Hazardous Waste," the full chemical name: "this compound," and prominent hazard warnings such as "Contains Organic Azide" and "Toxic to Aquatic Life."[2]

  • Waste Storage:

    • Store the sealed waste container in a designated, well-ventilated satellite accumulation area.

    • Ensure the storage area is cool and dry, away from heat sources and direct sunlight.[3]

    • Store separately from acids, halogenated solvents, and heavy metal salts to prevent dangerous reactions.[2][3]

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor.[2][7][8]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[6][9]

Emergency Spill Procedures

In the event of a spill, immediate and appropriate action is required to contain the material and prevent exposure.

  • Small Spills (in a chemical fume hood):

    • Cover the spill with an absorbent, non-reactive material (e.g., vermiculite (B1170534) or sand).

    • Carefully collect the absorbed material using plastic or glass tools and place it into the designated hazardous waste container.[1]

    • Clean the spill area with a basic solution (pH greater than 9.0) to neutralize any potential trace amounts of hydrazoic acid, followed by a water rinse.[1]

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert colleagues.

    • Prevent entry into the affected area.

    • Contact your institution's EHS or emergency response team immediately for assistance with cleanup.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound waste.

G start Waste Generation (this compound) ppe Step 1: Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe container Step 2: Select Waste Container ppe->container is_dedicated Is container dedicated to azide waste? container->is_dedicated get_container Obtain & label a new, dedicated container is_dedicated->get_container No collect_waste Step 3: Collect Waste (Avoid metal tools) is_dedicated->collect_waste  Yes get_container->collect_waste label_waste Step 4: Secure & Label Container ('Hazardous Waste', 'Organic Azide', Chemical Name) collect_waste->label_waste storage Step 5: Store in Designated Area (Cool, Dry, Away from Acids/Metals) label_waste->storage disposal Step 6: Arrange Disposal (Contact EHS or Licensed Contractor) storage->disposal

References

Essential Safety and Operational Guide for Handling N-(Azido-PEG3)-N-Fluorescein-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-(Azido-PEG3)-N-Fluorescein-PEG3-acid. The following procedures are based on the known hazards of organic azides and fluorescent compounds. A comprehensive, specific Safety Data Sheet (SDS) for this exact compound was not located; therefore, these guidelines are derived from safety protocols for structurally related chemicals. A thorough risk assessment should be conducted before commencing any work.

Hazard Assessment and Data

This compound contains an azide (B81097) functional group, which classifies it as a potentially energetic material. Organic azides can be sensitive to heat, shock, friction, and light, and may decompose explosively.[1][2] They are also incompatible with certain substances, which can lead to the formation of highly toxic or explosive compounds.[3] The fluorescein (B123965) moiety is a fluorescent dye, and while generally considered less hazardous, appropriate measures should be taken to avoid exposure. The compound is also classified as harmful if swallowed and very toxic to aquatic life.[4]

Hazard ClassClassificationPrimary Risks
Acute Oral ToxicityCategory 4[4]Harmful if swallowed.[4]
Acute Aquatic ToxicityCategory 1[4]Very toxic to aquatic life.[4]
Chronic Aquatic ToxicityCategory 1[4]Very toxic to aquatic life with long lasting effects.[4]
Explosive PotentialNot Classified (Precautionary)Organic azides can be sensitive to heat, shock, friction, and light.[1][2]
Reactivity HazardsNot Classified (Precautionary)Reacts with acids to form highly toxic and explosive hydrazoic acid.[5] Can form explosive heavy metal azides with metals like copper and lead.[5]

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling this compound due to the potential for explosive decomposition and toxicity of azide-containing compounds.[6]

Protection TypeRequired PPESpecifications and Rationale
Hand Protection Double gloving with nitrile gloves.[6] For higher risk procedures, an inner nitrile glove with an outer heavy-duty, chemical-resistant glove is recommended.[6]Provides a robust barrier against skin contact. Double gloving offers protection in case of a breach in the outer glove.
Eye & Face Protection Chemical splash goggles are the minimum requirement.[6][7] A full-face shield worn over safety goggles is required when there is a significant risk of splashing.[6][7]Protects against splashes and potential explosions.
Body Protection A flame-resistant lab coat is mandatory.[6] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[7]Prevents contamination of personal clothing and skin.
Respiratory Protection All work with this compound should be conducted in a certified chemical fume hood.[6] If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator is required.[8]Protects against inhalation of dust or aerosols.
Foot Protection Fully enclosed, chemical-resistant shoes are mandatory.[6]Prevents contamination of footwear and protects from spills.

Operational Plan: Step-by-Step Handling

All procedures involving this compound must be conducted in a designated area within a certified chemical fume hood.[6] A blast shield should be used for reactions involving heating or at a larger scale.[2]

Preparation:

  • Designated Area: Cordon off a specific area within the laboratory for handling the compound.

  • Equipment: Ensure all necessary non-metallic spatulas (e.g., plastic or ceramic) and labware are present to avoid the formation of metal azides.[3]

  • Decontamination: Have a quenching solution (e.g., a reducing agent like triphenylphosphine (B44618) in a suitable solvent) readily available in case of a spill.[2]

Weighing and Transfer:

  • Small Quantities: Whenever possible, work with small quantities of the material.

  • Non-Metallic Tools: Use only non-metallic spatulas and weigh boats for transferring the solid.[3]

  • Controlled Environment: Handle the solid compound within a containment system like a ventilated balance enclosure or a glove box to minimize inhalation risk.

Experimental Use:

  • Inert Atmosphere: For reactions, consider using an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

  • Solvent Choice: Avoid using halogenated solvents (e.g., dichloromethane, chloroform) as they can form explosive di- and tri-azidomethane.[3][2]

  • Temperature Control: Maintain strict temperature control and avoid localized heating. Use a water or oil bath for even heating.

  • Sealed Containers: Keep all containers with the compound tightly sealed when not in use.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent the formation of explosive compounds in the plumbing or environment.

Waste Segregation:

  • Dedicated Waste Container: All waste containing the azide compound, including contaminated PPE, disposable labware, and cleaning materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[5]

  • Labeling: The container must be labeled as "Azide Waste" and list all chemical constituents.

  • Separate Waste Streams: Azide-containing waste must be kept separate from other waste streams, especially acidic and heavy metal waste.

Deactivation of Aqueous Waste: For dilute aqueous solutions, a deactivation procedure should be followed by trained personnel in a chemical fume hood.[9] A common method involves the reaction with nitrous acid to decompose the azide.[5][9]

  • Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, place the aqueous azide solution (not to exceed 5%).[9]

  • Addition of Sodium Nitrite: Slowly add a 20% aqueous solution of sodium nitrite.[9]

  • Acidification: Gradually add a 20% aqueous solution of sulfuric acid until the mixture is acidic.[9] Caution: The order of addition is critical. [9]

  • Verification: Test for the completion of the reaction (e.g., with starch-iodide paper to detect excess nitrite).[5]

  • Neutralization and Disposal: Neutralize the resulting solution to a pH between 6 and 9 before collecting it in a hazardous waste container for disposal through your institution's Environmental Health & Safety (EHS) department.[5][9]

Never pour azide-containing solutions down the drain. [5][9] This can lead to the formation of highly explosive lead or copper azides in the plumbing.[5][10]

Workflow and Safety Relationships

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal cluster_hazards Key Hazards to Mitigate prep_area Designate Work Area prep_ppe Don Appropriate PPE prep_area->prep_ppe prep_equip Gather Non-Metallic Equipment prep_ppe->prep_equip toxicity Toxicity prep_ppe->toxicity weigh Weigh and Transfer prep_equip->weigh reactivity Reactivity prep_equip->reactivity react Perform Experiment weigh->react explosion Explosion Risk weigh->explosion segregate Segregate Azide Waste react->segregate deactivate Deactivate Aqueous Waste (if applicable) segregate->deactivate segregate->reactivity dispose Dispose via EHS deactivate->dispose

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.